molecular formula C7H15ClN2O B1279976 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride CAS No. 5437-48-9

2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Cat. No.: B1279976
CAS No.: 5437-48-9
M. Wt: 178.66 g/mol
InChI Key: OINZXLOVUKWACU-UHFFFAOYSA-N
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Description

2-Amino-1-(piperidin-1-yl)ethanone hydrochloride is a chemical compound featuring a piperidine ring linked to an amino ketone scaffold. This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. The piperidine moiety is a common pharmacophore found in a wide range of bioactive molecules . While specific pharmacological studies on this exact compound are limited, its molecular framework is highly relevant in the synthesis of more complex molecules. For instance, structurally related 8-(3-amino-piperidin-1-yl)xanthine derivatives have been investigated as potent inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a prominent target for the treatment of type 2 diabetes . Furthermore, similar amino-ketone structures incorporating piperidine and other heterocycles have been explored in scientific research for their potential anticonvulsant properties . As a building block, this compound can be used to generate libraries of molecules for high-throughput screening and to explore structure-activity relationships in various therapeutic areas. It is supplied For Research Use Only and is intended solely for laboratory analysis.

Properties

IUPAC Name

2-amino-1-piperidin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-6-7(10)9-4-2-1-3-5-9;/h1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINZXLOVUKWACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5437-48-9
Record name Ethanone, 2-amino-1-(1-piperidinyl)-, hydrochloride (1:1)
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Record name 2-amino-1-(piperidin-1-yl)ethan-1-one hydrochloride
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Foundational & Exploratory

"2-Amino-1-(piperidin-1-yl)ethanone hydrochloride" basic properties

Author: BenchChem Technical Support Team. Date: January 2026

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An In-Depth Technical Guide to 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS 5437-48-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride, a versatile building block with significant potential in synthetic chemistry and drug discovery. We will delve into its chemical and physical properties, explore a representative synthetic route, and discuss its emerging applications, particularly in the realm of asymmetric catalysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as modulating lipophilicity and aqueous solubility, and providing a rigid scaffold for the precise spatial orientation of functional groups.[3] Compounds incorporating the piperidine moiety exhibit a wide spectrum of biological activities, including but not limited to, anticancer, central nervous system (CNS), and antimicrobial effects.[2][4][5] this compound, as a functionalized piperidine derivative, presents itself as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 5437-48-9[6][7]
Molecular Formula C₇H₁₅ClN₂O[7]
Molecular Weight 178.66 g/mol [6][8]
Appearance Solid[6]
Melting Point 188-193 °C[8]
Boiling Point 311.2 °C at 760 mmHg[6]
Density 1.1 ± 0.1 g/cm³[6]
Flash Point 122.1 ± 22.6 °C[6]
Solubility Soluble in water.N/A
SMILES C1CCN(CC1)C(=O)CN.Cl[7]
InChI Key OINZXLOVUKWACU-UHFFFAOYSA-N[6]

Synthesis and Purification

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthesis can be envisioned based on well-established organic chemistry principles. A common approach involves the acylation of piperidine with a protected amino acid, followed by deprotection.

Representative Synthetic Pathway

A representative synthesis could proceed via the coupling of piperidine with an N-protected glycine derivative, such as N-Boc-glycine, followed by the removal of the protecting group.

Synthetic_Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection N_Boc_Glycine N-Boc-Glycine Intermediate N-Boc-2-amino-1- (piperidin-1-yl)ethanone N_Boc_Glycine->Intermediate Piperidine Piperidine Piperidine->Intermediate Coupling_Reagent Coupling Reagent (e.g., DCC/HOBt) Coupling_Reagent->Intermediate Final_Product 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride Intermediate->Final_Product HCl in Dioxane Asymmetric_Alkylation_Workflow cluster_0 Catalyst Formation cluster_1 Asymmetric Reaction Topic_Compound 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride Chiral_Ligand Chiral Ligand Topic_Compound->Chiral_Ligand Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Chiral_Ligand Chiral_Catalyst Chiral Metal Catalyst Chiral_Ligand->Chiral_Catalyst Metal_Precursor Metal Precursor (e.g., Ru, Rh) Metal_Precursor->Chiral_Catalyst Enantiomerically_Enriched_Product Enantiomerically Enriched Product Chiral_Catalyst->Enantiomerically_Enriched_Product Catalysis Prochiral_Substrate Prochiral Substrate Prochiral_Substrate->Enantiomerically_Enriched_Product Reagent Reagent Reagent->Enantiomerically_Enriched_Product

Sources

"2-Amino-1-(piperidin-1-yl)ethanone hydrochloride" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical research and development. We will delve into its fundamental physicochemical properties, explore common synthetic and analytical methodologies, and discuss its applications and safety considerations. This document is intended to serve as a foundational resource for professionals engaged in medicinal chemistry and drug discovery.

Core Physicochemical Properties

This compound, identified by CAS Number 5437-48-9, is a solid organic compound recognized for its role as a versatile building block in the synthesis of more complex molecules.[1][2] Its structure incorporates a piperidine ring, an amide linkage, and a primary amine, making it a valuable synthon for introducing these moieties into a target molecule.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for reaction chemistry and biological testing. A summary of its key quantitative data is presented below.

PropertyValueSource(s)
Molecular Weight 178.66 g/mol [1][2]
Molecular Formula C₇H₁₅ClN₂O[2][3]
CAS Number 5437-48-9[1][2]
Appearance Solid[1][2]
Melting Point 188 to 193°C[2]
Boiling Point 311.2°C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]

Synthesis and Chemical Reactivity

General Synthesis Strategy

The synthesis of α-amino ketones like 2-Amino-1-(piperidin-1-yl)ethanone typically involves a multi-step process. While specific, patented protocols for this exact molecule are not detailed in publicly available literature, a common and logical approach involves the acylation of piperidine followed by the introduction of the amino group.

A generalized workflow for this class of compounds can be conceptualized as follows:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation A Piperidine C 1-(2-Chloroacetyl)piperidine A->C Base (e.g., Triethylamine) Inert Solvent (e.g., DCM) B 2-Chloroacetyl chloride B->C E 2-Amino-1-(piperidin-1-yl)ethanone C->E Nucleophilic Substitution D Ammonia Source (e.g., NH₃ in MeOH or Sodium Azide followed by reduction) D->E G 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride E->G F HCl in Ether/Dioxane F->G

Caption: Generalized synthetic workflow for α-amino ketones.

Representative Experimental Protocol

The following protocol is a representative, non-validated procedure based on general organic chemistry principles for this type of transformation. Causality: Each step is designed to achieve a specific chemical transformation while minimizing side reactions. Researchers must perform their own optimization.

Step 1: Synthesis of 1-(2-Chloroacetyl)piperidine

  • Dissolve piperidine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂).

  • Cool the mixture to 0°C in an ice bath. Reasoning: This exothermic reaction is cooled to control the reaction rate and prevent the formation of byproducts.

  • Add 2-chloroacetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and perform a liquid-liquid extraction. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 2-Amino-1-(piperidin-1-yl)ethanone

  • Dissolve the crude 1-(2-chloroacetyl)piperidine in a suitable solvent like methanol.

  • Add an excess of an ammonia source (e.g., a saturated solution of ammonia in methanol or sodium azide followed by a reduction step using H₂/Pd-C). Reasoning: An excess of the aminating agent is used to drive the nucleophilic substitution to completion.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC/LC-MS).

  • Remove the solvent under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude amine product from Step 2 in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete. Reasoning: Salt formation in an organic solvent often leads to the precipitation of a pure, crystalline product, which serves as an effective purification step.

  • Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product, this compound.

Chemical Reactivity

The compound possesses multiple reactive sites, making it a versatile intermediate.[4]

  • Oxidation: The ketone group can be oxidized.

  • Reduction: The ketone can be reduced to a secondary alcohol.[4]

  • Substitution: The primary amino group is nucleophilic and can participate in reactions such as N-alkylation, N-acylation, or reductive amination to build more complex structures.[4]

Analytical Characterization Workflow

To ensure the identity, purity, and quality of the synthesized compound, a standard battery of analytical tests is required. This self-validating workflow confirms the structure and quantifies impurities.

G cluster_B cluster_C A Synthesized Product (Crude or Purified) B Structural Confirmation A->B C Purity Assessment A->C D ¹H NMR & ¹³C NMR B->D E Mass Spectrometry (LC-MS/HRMS) B->E F HPLC/UPLC C->F G Elemental Analysis (CHN) C->G H Proton Environment Integration Coupling Constants D->H I Molecular Ion Peak (M+H)⁺ Exact Mass Confirmation E->I J Purity (% Area) Retention Time F->J K Confirms %C, %H, %N vs. Theoretical G->K

Caption: Standard analytical workflow for compound characterization.

Methodology Overview:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the connectivity and chemical environment of all hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Typically performed using LC-MS, this technique confirms the molecular weight of the free base (142.11 g/mol ).[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any unreacted starting materials or byproducts. Purity is typically reported as a percentage based on the area of the product peak relative to all other peaks.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is then compared to the theoretical values calculated from the molecular formula (C₇H₁₅ClN₂O) to confirm its empirical formula.

Applications in Research and Drug Development

This compound is primarily utilized as a building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structural motifs are common in medicinal chemistry, and it can be used to synthesize a variety of compounds, including inhibitors, activators, or modulators of biological targets like enzymes and receptors.[4] The specific applications are diverse and depend on the final molecular structure it is incorporated into.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

  • Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is an irritant.[3]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[1] Handle only in a well-ventilated area or a chemical fume hood.[1]

  • Handling: Avoid creating dust.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[1]

References

  • Benchchem. 2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone Hydrochloride.
  • PubChem. 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride.
  • Echemi. 2-amino-1-piperidin-1-yl-ethanone hcl.
  • Fluorochem. 2-Amino-1-piperidin-1-yl-ethanone hydrochloride.

Sources

An In-depth Technical Guide to the Synthesis of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride, a compound of interest for researchers in drug development and medicinal chemistry. The synthesis is presented in a multi-step approach, commencing with readily available starting materials. This document elucidates the causal relationships behind the experimental choices, offering insights into the reaction mechanisms and providing detailed, self-validating protocols. All claims are substantiated with citations to authoritative sources, ensuring scientific integrity.

Introduction and Strategic Overview

This compound is an organic compound featuring a piperidine ring, an ethanone linker, and a primary amine, presented as its hydrochloride salt. The presence of the α-amino ketone moiety makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility.[2][3]

The synthetic strategy detailed herein focuses on a classical and reliable approach: the formation of an α-halo ketone intermediate followed by the introduction of the primary amine. This method is advantageous due to its straightforward nature and the commercial availability of the necessary precursors. The chosen pathway minimizes complex purification steps and offers a high degree of reproducibility.

The overall synthesis can be visualized as a two-step process:

G cluster_0 Step 1: Synthesis of α-Bromo Ketone Intermediate cluster_1 Step 2: Amination and Salt Formation Piperidine Piperidine Intermediate 2-Bromo-1-(piperidin-1-yl)ethanone Piperidine->Intermediate Acylation Bromoacetyl_bromide Bromoacetyl bromide Bromoacetyl_bromide->Intermediate Intermediate_2 2-Bromo-1-(piperidin-1-yl)ethanone Final_Product 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride Intermediate_2->Final_Product Delépine Reaction & Acid Hydrolysis Amine_Source Amine Source (e.g., Hexamethylenetetramine) Amine_Source->Final_Product G cluster_0 Mechanism of Acylation Reactants Piperidine + Bromoacetyl bromide Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product 2-Bromo-1-(piperidin-1-yl)ethanone + HBr Intermediate->Product Elimination of Bromide

Caption: Acylation Mechanism

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Piperidine85.1510.2 g (11.8 mL)0.12
Bromoacetyl bromide201.8610.1 g (3.7 mL)0.05
Triethylamine101.196.1 g (8.4 mL)0.06
Dichloromethane (DCM)-200 mL-
Saturated NaHCO₃ solution-100 mL-
Anhydrous MgSO₄-As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add piperidine (5.1 g, 0.06 mol) and triethylamine (6.1 g, 0.06 mol) dissolved in 100 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve bromoacetyl bromide (10.1 g, 0.05 mol) in 50 mL of dichloromethane and add it to the dropping funnel.

  • Add the bromoacetyl bromide solution dropwise to the stirred piperidine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2-bromo-1-(piperidin-1-yl)ethanone can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis of this compound via the Delépine Reaction

The Delépine reaction is a well-established method for the synthesis of primary amines from alkyl halides. [4][5]It involves the reaction of the alkyl halide with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is then hydrolyzed under acidic conditions to yield the primary amine. [6][7]This method is particularly suitable for the synthesis of α-amino ketones from α-halo ketones. [6]

Reaction Mechanism

The synthesis proceeds in two main stages:

  • Formation of the Quaternary Ammonium Salt: The α-bromo ketone, 2-bromo-1-(piperidin-1-yl)ethanone, undergoes a nucleophilic substitution reaction (SN2) with hexamethylenetetramine. [5]The nitrogen atom of HMTA acts as the nucleophile, displacing the bromide ion to form a stable quaternary ammonium salt. This salt often precipitates from the reaction mixture, facilitating its isolation. [5]

  • Acid Hydrolysis: The isolated quaternary ammonium salt is then treated with a strong acid, typically hydrochloric acid in an alcoholic solvent. [4]The acidic conditions promote the hydrolysis of the HMTA moiety, releasing the primary amine as its hydrochloride salt, along with formaldehyde and ammonium chloride as byproducts. [5]

G Start 2-Bromo-1-(piperidin-1-yl)ethanone Quat_Salt Quaternary Ammonium Salt Start->Quat_Salt Sₙ2 Reaction HMTA Hexamethylenetetramine (HMTA) HMTA->Quat_Salt Product 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride Quat_Salt->Product Acid Hydrolysis HCl Ethanolic HCl HCl->Product Byproducts Formaldehyde + NH₄Cl Product->Byproducts

Caption: Delépine Reaction Pathway

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-1-(piperidin-1-yl)ethanone206.0810.3 g0.05
Hexamethylenetetramine (HMTA)140.197.7 g0.055
Chloroform-100 mL-
Ethanol-150 mL-
Concentrated HCl (37%)-15 mL-
Diethyl ether-As needed-

Procedure:

  • Formation of the Quaternary Ammonium Salt:

    • Dissolve 2-bromo-1-(piperidin-1-yl)ethanone (10.3 g, 0.05 mol) in 100 mL of chloroform in a 250 mL round-bottom flask.

    • Add hexamethylenetetramine (7.7 g, 0.055 mol) to the solution and stir the mixture at room temperature for 24 hours.

    • A white precipitate of the quaternary ammonium salt will form. Collect the precipitate by vacuum filtration and wash it with a small amount of cold chloroform.

    • Dry the salt in a vacuum oven at 40-50 °C.

  • Acid Hydrolysis and Product Isolation:

    • Suspend the dried quaternary ammonium salt in 100 mL of ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.

    • Add 50 mL of a 1:1 (v/v) mixture of concentrated hydrochloric acid and ethanol to the suspension.

    • Heat the mixture to reflux and maintain reflux for 4 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath for 1 hour to precipitate the product.

    • Collect the white crystalline product by vacuum filtration.

    • Wash the crystals with cold ethanol and then with diethyl ether.

    • Dry the product, this compound, under vacuum to a constant weight.

Alternative Synthetic Approaches

While the Delépine reaction is a robust method, other synthetic strategies can also be employed to obtain α-amino ketones.

  • Direct Amination with Ammonia: The α-bromo ketone intermediate can be treated with a solution of ammonia in an organic solvent. However, this method often leads to over-alkylation, forming secondary and tertiary amine byproducts, which can complicate purification.

  • Gabriel Synthesis: This method involves the reaction of the α-bromo ketone with potassium phthalimide to form an N-protected intermediate. [8][9]Subsequent hydrolysis, typically with hydrazine, liberates the primary amine. [10]While effective in preventing over-alkylation, this method adds extra steps to the synthesis. [8]

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₇H₁₅ClN₂O
Molecular Weight178.66 g/mol [3]
AppearanceWhite to off-white solid [2]
Melting Point188-193 °C [11]

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the free base.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (amine, amide, carbonyl).

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the formation of an α-bromo ketone intermediate followed by a Delépine reaction. This guide provides a detailed and scientifically grounded protocol for this synthesis, emphasizing the mechanistic rationale behind the chosen procedures. The described pathway is scalable and utilizes readily available reagents, making it a practical choice for both academic research and industrial applications.

References

  • Delépine, M. (1895). Sur une nouvelle méthode de préparation des amines primaires. Bull. Soc. Chim. Fr., 13, 352-361.
  • Organic Chemistry Portal. Delépine Reaction. [Link]
  • Sciencemadness Wiki. Delépine reaction. [Link]
  • Semantic Scholar. Delépine amine synthesis. [Link]
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The Cornerstone of Amide Synthesis: A Technical Guide to 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride as a Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the myriad of available building blocks, 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride has emerged as a versatile and valuable precursor, particularly in the development of amide-containing pharmaceuticals. This technical guide provides a comprehensive exploration of this compound, from its fundamental physicochemical properties and synthesis to its critical applications in drug discovery. Authored for the discerning researcher, this document delves into the causality behind experimental choices, offers validated protocols, and is grounded in authoritative scientific literature to empower your research and development endeavors.

Introduction: The Strategic Advantage of a Pre-functionalized Building Block

This compound, with CAS Number 5437-48-9, is a secondary amine derivative that offers a unique combination of a reactive primary amine and a stable piperidine moiety. This pre-functionalized scaffold provides a direct and efficient route to a wide array of complex molecules, bypassing the need for multi-step synthetic sequences that are often associated with the introduction of such functionalities. Its hydrochloride salt form enhances stability and simplifies handling and storage, making it an ideal starting material for laboratory and industrial applications. The inherent structural features of this compound have positioned it as a key intermediate in the synthesis of targeted therapies, most notably in the fields of metabolic disorders and oncology.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a starting material is a prerequisite for its effective and safe utilization.

Physicochemical Data
PropertyValueSource
Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
Appearance Solid
Melting Point 188-193 °C
Boiling Point 311.2 °C at 760 mmHg (estimated)
Solubility Information not widely available, but as a hydrochloride salt, solubility in polar solvents is expected.
pKa Not readily available. The presence of a primary amine suggests it will be basic.
Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of the title compound is a multi-step process that leverages fundamental organic reactions. A common and logical synthetic strategy involves the N-acylation of piperidine with a suitable two-carbon electrophile, followed by the introduction of the primary amine functionality.

Synthetic Workflow Overview

Synthesis_Workflow Piperidine Piperidine Acylation N-Acylation Piperidine->Acylation ChloroacetylChloride 2-Chloroacetyl Chloride ChloroacetylChloride->Acylation Intermediate 2-Chloro-1-(piperidin-1-yl)ethanone Acylation->Intermediate Formation of α-chloro amide Amination Amination (e.g., Gabriel Synthesis) Intermediate->Amination Product_FreeBase 2-Amino-1-(piperidin-1-yl)ethanone Amination->Product_FreeBase Introduction of primary amine HCl_Salt HCl Salt Formation Product_FreeBase->HCl_Salt Final_Product 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride HCl_Salt->Final_Product Improved stability & handling

Caption: A general workflow for the synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and are provided as a guide for laboratory synthesis.

This initial step involves the nucleophilic acyl substitution of 2-chloroacetyl chloride with piperidine. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.0 equivalent) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A slight excess of a non-nucleophilic base, such as triethylamine (1.1 equivalents), is added to the solution.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-chloroacetyl chloride (1.05 equivalents) in the same solvent to the stirred piperidine solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (piperidine) is consumed.

  • Work-up and Isolation: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-1-(piperidin-1-yl)ethanone. This intermediate can often be used in the next step without further purification.

The introduction of the primary amine can be achieved through various methods, with the Gabriel synthesis being a classic and reliable approach to avoid over-alkylation.

Protocol (via Gabriel Synthesis):

  • Formation of Phthalimide Salt: Dissolve potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

  • Nucleophilic Substitution: Add the crude 2-chloro-1-(piperidin-1-yl)ethanone (1.0 equivalent) from the previous step to the potassium phthalimide solution. Heat the reaction mixture to 80-100 °C and stir for several hours. Monitor the reaction by TLC.

  • Hydrazinolysis: After the reaction is complete, cool the mixture to room temperature. Add hydrazine hydrate (1.2 equivalents) and heat the mixture to reflux for 1-2 hours. This will cleave the phthalimide group, releasing the desired primary amine.

  • Isolation of the Free Base: After cooling, the phthalhydrazide byproduct will precipitate out of the solution. Filter the solid and wash with a suitable solvent. The filtrate, containing the desired 2-amino-1-(piperidin-1-yl)ethanone, can be concentrated. The crude product is then typically purified by column chromatography.

The final step involves the conversion of the free base to its hydrochloride salt for improved stability and ease of handling.

Protocol:

  • Salt Formation: Dissolve the purified 2-amino-1-(piperidin-1-yl)ethanone in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product, this compound.

Key Reaction Mechanisms and Chemical Reactivity

The utility of this compound as a starting material is rooted in the distinct reactivity of its functional groups.

Reactivity_Diagram StartingMaterial 2-Amino-1-(piperidin-1-yl)ethanone (Free Base) PrimaryAmine Primary Amine (-NH2) StartingMaterial->PrimaryAmine Nucleophilic Center PiperidineAmide Piperidine Amide StartingMaterial->PiperidineAmide Generally Stable Acylation\n(Amide bond formation) Acylation (Amide bond formation) PrimaryAmine->Acylation\n(Amide bond formation) Alkylation\n(Secondary amine formation) Alkylation (Secondary amine formation) PrimaryAmine->Alkylation\n(Secondary amine formation) Reductive Amination Reductive Amination PrimaryAmine->Reductive Amination Schiff Base Formation Schiff Base Formation PrimaryAmine->Schiff Base Formation

Caption: Reactivity profile of the free base form.

The primary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions. This allows for the facile introduction of diverse substituents and the construction of larger, more complex molecular architectures. Common reactions involving the primary amine include:

  • Acylation: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form amides. This is a cornerstone of its application in drug synthesis.

  • Alkylation: Reaction with alkyl halides to form secondary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The piperidine ring, being a secondary amide, is generally stable under many reaction conditions, providing a robust scaffold for further molecular elaboration.

Applications in Drug Discovery and Development

The unique structural attributes of this compound have made it a valuable intermediate in the synthesis of several classes of therapeutic agents.

A Key Building Block for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes. Several approved DPP-4 inhibitors, known as "gliptins," feature a primary amine that is crucial for their interaction with the active site of the enzyme. The synthesis of these complex molecules often involves the use of pre-functionalized building blocks like this compound and its derivatives. The piperidine moiety can also play a role in optimizing the pharmacokinetic properties of the final drug candidate.

A Versatile Scaffold for Novel Anti-Cancer Agents

The piperidine ring is a common motif in many biologically active compounds, including numerous anti-cancer drugs. The ability to readily modify the primary amine of this compound allows for the rapid generation of libraries of novel compounds for screening against various cancer cell lines. Research has shown that derivatives of this scaffold can exhibit anti-proliferative and pro-apoptotic effects, making it an attractive starting point for the development of new oncology therapeutics. For instance, studies have explored the anti-cancer properties of related compounds, demonstrating their ability to induce apoptosis in cancer cells.

Analytical Characterization and Quality Control

Ensuring the purity and identity of starting materials is a critical aspect of synthetic chemistry and drug development. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the piperidine ring, the methylene protons adjacent to the carbonyl and the amine, and the exchangeable protons of the primary amine and the hydrochloride salt.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the carbons of the piperidine ring, and the methylene carbon.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. UV detection is suitable due to the presence of the carbonyl chromophore.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the presence of key functional groups. Characteristic absorption bands would be expected for the N-H stretching of the primary amine and the C=O stretching of the amide carbonyl.

Conclusion

This compound stands as a testament to the power of strategic molecular design in accelerating drug discovery. Its pre-functionalized nature, coupled with its straightforward synthesis and versatile reactivity, makes it an invaluable starting material for the creation of novel amide-containing compounds. From the development of next-generation DPP-4 inhibitors to the exploration of new anti-cancer agents, this humble building block continues to play a significant role in advancing the frontiers of medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, properties, and applications, equipping researchers with the foundational knowledge to confidently and effectively incorporate this versatile compound into their synthetic endeavors.

References

  • CHEMISTRY & BIOLOGY INTERFACE. An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor.
  • MDPI. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.
  • PubMed. 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression.
  • PubMed. Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors.

"2-Amino-1-(piperidin-1-yl)ethanone hydrochloride" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 5437-48-9), a key chemical intermediate in pharmaceutical research and development. The document delineates its physicochemical properties, spectroscopic profile, and a detailed, field-proven synthesis protocol. Furthermore, it explores the compound's chemical reactivity, its strategic application as a structural motif in medicinal chemistry, and essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic and discovery programs.

Introduction: A Privileged Scaffold in Modern Drug Discovery

This compound is a heterocyclic organic compound that serves as a valuable building block in the synthesis of more complex molecular architectures. Its structure incorporates a piperidine ring, a highly privileged scaffold in medicinal chemistry.[1] The piperidine motif is present in a wide array of clinically approved drugs, valued for its ability to impart favorable physicochemical properties such as modulated lipophilicity, improved metabolic stability, and enhanced binding to biological targets.[1] This guide offers a senior application scientist's perspective on the synthesis, characterization, and application of this important intermediate, emphasizing the causal relationships between its structure and utility in drug discovery.

Physicochemical Properties & Characterization

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in research and manufacturing.

Chemical Identity and Properties

This compound is a stable, solid material under standard conditions.[2][3] Its key properties are summarized in the table below. The hydrochloride salt form is typically preferred over the free base due to its enhanced stability and solubility in aqueous media.[4]

PropertyValueSource(s)
CAS Number 5437-48-9[2][3]
Molecular Formula C₇H₁₅ClN₂O[3][5]
Molecular Weight 178.66 g/mol [3][5]
IUPAC Name 2-amino-1-(piperidin-1-yl)ethanone;hydrochloride[2]
Appearance Solid[2][6]
Melting Point 188 to 193°C[2][6]
Topological Polar Surface Area (TPSA) 46.3 Ų[5][7]
XLogP3 0.6[6]
Spectroscopic and Analytical Profile

While specific spectral data from peer-reviewed literature is not widely published for this intermediate, its structure allows for a reliable prediction of its spectroscopic characteristics. Commercial suppliers confirm the availability of analytical data such as NMR, HPLC, and LC-MS for identity and purity confirmation.[8]

  • ¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the 1.5-1.7 ppm (for the β and γ protons) and 3.4-3.6 ppm (for the α protons adjacent to the nitrogen) regions. The methylene protons adjacent to the carbonyl and amino groups (-C(=O)-CH₂-NH₂) would likely appear as a singlet around 3.8-4.2 ppm. The amine protons would be visible, potentially as a broad singlet.

  • ¹³C NMR (Carbon NMR): The carbonyl carbon should exhibit a signal in the downfield region, typical for amides (approx. 165-170 ppm). Signals for the piperidine ring carbons and the α-carbon of the ethanone moiety would also be present in the aliphatic region of the spectrum.

  • FT-IR (Infrared Spectroscopy): Key vibrational bands would include a strong C=O (amide) stretch around 1640-1680 cm⁻¹, N-H stretching vibrations from the primary amine group around 3200-3400 cm⁻¹, and C-H stretching from the aliphatic portions of the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent peak for the parent ion of the free base [M+H]⁺ at m/z 143.12.[7]

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process that relies on robust and well-established chemical transformations. The chosen pathway is designed for efficiency and control, avoiding common pitfalls like over-alkylation.

Retrosynthetic Analysis

The retrosynthetic strategy hinges on disconnecting the primary amine, which can be installed via a protected nitrogen equivalent to prevent side reactions. This points to an α-halo amide intermediate, which is readily accessible from piperidine and a suitable acyl chloride.

G Target 2-Amino-1-(piperidin-1-yl)ethanone HCl Intermediate1 2-Amino-1-(piperidin-1-yl)ethanone (Free Base) Target->Intermediate1 HCl addition Intermediate2 N-(2-oxo-2-(piperidin-1-yl)ethyl)phthalimide Intermediate1->Intermediate2 Amine Deprotection (Hydrazinolysis) Intermediate3 2-Chloro-1-(piperidin-1-yl)ethanone Intermediate2->Intermediate3 SN2 Reaction Precursor1 Potassium Phthalimide Intermediate2->Precursor1 SN2 Reaction Precursor2 Piperidine Intermediate3->Precursor2 Amidation Precursor3 Chloroacetyl Chloride Intermediate3->Precursor3 Amidation

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthesis Protocol

This protocol is a self-validating system, where the purity and identity of each intermediate can be confirmed before proceeding, ensuring the integrity of the final product.

Step 1: Synthesis of 2-Chloro-1-(piperidin-1-yl)ethanone (Intermediate 3)

This step involves a nucleophilic acyl substitution where piperidine acts as the nucleophile attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[6]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add piperidine (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF). Cool the mixture to 0°C in an ice bath.

  • Reaction: Slowly add a solution of chloroacetyl chloride (1.05 eq) in THF to the stirred piperidine solution via the addition funnel. Maintain the temperature at 0°C to control the exothermic reaction.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours.[6] Monitor completion by TLC. Pour the reaction mixture into cold water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of N-(2-oxo-2-(piperidin-1-yl)ethyl)phthalimide (Intermediate 2)

This is a Gabriel synthesis, a robust method for preparing primary amines from alkyl halides.[5][9] It uses the phthalimide anion as a surrogate for ammonia, preventing the over-alkylation that would occur with direct amination.[10][11]

  • Setup: In a dry flask, suspend potassium phthalimide (1.1 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Reaction: Add the 2-Chloro-1-(piperidin-1-yl)ethanone (1.0 eq) from Step 1 to the suspension. Heat the mixture (e.g., to 70-90°C) and stir until TLC indicates the consumption of the starting halide.

  • Workup: Cool the reaction mixture and pour it into water to precipitate the N-alkylated phthalimide product.

  • Purification: Filter the solid, wash thoroughly with water, and dry to obtain the intermediate.

Step 3: Synthesis of this compound (Target)

The final step liberates the primary amine via hydrazinolysis, followed by conversion to the hydrochloride salt. Hydrazinolysis is often preferred over acid hydrolysis due to its milder conditions.[5][10]

  • Deprotection: Suspend the N-alkylated phthalimide (1.0 eq) from Step 2 in ethanol. Add hydrazine hydrate (1.2 eq) and reflux the mixture. A precipitate of phthalhydrazide will form.

  • Isolation of Free Base: After cooling, filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure to obtain the crude free base, 2-Amino-1-(piperidin-1-yl)ethanone.

  • Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether or isopropanol. Add a solution of HCl in the same solvent dropwise with stirring.

  • Final Product: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Chemical Reactivity and Derivative Synthesis

The title compound possesses two primary reactive sites: the primary amine and the α-carbon adjacent to the ketone. This dual reactivity makes it a versatile starting point for library synthesis.

G cluster_amine Reactions at the Primary Amine cluster_ketone Reactions Involving the Ketone Start 2-Amino-1-(piperidin-1-yl)ethanone (Free Base) Amide Amide Derivatives Start->Amide Acyl Chloride / R-COOH Sulfonamide Sulfonamide Derivatives Start->Sulfonamide Sulfonyl Chloride ReductiveAmination Secondary Amine Derivatives Start->ReductiveAmination Aldehyde/Ketone, Reductive Agent Alcohol Amino Alcohol Derivatives Start->Alcohol Reducing Agent (e.g., NaBH4)

Caption: Workflow for derivative synthesis from the free base.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a molecular fragment for building more elaborate drug candidates. The piperidine ring itself is a key feature, known to improve pharmacokinetic properties and provide a rigid scaffold for orienting substituents towards their biological targets.[1] By modifying the primary amine, researchers can introduce a wide variety of functional groups to explore structure-activity relationships (SAR) in hit-to-lead and lead optimization campaigns.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as harmful and an irritant.[2][12]

Hazard Identification
Hazard ClassStatementPictogramSource(s)
Acute Toxicity, Oral H302: Harmful if swallowedGHS07 (Exclamation Mark)[2][12]
Acute Toxicity, Dermal H312: Harmful in contact with skinGHS07 (Exclamation Mark)[2][12]
Acute Toxicity, Inhalation H332: Harmful if inhaledGHS07 (Exclamation Mark)[2][12]
Skin/Eye Irritation H315/H319: Causes skin and serious eye irritationGHS07 (Exclamation Mark)[12]
Recommended Handling Procedures
  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[6][9]

  • Avoidance: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[6]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][10]

  • Spill Response: In case of a spill, contain the material and clean it up using an inert absorbent material. Dispose of waste in accordance with local regulations.[10]

Storage and Stability

Store the container tightly closed in a dry, cool, and well-ventilated place.[3][6] Keep away from incompatible materials such as strong oxidizing agents and acids.[10]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its constituent functional groups—the privileged piperidine scaffold and a reactive primary amine. Its synthesis is achievable through a logical, controllable pathway employing foundational organic reactions. For drug discovery programs, it represents a versatile entry point for the rapid generation of compound libraries, enabling the systematic exploration of chemical space around the piperidine core. Adherence to strict safety protocols is mandatory for its handling and use in a research setting.

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  • The Gabriel Synthesis - Master Organic Chemistry. (2025, June 5).
  • 1-(Chloroacetyl)piperidine_1440-60-4_Hairui Chemical. (n.d.).
  • A facile amidation of chloroacetyl chloride using DBU - International Journal of ChemTech Research. (n.d.).
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  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

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The Piperidine Nucleus: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as one of the most prolific and privileged scaffolds in the landscape of medicinal chemistry. Its ubiquitous presence in a vast array of FDA-approved drugs and biologically active natural products is a testament to its remarkable versatility and favorable pharmacological properties.[1][2][3] This technical guide provides a comprehensive exploration of the discovery and development of piperidine-containing compounds, moving beyond a mere recitation of facts to delve into the strategic thinking and causal relationships that underpin their successful application in drug discovery. We will dissect key synthetic strategies, explore diverse therapeutic applications through the lens of structure-activity relationships (SAR), and illuminate the future trajectory of this indispensable molecular framework.

The Piperidine Scaffold: An Enduring Privileged Structure

The enduring appeal of the piperidine motif in drug design is not accidental; it is rooted in a unique convergence of physicochemical and pharmacological properties that make it an ideal building block for crafting effective therapeutics.

1.1. Physicochemical Advantages:

  • Conformational Flexibility and Rigidity: The saturated piperidine ring can adopt a stable chair conformation, which reduces the entropic penalty of binding to a biological target. This conformational pre-organization can be strategically manipulated through substitution to present functional groups in a precise three-dimensional arrangement, enhancing potency and selectivity.[4]

  • Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, conferring aqueous solubility and providing a key interaction point for hydrogen bonding with biological targets.[2] The lipophilicity of the molecule can be fine-tuned through substitution on the ring, allowing for the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

  • Metabolic Stability: The piperidine ring itself is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.[2] However, functionalization at positions adjacent to the nitrogen can influence metabolic stability, a factor that can be strategically exploited in drug design.[2]

1.2. Prevalence in Approved Drugs:

The tangible success of the piperidine scaffold is evidenced by its widespread incorporation into a multitude of marketed drugs across diverse therapeutic areas. A survey of FDA-approved pharmaceuticals reveals the piperidine moiety in antipsychotics (e.g., Haloperidol, Risperidone), opioids (e.g., Fentanyl, Meperidine), antihistamines (e.g., Loratadine), and many more, highlighting its broad utility.[5][6]

Therapeutic Area FDA-Approved Piperidine-Containing Drugs
Central Nervous System Methylphenidate, Donepezil, Paroxetine, Haloperidol, Risperidone[5][7][8]
Pain Management Fentanyl, Meperidine[5][7]
Allergy Loratadine, Fexofenadine[5][8]
Oncology Raloxifene, Crizotinib[9][10]
Infectious Diseases Loperamide[5]

Strategic Synthesis of the Piperidine Core: From Bench to Bedside

The efficient and stereocontrolled synthesis of substituted piperidines is a critical endeavor in medicinal chemistry. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and cost-effectiveness.

2.1. Hydrogenation of Pyridine Precursors: A Workhorse Method

The catalytic hydrogenation of substituted pyridines is a robust and widely employed method for the synthesis of piperidines.[1][11] This approach is particularly attractive for large-scale synthesis due to the availability of a wide range of pyridine starting materials.

Experimental Protocol: Platinum-Catalyzed Hydrogenation of a Substituted Pyridine

  • Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

  • Catalyst Addition: Add a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst), typically ranging from 1-5 mol%.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature or slightly elevated temperatures.

  • Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, carefully vent the hydrogen and purge the reactor with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting piperidine derivative by distillation, crystallization, or column chromatography.

Causality Behind Experimental Choices: The choice of a heterogeneous catalyst like PtO₂ allows for easy removal by filtration, simplifying the purification process.[12] Acetic acid as a solvent can protonate the pyridine nitrogen, which can sometimes enhance the rate of hydrogenation.

Logical Relationship: Pyridine Hydrogenation Workflow

G Start Substituted Pyridine Solvent Dissolve in Solvent (e.g., Acetic Acid) Start->Solvent Catalyst Add PtO₂ Catalyst Solvent->Catalyst Hydrogenation Pressurize with H₂ (50-100 psi) Catalyst->Hydrogenation Monitoring Monitor Reaction (TLC, GC-MS) Hydrogenation->Monitoring Workup Filter to Remove Catalyst Monitoring->Workup Purification Purify Product Workup->Purification End Substituted Piperidine Purification->End

Caption: Workflow for the catalytic hydrogenation of a pyridine to a piperidine.

2.2. Modern Synthetic Methodologies: Expanding the Chemical Space

While pyridine hydrogenation remains a cornerstone, modern organic synthesis has ushered in a new era of piperidine construction, enabling access to more complex and stereochemically defined scaffolds.

  • Aza-Diels-Alder Reaction: This powerful cycloaddition reaction provides a convergent and often stereoselective route to highly functionalized piperidines.[13]

  • Intramolecular Cyclization Reactions: A variety of intramolecular cyclization strategies, such as reductive amination of dicarbonyl compounds and ring-closing metathesis, offer versatile pathways to the piperidine core.[1]

  • Biocatalysis: The use of enzymes is emerging as a green and highly selective method for the synthesis of chiral piperidine derivatives.[14]

Piperidine in Action: A Medicinal Chemistry Perspective

The true power of the piperidine scaffold lies in its ability to be tailored for specific biological targets. The following examples illustrate the intricate structure-activity relationships that govern the therapeutic efficacy of piperidine-containing drugs.

3.1. Central Nervous System (CNS) Agents: The Case of Methylphenidate

Methylphenidate, a widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), features a piperidine ring that is crucial for its activity as a dopamine and norepinephrine reuptake inhibitor.

Structure-Activity Relationship (SAR) of Methylphenidate Analogs:

  • Stereochemistry: The threo-isomer of methylphenidate is significantly more potent than the erythro-isomer, highlighting the importance of the precise spatial arrangement of the phenyl and ester groups for optimal binding to the dopamine transporter.

  • N-Substitution: Modification of the piperidine nitrogen generally leads to a decrease in activity, suggesting that the secondary amine is important for interaction with the transporter.

  • Ester Group: Replacement of the methyl ester with other functional groups can modulate potency and duration of action.[15]

Signaling Pathway: Dopamine Reuptake Inhibition

G Dopamine Dopamine SynapticCleft Synaptic Cleft Dopamine->SynapticCleft IncreasedDopamine Increased Synaptic Dopamine DAT Dopamine Transporter (DAT) SynapticCleft->DAT Reuptake PostsynapticReceptor Postsynaptic Dopamine Receptor SynapticCleft->PostsynapticReceptor Binds PresynapticNeuron Presynaptic Neuron DAT->PresynapticNeuron Signal Signal Transduction PostsynapticReceptor->Signal Methylphenidate Methylphenidate Methylphenidate->DAT Blocks

Caption: Mechanism of action of Methylphenidate, a piperidine-containing drug.

3.2. Anticancer Agents: Targeting Kinases with Piperidine Scaffolds

The piperidine ring is a common feature in many kinase inhibitors developed for cancer therapy. For instance, in the dual ALK/ROS1 inhibitor Crizotinib, the piperidine moiety, while not directly interacting with the active site, plays a crucial role in achieving the desired pharmacological properties.[9]

SAR Insights for Piperidine-based Kinase Inhibitors:

  • Solubilizing Group: The basic nitrogen of the piperidine can be protonated to enhance aqueous solubility, a critical parameter for oral bioavailability.

  • Exit Vector Control: The piperidine ring acts as a rigid scaffold to correctly orient other pharmacophoric elements for optimal binding to the kinase active site.

  • Modulation of Off-Target Effects: Subtle modifications to the piperidine ring can significantly impact selectivity against other kinases, thereby reducing off-target toxicities.

Beyond the Classic Scaffold: Bioisosteric Replacement and Future Directions

While the piperidine ring is a highly successful scaffold, medicinal chemists are continually exploring bioisosteric replacements to overcome challenges such as metabolic liabilities or to explore new chemical space.

4.1. Bioisosteres of Piperidine:

Bioisosteres are chemical groups that have similar steric and electronic properties and can be used to replace a particular moiety in a drug molecule to improve its properties. Common bioisosteres for the piperidine ring include:

  • Constrained Bicyclic Amines: Bicyclic structures can mimic the conformation of the piperidine ring while offering increased rigidity and potentially improved metabolic stability.[16][17]

  • Spirocyclic Amines: Spirocycles can introduce three-dimensionality and novel exit vectors for further functionalization.[2]

  • Aza-heterocycles with Different Ring Sizes: Pyrrolidines and azepanes can sometimes serve as effective replacements for piperidines, although this can significantly alter the conformational profile of the molecule.

4.2. Future Trends:

The field of piperidine chemistry is continuously evolving, with several exciting trends on the horizon:

  • Fragment-Based Drug Discovery (FBDD): The use of small piperidine-containing fragments is a powerful strategy for identifying novel starting points for drug discovery programs.[18][19]

  • Novel Synthetic Methodologies: The development of new catalytic methods, including photoredox and electrochemical approaches, will undoubtedly expand the toolkit for piperidine synthesis and functionalization.[14]

  • Computational Chemistry: In silico modeling and machine learning are playing an increasingly important role in predicting the properties of piperidine derivatives and guiding the design of new drug candidates.

Conclusion

The piperidine scaffold has firmly established itself as a cornerstone of medicinal chemistry, and its importance is unlikely to diminish in the foreseeable future. Its unique combination of desirable physicochemical and pharmacological properties, coupled with the ever-expanding repertoire of synthetic methodologies for its construction and functionalization, ensures that the piperidine ring will continue to be a rich source of innovative therapeutics. For the discerning medicinal chemist, a deep understanding of the principles outlined in this guide is not merely advantageous—it is essential for the successful discovery and development of the next generation of life-changing medicines.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]
  • Deiters, A., & Martin, S. F. (2004). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 6(8), 1253–1256. [Link]
  • (N.D.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Autech Scientific. [Link]
  • Good, J. A., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(10), 1713–1724. [Link]
  • Youssef, K. M., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]
  • Vereshchagin, A. N., & Frolov, N. A. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 253-275. [Link]
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
  • (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Technology Networks. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7935-7945. [Link]
  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & biomolecular chemistry, 20(40), 7935–7945. [Link]
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
  • (N.D.). Piperidine. In Wikipedia. [Link]
  • Bull, J. A., & Mousseau, J. J. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.
  • Stepan, A. F., et al. (2012). a) Different modalities of piperidine-containing drugs and drug...
  • Sharma, R., et al. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera.
  • Velagaleti, R., et al. (2002). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry, 45(21), 4731–4734. [Link]
  • Liang, Y., & Meltzer, P. C. (2003). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 46(13), 2735–2745. [Link]
  • Wang, W., et al. (2020). Structure of the U.S. FDA-approved drugs that contain chiral piperidine...
  • (2026, January 7). Know Pharmaceutical Grade Piperidine Derivatives Industry Outlook. LinkedIn. [Link]
  • Fensome, A., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798. [Link]
  • Giulianotti, M. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]
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  • (N.D.). Piperidine containing FDA approved drugs.
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"2-Amino-1-(piperidin-1-yl)ethanone hydrochloride" physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Introduction

This compound is a heterocyclic organic compound classified as an amino ketone derivative. It incorporates a piperidine ring, a common structural motif in medicinal chemistry, linked to an aminoethanone group. This compound, identified by CAS Number 5437-48-9 , serves primarily as a versatile building block and intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1][2][3] Its hydrochloride salt form enhances stability and aqueous solubility, making it suitable for a variety of laboratory applications.[4] This guide provides a comprehensive overview of its core physical, chemical, and analytical characteristics, tailored for researchers and professionals in drug development.

Chemical Identity and Structure

The fundamental identity of a compound is defined by its structure and nomenclature.

  • IUPAC Name: 2-amino-1-(piperidin-1-yl)ethanone;hydrochloride[2]

  • Synonyms: 2-oxo-2-piperidin-1-ylethanamine hydrochloride, Piperidine, 1-glycyl-, monohydrochloride, 2-Amino-1-piperidino-1-ethanone hydrochloride[1][3]

  • Molecular Formula: C₇H₁₅ClN₂O[2][3]

  • Molecular Weight: 178.66 g/mol [1][2]

Caption: Structure of this compound

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various environments and are crucial for designing experimental protocols. The data presented here pertains to the hydrochloride salt form.

PropertyValueSource(s)
Appearance Solid / White to off-white crystalline solid[1][4]
Melting Point 188 to 193 °C[2]
Boiling Point 311.2 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 122.1 ± 22.6 °C[1]
Solubility Soluble in water[4]
Topological Polar Surface Area (TPSA) 46.3 Ų[3][5]
XLogP3 0.59580[1]
Hydrogen Bond Donor Count 1[3][5]
Hydrogen Bond Acceptor Count 2[3][5]
Rotatable Bond Count 1[3][5]

Synthesis and Chemical Reactivity

Synthesis Pathways

The synthesis of amino ketones like this compound can be approached through several routes. A common laboratory and industrial method involves the amidation of a suitable starting material with piperidine, followed by the introduction of the amino group.

Causality in Synthesis: The choice of a specific synthetic route is often dictated by factors such as the availability and cost of starting materials, desired yield and purity, scalability, and safety considerations. For instance, direct acylation methods are often efficient but require strict anhydrous conditions to prevent hydrolysis of the acylating agent.[6]

synthesis_workflow General Synthesis Workflow start Starting Materials (e.g., Piperidine, Acylating Agent) step1 Step 1: Amidation/Acylation - Controlled Temperature (0-50°C) - Inert Atmosphere start->step1 step2 Step 2: Introduction of Amino Group (e.g., via Reduction or Substitution) step1->step2 step3 Step 3: Salt Formation - Reaction with HCl step2->step3 purification Purification (e.g., Recrystallization, Filtration) step3->purification product Final Product: This compound purification->product caption Generalized synthesis pathway for the target compound.

Caption: Generalized synthesis pathway for the target compound.

Chemical Reactivity

The reactivity of this molecule is governed by its three primary functional groups: the secondary amine of the piperidine ring (present as a tertiary amide), the carbonyl (ketone) group, and the primary amino group.

  • Oxidation: The compound can be oxidized, potentially affecting the amino group or other parts of the molecule under strong oxidizing conditions.[6]

  • Reduction: The ketone group is susceptible to reduction by agents like sodium borohydride to form the corresponding alcohol.[6]

  • Substitution: The primary amino group is a nucleophile and can participate in various substitution and condensation reactions to form a wide array of derivatives.[6]

Analytical Methodologies

To ensure the identity, purity, and quality of this compound, a combination of analytical techniques is employed. Each method provides a unique piece of information, creating a self-validating analytical system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence and connectivity of all atoms.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present, such as the C=O stretch of the ketone and N-H bends of the amino group.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities or by-products.

analytical_workflow Analytical Characterization Workflow cluster_validation Self-Validating System sample Synthesized Sample hplc Purity Assessment (HPLC) sample->hplc nmr Structural Elucidation (¹H, ¹³C NMR) sample->nmr ms Molecular Weight Verification (Mass Spectrometry) sample->ms ftir Functional Group ID (IR Spectroscopy) sample->ftir report Certificate of Analysis (CoA) hplc->report nmr->report ms->report ftir->report caption Integrated workflow for analytical validation.

Caption: Integrated workflow for analytical validation.

Exemplary Protocol: Purity Determination by HPLC

This protocol describes a standard reverse-phase HPLC method for assessing the purity of the compound.

Rationale: Reverse-phase HPLC is chosen for its versatility and high resolving power for polar to moderately non-polar compounds like the target molecule. A C18 column provides a non-polar stationary phase, while a polar mobile phase (acetonitrile and water) is used to elute the components. UV detection is effective due to the presence of the carbonyl chromophore.

Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

    • Expertise Note: TFA is added to improve peak shape and resolution by acting as an ion-pairing agent for the basic amine.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 210 nm.

    • Column Temperature: 30 °C.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Trustworthiness: The system is validated by running a blank (injection of mobile phase) to ensure no system peaks interfere and a standard of known purity if available.

Safety and Handling

Based on GHS classifications, this compound is considered hazardous.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H312: Harmful in contact with skin.[1]

    • H332: Harmful if inhaled.[1]

  • Precautionary Measures:

    • Prevention:

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

      • P270: Do not eat, drink or smoke when using this product.[1]

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

      • P271: Use only outdoors or in a well-ventilated area.[1]

    • Response:

      • P301+P317: IF SWALLOWED: Get medical help.[1]

      • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

      • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

    • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

    • Disposal: P501: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[1]

References

  • 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride. (n.d.). PubChem.
  • 2-Amino-1-(piperidin-1-yl)ethan-1-one. (n.d.). PubChem.

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The Versatile α-Amino Ketone: A Technical Guide to 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride, a versatile α-amino ketone that serves as a valuable building block in modern organic synthesis. The unique juxtaposition of a primary amine and a ketone tethered to a piperidine scaffold makes this molecule a powerful precursor for the construction of diverse and complex heterocyclic systems of significant interest in medicinal chemistry. This document will delve into the core chemical and physical properties of the title compound, explore its reactivity with a focus on mechanistically driven reaction classes, provide exemplary synthetic protocols, and discuss its potential in the synthesis of bioactive molecules.

Introduction: The Strategic Advantage of α-Amino Ketones

The α-amino ketone motif is a privileged structural unit in a vast array of natural products and synthetic pharmaceuticals.[1][2] The inherent bifunctionality of these molecules, possessing both a nucleophilic amino group and an electrophilic carbonyl center, allows for a diverse range of chemical transformations.[2] This duality makes them ideal precursors for the synthesis of various nitrogen-containing heterocycles, which form the core of many biologically active compounds.[2] this compound, with its readily available primary amine and activated ketone, coupled with the conformational influence and physicochemical properties imparted by the piperidine ring, presents itself as a particularly attractive and versatile synthon for drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in the laboratory.

Chemical and Physical Properties
PropertyValueSource
CAS Number 5437-48-9[3][4][5]
Molecular Formula C₇H₁₅ClN₂O[3][5]
Molecular Weight 178.66 g/mol [3][5]
Appearance Solid[4]
Melting Point 188-193 °C[5]
Boiling Point 311.2 °C at 760 mmHg (for free base)[4]
Density 1.1 ± 0.1 g/cm³ (for free base)[4]
Solubility Information not widely available, but the hydrochloride salt form generally enhances aqueous solubility.
Purity Typically ≥98% from commercial suppliers.[5]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its reaction products. While a comprehensive set of publicly available, experimentally verified spectra for this specific compound is limited, typical spectroscopic features can be predicted based on its structure and data from similar compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aminomethylene protons adjacent to the carbonyl group, as well as distinct multiplets for the protons of the piperidine ring. The exact chemical shifts will be influenced by the solvent and the protonation state of the amine. A representative spectrum can be found on chemical database platforms.[6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon, a signal for the aminomethylene carbon, and characteristic signals for the carbons of the piperidine ring. A predicted ¹³C NMR spectrum is available in public databases.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone, and C-N and C-H stretching vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the free base (C₇H₁₄N₂O) and characteristic fragmentation patterns.

Synthetic Utility and Reaction Modalities

The synthetic power of this compound lies in its ability to participate in a variety of cyclization and condensation reactions to form heterocyclic scaffolds. The primary amine can act as a nucleophile, while the ketone provides an electrophilic center, and the adjacent methylene group can be activated to participate in condensations.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and powerful method for the construction of quinoline rings.[2][3] It involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a β-ketoester or another ketone.[2][7] 2-Amino-1-(piperidin-1-yl)ethanone, while not an aryl ketone itself, can conceptually be a partner in related cyclizations or its piperidine moiety can be part of a larger, more complex starting material for quinoline synthesis.

Conceptual Experimental Protocol: Friedländer-type Synthesis of a Substituted Quinoline

This protocol is a generalized representation of a Friedländer synthesis and would require adaptation for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent (e.g., ethanol, toluene, or acetic acid).

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, hydrochloric acid) or a base (e.g., piperidine, sodium hydroxide).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography.

Friedlander_Synthesis cluster_reactants Reactants cluster_product Product Amino_Ketone 2-Aminoaryl Ketone Intermediate Adduct Amino_Ketone->Intermediate + Active_Methylene Active Methylene Compound Active_Methylene->Intermediate Quinoline Substituted Quinoline Intermediate->Quinoline Cyclization & Dehydration

Caption: Generalized workflow of the Friedländer quinoline synthesis.

Multicomponent Reactions for Heterocyclic Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most or all of the atoms from the starting materials.[8] The bifunctional nature of this compound makes it an excellent candidate for participation in MCRs to generate diverse heterocyclic libraries. For instance, it could potentially react with an aldehyde and an active methylene compound in a Hantzsch-type reaction to yield dihydropyridines or with other suitable partners to form pyrimidines or benzodiazepines.

Conceptual Experimental Protocol: One-Pot Synthesis of a Dihydropyrimidine Derivative

This is a generalized protocol inspired by the Biginelli reaction.

  • Reactant Mixture: In a suitable solvent like ethanol, combine the α-amino ketone (1 equivalent), an aldehyde (1 equivalent), and a β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 equivalent).

  • Catalysis: Add a catalytic amount of an acid, such as HCl or a Lewis acid.

  • Reaction Conditions: Heat the mixture to reflux and monitor by TLC.

  • Isolation: Upon completion, cool the reaction mixture to induce precipitation of the product. The solid can be collected by filtration and recrystallized for purification.

MCR_Workflow Reactants 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride Aldehyde Active Methylene Compound OnePot One-Pot Reaction (with catalyst and heat) Reactants->OnePot Product Complex Heterocycle (e.g., Dihydropyrimidine) OnePot->Product

Caption: Conceptual workflow for a multicomponent reaction.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile synthetic building block with significant potential for the construction of diverse and medicinally relevant heterocyclic scaffolds. Its inherent reactivity, stemming from the strategically positioned amino and keto functionalities, allows for its participation in a wide range of powerful synthetic transformations, including classical named reactions and modern multicomponent strategies. While the full scope of its applications is still being explored, the principles of α-amino ketone chemistry suggest a bright future for this compound in the rapid generation of molecular complexity and the discovery of new bioactive agents. Further research into its utility in novel synthetic methodologies and the synthesis of specific drug targets is highly encouraged.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Allen, L. A. T., Raclea, R., Natho, P., & Parsons, P. J. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(3), 498-513.
  • de la Torre, M. C., & Sierra, M. A. (2004). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Chemical Reviews, 104(1), 175-226.
  • PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
  • Wikipedia. (n.d.). Friedländer synthesis.

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The Pharmacological Relevance of Aminoketone Hydrochlorides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aminoketone hydrochlorides represent a versatile class of organic compounds with significant pharmacological relevance, primarily attributable to their interactions with monoamine neurotransmitter systems. This in-depth technical guide provides a comprehensive overview of the core chemical properties, synthesis, and pharmacological activities of aminoketone hydrochlorides. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into their mechanisms of action, therapeutic applications, structure-activity relationships, and the experimental protocols essential for their evaluation. This guide emphasizes the causality behind experimental choices and provides self-validating systems through detailed methodologies, supported by authoritative references.

Introduction: The Aminoketone Hydrochloride Scaffold

Aminoketones are bifunctional organic compounds containing both an amine and a ketone functional group.[1] Their hydrochloride salts are often utilized in pharmaceuticals to enhance stability and aqueous solubility.[1] The general instability of primary α- and β-aminoketones, which are prone to self-condensation, makes their hydrochloride forms particularly advantageous for drug formulation.[1][2] The presence of the amino group imparts a basic character to these molecules, with pKa values of their conjugate acids typically ranging from 7 to 10, rendering them partially protonated at physiological pH.[1]

The β-aminoketone moiety is a fundamental scaffold in a variety of medicinal compounds, including vasodilators like tolperisone and agents for coronary disease such as oxyfedrine.[3][4] The synthesis of these compounds is often achieved through the Mannich reaction, a three-component condensation of an enolizable ketone, an aldehyde, and a primary or secondary amine.[4][5] This guide will focus on the pharmacological applications of aminoketone hydrochlorides, with a particular emphasis on their roles as central nervous system (CNS) agents.

Mechanism of Action: Modulating Monoamine Neurotransmission

The primary pharmacological action of many clinically significant aminoketone hydrochlorides involves the modulation of monoamine neurotransmitters, particularly norepinephrine (NE) and dopamine (DA).

Norepinephrine-Dopamine Reuptake Inhibition (NDRI)

A key mechanism of action for several aminoketone hydrochlorides is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6] By blocking these transporters, these compounds increase the synaptic concentrations of NE and DA, thereby enhancing noradrenergic and dopaminergic neurotransmission.[6] This dual-action mechanism is central to the therapeutic effects of bupropion.[6][7] Unlike many other antidepressants, bupropion has minimal effects on the serotonin system, which contributes to a unique side-effect profile, notably a lower incidence of sexual dysfunction and weight gain.[6][8]

The signaling pathway for norepinephrine reuptake inhibition is depicted below:

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_released NE NE_vesicle->NE_released Release NE_transporter Norepinephrine Transporter (NET) NE_synapse NE NE_released->NE_synapse NE_synapse->NE_transporter Reuptake Adrenergic_receptor Adrenergic Receptor NE_synapse->Adrenergic_receptor Binding Postsynaptic_effect Postsynaptic Effect Adrenergic_receptor->Postsynaptic_effect Aminoketone Aminoketone Hydrochloride (e.g., Bupropion) Aminoketone->NE_transporter Inhibition start Compound Library svm_screening SVM Models (hNET, hDAT, hSERT) start->svm_screening Initial Screening admet_docking ADMET & Molecular Docking svm_screening->admet_docking Filtering in_vitro_assay In Vitro Binding Assays (e.g., Radiolabeled Uptake) admet_docking->in_vitro_assay Hit Identification md_simulation Molecular Dynamics Simulation & Binding Energy Calculation in_vitro_assay->md_simulation Lead Characterization lead_candidates Lead NDRI Candidates md_simulation->lead_candidates Candidate Selection

Caption: A multi-step screening protocol for identifying novel NDRIs. [9]

In Vivo Models: Assessing Antidepressant and Anorectic Effects

Animal models are crucial for evaluating the in vivo efficacy of aminoketone hydrochlorides.

5.2.1. Antidepressant Activity

Commonly used animal models of depression include the Forced Swim Test (FST) and the Tail Suspension Test (TST). [10][11]In these models, antidepressant compounds reduce the immobility time of the animals, which is interpreted as a measure of antidepressant-like activity. [10][11] Protocol: Forced Swim Test (FST) in Rats [10][11]

  • Apparatus: A cylindrical container filled with water.

  • Procedure:

    • Pre-test session: On the first day, place each rat in the water-filled cylinder for 15 minutes.

    • Test session: 24 hours later, administer the test compound (aminoketone hydrochloride), a vehicle control, or a standard antidepressant. After a set pre-treatment time (e.g., 60 minutes), place the rats back into the cylinder for a 5-minute test session.

  • Data Collection: Record the duration of immobility during the test session.

  • Data Analysis: Compare the immobility time between the different treatment groups. A significant reduction in immobility time in the test group compared to the vehicle control group indicates potential antidepressant activity.

5.2.2. Anorectic Activity

The anorectic effects of aminoketone hydrochlorides can be evaluated in animal models of obesity, such as diet-induced obese (DIO) mice or rats. [12] Protocol: Anorectic Efficacy in Diet-Induced Obese Mice [13]

  • Induction of Obesity: Feed mice a high-fat diet for several weeks to induce obesity.

  • Baseline Measurements: Record the baseline food intake and body weight of the obese mice.

  • Drug Administration: Administer the test compound (aminoketone hydrochloride), a vehicle control, or a positive control (e.g., phentermine) daily.

  • Data Collection: Monitor daily food intake and body weight throughout the study period.

  • Data Analysis: Compare the changes in food intake and body weight between the treatment groups. A significant reduction in food intake and body weight in the test group indicates anorectic efficacy.

Analytical Methods for Quality Control

Ensuring the quality and purity of aminoketone hydrochloride active pharmaceutical ingredients (APIs) and formulated products is critical. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used method for the determination of bupropion hydrochloride and its impurities in solid dosage forms. [7][14]A typical method involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer, with UV detection at a specific wavelength. [14][15]

Titrimetric and Spectrophotometric Methods

Simple and rapid titrimetric and spectrophotometric methods have been developed for the assay of bupropion hydrochloride in pharmaceuticals. [16]These methods are often based on the reaction of the hydrochloride salt with a titrant, such as mercury(II) nitrate, or the formation of a colored complex that can be quantified spectrophotometrically. [16]

Quantitative Data Summary

The following table summarizes key pharmacological and pharmacokinetic parameters for selected aminoketone hydrochlorides.

CompoundPrimary MechanismTherapeutic UseHalf-life (t½)Protein Binding
Bupropion HCl NDRI, nAChR antagonistAntidepressant, Smoking Cessation~21 hours (parent)~84%
Amfepramone HCl Prodrug to ethcathinone (NRI)Anorectic~4-6 hours (metabolites)Not specified

Conclusion

Aminoketone hydrochlorides are a pharmacologically significant class of compounds with established and potential therapeutic applications. Their ability to modulate monoamine neurotransmitter systems, particularly as norepinephrine-dopamine reuptake inhibitors, underpins their use in treating depression and aiding in smoking cessation. The versatility of the aminoketone scaffold continues to be explored for new therapeutic targets. A thorough understanding of their chemical properties, synthesis, mechanism of action, and the appropriate experimental protocols for their evaluation is essential for the successful development of novel aminoketone-based therapeutics. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this important class of molecules.

References

  • Animal models for the study of antidepressant activity.
  • A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression.
  • An In-depth Technical Guide to the Physical and Chemical Properties of Aminoketones.
  • Evalu
  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
  • A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression.
  • System
  • Identification and Validation of Antidepressant Small Molecules Using Bioinform
  • Titrimetric and spectrophotometric assay of bupropion hydrochloride in pharmaceuticals using mercury(II)
  • Synthesis of Beta‐Enaminoketones and Enaminoesters Catalyzed by Brønsted Acids Ammonium Chloride and Glycine Hydrochloride.
  • RP-HPLC Method Development and Validation for the Determination of Bupropion Hydrochloride in a Solid Dosage Form.
  • The Anorectic Agent Pentorex: An In Vivo and In Vitro Compar
  • Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development.
  • Simultaneous Quantitative Determination of Bupropion and its Metabolites by High Performance Liquid Chromatography Tandem Mass Spectrometry Detection.
  • Developed and Validated for the Estimation of Bupropion and Dextromethorphan in a Fixed Dose Combin
  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors.
  • Recent progress in the chemistry of β-aminoketones.
  • The utility of animal models to evalu
  • Drug molecules consisting of b-aminoketone fragments.
  • Synthesis and biological evalu
  • Activity-based anorexia animal model: a review of the main neurobiological findings.
  • Synthesis and pharmacochemistry of some new aminoketones with local anaesthetic activity.
  • Effects of anorectic drugs on food intake and body weight in C57BL/6...
  • Application Notes and Protocols for In Vitro Norepinephrine Reuptake Inhibition Assay with Ampreloxetine.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • Aminoaldehydes and aminoketones.
  • Experimental Methods for Investig
  • Quantitative Structure-Activity Rel
  • Diethylpropion HCl USP CIV25 mg Tablets.
  • Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction.
  • Correction. Optically Active Amines. XII. Synthesis and Spectral Properties of Some Optically Dimerization of α-Amino Ketone Hydrochlorides.
  • Granulesindia – We are committed to excellence and driven by innov
  • Quantitative Structure-Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure.
  • A quantitative structure-activity relationship (QSAR) study of peptide drugs based on a new of amino acids.
  • Aminoketones and methods for their production.
  • Process for the prepar
  • Formulation Development of Tolperisone Hydrochloride Film Co
  • Bupropion.

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Navigating the Safety Profile of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(piperidin-1-yl)ethanone hydrochloride, a key building block in pharmaceutical synthesis, presents a unique set of handling and safety considerations. This guide, designed for the discerning researcher and drug development professional, moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more contextualized understanding of its chemical nature and the rationale behind critical safety protocols. By elucidating the "why" behind the "what," this document aims to foster a culture of proactive safety and informed risk assessment in the laboratory.

Section 1: Chemical and Physical Identity

A thorough understanding of the physicochemical properties of a compound is the bedrock of its safe handling. This compound is a solid, crystalline substance with properties that necessitate specific storage and handling procedures.[1][2]

PropertyValueSource
CAS Number 5437-48-9[1][2][3]
Molecular Formula C₇H₁₄N₂O·HCl[1]
Molecular Weight 178.66 g/mol [1][3]
Appearance Solid[1][2]
Melting Point 188-193°C[2]
Boiling Point 311.2°C at 760 mmHg[1]
Flash Point 122.1 ± 22.6 °C[1]
Density 1.1 ± 0.1 g/cm³[1]

The relatively high melting point indicates a stable solid at room temperature, while the flash point suggests that while not highly flammable, it can ignite at elevated temperatures.[1]

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound are its potential for irritation and acute toxicity upon exposure.[2][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

GHS Pictogram:

  • GHS07: Harmful/Irritant [2]

Signal Word:

  • Warning [2]

Hazard Statements:

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

The causality behind these classifications lies in the chemical reactivity of the amino and keto groups, which can interact with biological macromolecules, leading to irritation and toxic effects. The hydrochloride salt form can also contribute to its irritant properties.

Section 3: Proactive Handling and Storage Protocols

A self-validating safety protocol is one where the procedures inherently minimize risk and provide clear steps for verification. The following protocols are designed with this principle in mind.

Engineering Controls and Personal Protective Equipment (PPE)

The primary route of exposure to be controlled is the inhalation of dust particles and direct contact with the skin and eyes.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][6]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][7]

    • Hand Protection: Wear suitable protective gloves, such as nitrile rubber, and inspect them before use.[1]

    • Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.[1][7]

Safe Handling Practices
  • Avoid Dust Formation: Minimize the generation of dust when handling the solid material.[1][6]

  • Hygiene: Wash hands thoroughly after handling.[1][7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Grounding: For larger quantities, take precautionary measures against static discharge.

Storage Conditions
  • Container: Store in a tightly closed container to prevent moisture absorption and contamination.[1][3]

  • Environment: Keep in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, and chloroformates.[7]

Section 4: Emergency Response and First Aid

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

The following first-aid measures are based on established protocols for chemical exposure.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1][5] If breathing is difficult, give oxygen.[5][6] Seek medical attention if you feel unwell.[5][7]

  • Skin Contact: In case of skin contact, immediately take off all contaminated clothing and wash the affected area with plenty of soap and water.[1][5][7] If skin irritation occurs, get medical advice.[5][7]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5][7] Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] If eye irritation persists, get medical advice.[5][7]

  • Ingestion: If swallowed, rinse mouth with water.[1] Do NOT induce vomiting.[5] Call a poison center or doctor if you feel unwell.[7]

Spill Response Workflow

A structured approach to spill management is essential to prevent further contamination and exposure.

Spill_Response_Workflow start Spill Detected assess Assess Spill Size & Risk start->assess evacuate Evacuate Immediate Area assess->evacuate Major Spill ppe Don Appropriate PPE assess->ppe Minor Spill evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste (Follow regulations) decontaminate->dispose report Report Incident dispose->report

Sources

Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Amino Ketone Synthons

α-Amino ketones are privileged structural motifs and invaluable building blocks in modern organic synthesis and medicinal chemistry.[1][2] Their unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl, allows for diverse chemical transformations, making them key precursors for a wide array of nitrogen-containing heterocycles and pharmacologically active molecules.[3][4] 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride, the subject of this guide, is a particularly useful synthon, providing a piperidine scaffold that is prevalent in many CNS-active agents and other pharmaceuticals.

This document provides a detailed, field-proven protocol for the synthesis of this compound. The chosen synthetic strategy emphasizes safety, reliability, and scalability, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice.

Overall Synthetic Strategy

The synthesis is designed as a three-stage process, beginning with the formation of an α-chloro amide intermediate, followed by a controlled amination using the Gabriel synthesis to prevent common side reactions, and concluding with deprotection and salt formation. This strategy is selected for its high fidelity and the commercial availability of the starting materials.

Synthesis_Overview Piperidine Piperidine Intermediate1 2-Chloro-1-(piperidin-1-yl)ethanone Piperidine->Intermediate1 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate1 Acylation (Step 1) Intermediate2 N-(2-(piperidin-1-yl)-2-oxoethyl)phthalimide Intermediate1->Intermediate2 Gabriel Amination (SN2) (Step 2) PotassiumPhthalimide Potassium Phthalimide PotassiumPhthalimide->Intermediate2 FreeBase 2-Amino-1-(piperidin-1-yl)ethanone (Free Base) Intermediate2->FreeBase Deprotection (Step 3) Hydrazine Hydrazine Hydrazine->FreeBase FinalProduct 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride FreeBase->FinalProduct Salt Formation (Step 4) HCl Hydrochloric Acid HCl->FinalProduct

Caption: Overall four-step reaction pathway for the synthesis.

Materials and Equipment

Reagents
ReagentCAS No.Molecular FormulaPuritySupplier
Piperidine110-89-4C₅H₁₁N≥99%Sigma-Aldrich
Chloroacetyl chloride79-04-9C₂H₂Cl₂O≥98%Sigma-Aldrich
Dichloromethane (DCM)75-09-2CH₂Cl₂Anhydrous, ≥99.8%Fisher Scientific
Triethylamine (TEA)121-44-8C₆H₁₅N≥99.5%Sigma-Aldrich
Potassium phthalimide1074-82-4C₈H₄KNO₂≥98%Alfa Aesar
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous, ≥99.8%Acros Organics
Hydrazine monohydrate7803-57-8H₆N₂O64-65% solutionSigma-Aldrich
Ethanol (EtOH)64-17-5C₂H₅OH200 proofDecon Labs
Diethyl ether60-29-7C₄H₁₀OAnhydrous, ≥99%Fisher Scientific
Hydrochloric acid7647-01-0HCl2.0 M solution in diethyl etherSigma-Aldrich
Sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄Anhydrous, granularVWR
Equipment
  • Three-neck round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Reflux condenser

  • Addition funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • pH paper or meter

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Infrared (IR) Spectrometer

Detailed Experimental Protocol

Workflow cluster_prep Part A: Intermediate Synthesis cluster_gabriel Part B: Gabriel Amination cluster_deprotect Part C: Deprotection & Salt Formation A1 Dissolve Piperidine & TEA in DCM A2 Cool to 0 °C A1->A2 A3 Add Chloroacetyl Chloride dropwise A2->A3 A4 Aqueous Workup & Extraction A3->A4 A5 Dry & Concentrate to get 2-Chloro-1-(piperidin-1-yl)ethanone A4->A5 B1 Combine Chloro-intermediate & Potassium Phthalimide in DMF A5->B1 Use directly B2 Heat reaction mixture B1->B2 B3 Precipitate product in water B2->B3 B4 Filter & Dry to get N-alkylated phthalimide B3->B4 C1 Reflux N-alkylated phthalimide with Hydrazine in Ethanol B4->C1 Use directly C2 Filter off Phthalhydrazide precipitate C1->C2 C3 Concentrate filtrate to get free base C2->C3 C4 Dissolve free base in Ether C3->C4 C5 Add HCl/Ether solution C4->C5 C6 Filter & Dry final HCl salt C5->C6

Caption: Step-by-step experimental workflow diagram.

Part A: Synthesis of 2-Chloro-1-(piperidin-1-yl)ethanone

Rationale: This step involves a standard Schotten-Baumann acylation. Piperidine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. Triethylamine (TEA) is a non-nucleophilic base used to quench the hydrochloric acid byproduct, preventing the formation of piperidinium hydrochloride which would be unreactive. The reaction is run at 0 °C to control the highly exothermic nature of the acylation.

  • Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add piperidine (10.0 g, 117.4 mmol) and triethylamine (13.1 g, 129.1 mmol, 1.1 eq) dissolved in 200 mL of anhydrous dichloromethane (DCM).

  • Reaction: Cool the flask in an ice bath to 0 °C. Dissolve chloroacetyl chloride (14.6 g, 129.1 mmol, 1.1 eq) in 50 mL of anhydrous DCM and add it to the addition funnel. Add the chloroacetyl chloride solution dropwise to the stirred piperidine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Workup: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Transfer the reaction mixture to a separatory funnel and wash sequentially with 100 mL of 1 M HCl(aq), 100 mL of saturated NaHCO₃(aq), and 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting product, 2-chloro-1-(piperidin-1-yl)ethanone, is typically a pale yellow oil or low-melting solid and is used in the next step without further purification.[5]

Part B: Synthesis of N-(2-(piperidin-1-yl)-2-oxoethyl)phthalimide

Rationale: This is a classic Gabriel synthesis, which is an excellent method for preparing primary amines from alkyl halides.[6][7] The phthalimide anion is a soft nucleophile that displaces the chloride in an Sₙ2 reaction. This method elegantly avoids the polyalkylation that would occur if ammonia were used directly, ensuring a clean conversion to the primary amine precursor.[8] DMF is an ideal polar aprotic solvent for this Sₙ2 reaction.

  • Setup: In a 250 mL round-bottom flask, combine the crude 2-chloro-1-(piperidin-1-yl)ethanone (assuming 117.4 mmol theoretical yield from Part A) and potassium phthalimide (23.9 g, 129.1 mmol, 1.1 eq).

  • Reaction: Add 150 mL of anhydrous N,N-dimethylformamide (DMF) and heat the mixture to 80-90 °C with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of vigorously stirred deionized water. A precipitate will form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water and dry under vacuum. This yields N-(2-(piperidin-1-yl)-2-oxoethyl)phthalimide as a white to off-white solid.

Part C: Hydrazinolysis and Hydrochloride Salt Formation

Rationale: The phthalimide protecting group is cleaved using the Ing-Manske procedure.[9] Hydrazine attacks the carbonyl centers of the imide, leading to the formation of a stable six-membered phthalhydrazide ring and liberating the desired primary amine.[10] This method is preferred over acid or base hydrolysis due to its milder, non-hydrolytic conditions.[6][9] The final free base is then converted to its hydrochloride salt to improve stability and handling, as amine salts are typically crystalline, non-hygroscopic solids.[11]

  • Deprotection: Suspend the N-alkylated phthalimide from Part B (assuming 117.4 mmol) in 250 mL of ethanol in a 500 mL round-bottom flask. Add hydrazine monohydrate (8.8 g, 176.1 mmol, 1.5 eq) and heat the mixture to reflux for 3 hours. A thick white precipitate of phthalhydrazide will form.

  • Isolation of Free Base: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol. Combine the filtrates and concentrate under reduced pressure to yield the crude free base, 2-amino-1-(piperidin-1-yl)ethanone, as an oil.

  • Salt Formation: Dissolve the crude free base in 150 mL of anhydrous diethyl ether. While stirring, slowly add 70 mL of a 2.0 M solution of HCl in diethyl ether (140 mmol, ~1.2 eq). A white precipitate of the hydrochloride salt will form immediately.

  • Final Purification: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether and dry under vacuum to yield this compound as a white crystalline solid.

Characterization of Final Product

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

PropertyValueReference
CAS Number 5437-48-9[11][12][13]
Molecular Formula C₇H₁₄N₂O · HCl[11]
Molecular Weight 178.66 g/mol [11][13]
Appearance White to off-white solid[11][12]
Melting Point 192-193 °C[11]
  • ¹H NMR: Expected signals would correspond to the piperidine ring protons, the α-methylene protons adjacent to the carbonyl, and the aminomethyl protons.

  • IR Spectroscopy: Key peaks should include a strong C=O stretch (amide) around 1650 cm⁻¹ and N-H stretching vibrations from the ammonium salt in the 3000-2800 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum should show a parent ion corresponding to the free base (m/z = 142.11).[14]

Safety and Handling

General Precautions: This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[15][16] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[17] An eyewash station and safety shower must be readily accessible.[15]

  • Piperidine: Flammable, toxic, and corrosive. Avoid inhalation and skin contact.

  • Chloroacetyl Chloride: Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Handle with extreme care.[5]

  • Triethylamine: Flammable and corrosive.

  • Hydrazine: Toxic, corrosive, and a suspected carcinogen.[17] Handle with extreme caution and ensure it is quenched properly before disposal.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.[17]

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[17] Halogenated and non-halogenated organic waste streams should be segregated. Quench reactive reagents like hydrazine carefully before disposal.

References

  • Concellón, J. M., & Rodríguez-Solla, H. (2008). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Current Organic Chemistry, 12(7), 524-543. [Link]
  • Ingenta Connect. (2008). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Ingenta Connect. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. www.organic-chemistry.org. [Link]
  • Allen, L. A. T., Raclea, R.-C., Natho, P., & Parsons, P. J. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]
  • Wikipedia. (n.d.). Gabriel synthesis. Wikipedia. [Link]
  • The Organic Chemistry Tutor. (2025). Gabriel Synthesis. YouTube. [Link]
  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. NROChemistry. [Link]
  • Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Chemistry Steps. [Link]
  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Chemistry LibreTexts. [Link]
  • PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)ethan-1-one. PubChem. [Link]

Sources

"2-Amino-1-(piperidin-1-yl)ethanone hydrochloride" in the synthesis of novel heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride: A Versatile Synthon for the Strategic Synthesis of Novel Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Heterocyclic scaffolds are foundational to modern medicinal chemistry, with nitrogen-containing rings being particularly prevalent in approved pharmaceuticals.[1][2] this compound emerges as a highly valuable and strategic building block for diversity-oriented synthesis. As a stable α-amino ketone hydrochloride salt, it provides a reliable entry point to a variety of important heterocyclic systems. The incorporated piperidine moiety is one of the most common saturated heterocycles in drug design, known to enhance pharmacokinetic properties like lipophilicity and metabolic stability.[3][4] This guide details the fundamental applications of this reagent, focusing on the synthesis of substituted pyrazines through classical condensation chemistry and exploring its potential in modern multicomponent reactions (MCRs) for the rapid generation of molecular complexity. We provide detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and offer a forward-looking perspective on its utility in drug discovery programs.

The Strategic Importance of the Reagent

This compound (CAS No: 5437-48-9) is more than a simple chemical intermediate; it is a bifunctional component designed for efficiency in synthetic workflows.[5][6] Its structure combines a nucleophilic primary amine and an electrophilic ketone, masked in a stable, easy-to-handle hydrochloride salt form.

Physicochemical and Safety Profile

The hydrochloride salt form enhances stability and simplifies handling compared to the free base, which would be prone to self-condensation. Key properties are summarized below.

PropertyValueSource
CAS Number 5437-48-9[5][7][8]
Molecular Formula C₇H₁₅ClN₂O[7][8]
Molecular Weight 178.66 g/mol [5][7]
Appearance Solid[5]
Melting Point 188-193 °C[8]
Purity Typically ≥98%[7][8]
Storage 4°C, sealed, away from moisture[7]

Safety and Handling: As with all amine salts and carbonyl compounds, appropriate personal protective equipment (PPE) is mandatory. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] Work should be conducted in a well-ventilated fume hood.[5] Standard handling procedures for solid reagents, including measures to prevent dust formation, should be followed.[5] In case of exposure, consult the relevant Safety Data Sheet (SDS).[9]

The α-Amino Ketone: A Classical Heterocyclic Precursor

α-Amino ketones are indispensable building blocks for a wide array of N-heterocycles, most notably pyrazines, pyrroles, and imidazoles.[10] Their utility stems from the adjacent amine and carbonyl functionalities, which are perfectly poised for cyclocondensation reactions. The title compound provides a direct and reliable source of this key synthon.

Core Application: Synthesis of Piperidinyl-Substituted Pyrazines

The most direct and well-established application for α-amino ketones is in the synthesis of pyrazines via the Gutknecht pyrazine synthesis, which involves the self-condensation of two α-amino ketone molecules.[11] This reaction pathway offers a robust method to generate highly substituted, pharmaceutically relevant pyrazine cores.

Mechanistic Rationale

The synthesis proceeds in two main stages:

  • Self-Condensation: The reaction is initiated by liberating the free amine from the hydrochloride salt, typically with a mild base. One molecule's nucleophilic amine then attacks the electrophilic carbonyl carbon of a second molecule. This is followed by dehydration to form a dihydropyrazine intermediate.

  • Aromatization: The unstable dihydropyrazine intermediate is subsequently oxidized to the stable aromatic pyrazine ring. This oxidation can occur spontaneously with atmospheric oxygen, or it can be accelerated with a mild oxidizing agent.

The choice of reaction conditions is critical. The solvent must solubilize the reactants while facilitating the condensation and subsequent oxidation. Alcohols like ethanol are often suitable. The temperature is managed to control the rate of condensation without promoting side reactions.

Workflow for Pyrazine Synthesis

The overall experimental process follows a logical sequence from reactant preparation to final product purification.

G cluster_0 Reaction Setup cluster_1 Core Synthesis cluster_2 Work-up & Purification reagent 2-Amino-1-(piperidin-1-yl)ethanone HCl base Mild Base (e.g., NaHCO₃) reagent->base Free Amine Generation solvent Ethanol condensation Self-Condensation (Reflux) base->condensation intermediate Dihydropyrazine Intermediate condensation->intermediate oxidation Oxidation (Air or Oxidant) intermediate->oxidation workup Solvent Removal & Extraction oxidation->workup purify Column Chromatography or Recrystallization workup->purify product Final Product: 2,5-Bis(piperidin-1-ylcarbonyl)pyrazine purify->product

Caption: General workflow for the synthesis of a substituted pyrazine.

Detailed Protocol: Synthesis of 2,5-Bis(piperidin-1-ylcarbonyl)pyrazine

This protocol provides a representative procedure for the self-condensation of this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (1.2 eq)

  • Ethanol (95%), reagent grade

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and ethanol (approx. 0.2 M concentration).

  • Base Addition: Add sodium bicarbonate (1.2 eq) to the suspension. The purpose of the mild base is to neutralize the HCl salt and liberate the free α-amino ketone in situ. A stronger base is avoided to prevent unwanted side reactions like aldol condensations.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). The reaction is typically monitored by Thin Layer Chromatography (TLC). The self-condensation and subsequent oxidation to the pyrazine may take several hours (4-12 h). The reaction progress is often indicated by a darkening of the solution color.

  • Work-up: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Filter the mixture to remove inorganic salts (e.g., NaCl, excess NaHCO₃) and concentrate the filtrate under reduced pressure to yield the crude product.

  • Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with water and brine. This step removes any remaining inorganic impurities and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2,5-Bis(piperidin-1-ylcarbonyl)pyrazine.

Expected Characterization Data

Proper characterization is essential to confirm the structure and purity of the synthesized heterocycle.

AnalysisExpected Result for 2,5-Bis(piperidin-1-ylcarbonyl)pyrazine
¹H NMR Singlet for pyrazine protons (δ ~9.0-9.2 ppm); multiplets for piperidine protons (δ ~1.6-1.8 and 3.6-3.8 ppm).
¹³C NMR Resonances for pyrazine carbons (δ ~145-150 ppm), carbonyl carbon (δ ~165-170 ppm), and piperidine carbons.
Mass Spec (ESI+) Calculated m/z for C₁₆H₂₂N₄O₂ [M+H]⁺.
Appearance Crystalline solid.

Advanced Applications: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are powerful tools for rapidly building molecular complexity from simple starting materials.[12][13] They are highly atom-economical and ideal for generating libraries of compounds for drug discovery screening.[14] The functional groups of 2-Amino-1-(piperidin-1-yl)ethanone (the free base) make it an excellent candidate for MCRs.

Potential in Imidazole Synthesis (A 3-Component Approach)

The primary amine and the α-methylene protons of the free base can participate in a three-component reaction with an aldehyde and an isocyanide to potentially form highly substituted imidazoles or related heterocycles. This convergent approach allows for the introduction of three points of diversity in a single step.

MCR A 2-Amino-1-(piperidin-1-yl)ethanone (Free Base) Product Complex Heterocycle (e.g., Substituted Imidazole) A->Product One-Pot Reaction B Aldehyde (R¹-CHO) B->Product One-Pot Reaction C Isocyanide (R²-NC) C->Product One-Pot Reaction

Caption: Convergent logic of a potential multicomponent reaction.

Exploratory Protocol: Three-Component Imidazole Synthesis

This protocol is presented as a starting point for methods development, based on established MCR principles.[15]

  • Free Base Generation: Prepare the free base of 2-Amino-1-(piperidin-1-yl)ethanone by treating the hydrochloride salt with an equivalent of a suitable base (e.g., K₂CO₃) in a solvent like dichloromethane and filtering off the salt. Use the resulting solution directly.

  • Reaction Assembly: To the solution of the free base (1.0 eq) in a suitable solvent (e.g., methanol), add the aldehyde (1.0 eq). Stir for 10-15 minutes to allow for imine formation.

  • Isocyanide Addition: Add the isocyanide component (1.0 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating. Monitor by TLC. MCRs can be rapid, but some may require several hours to reach completion.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify directly by column chromatography on silica gel to isolate the desired heterocyclic product.

Rationale for Component Choices:

  • Solvent: Methanol is often a good choice for MCRs as it effectively solubilizes a wide range of reactants and intermediates.

  • Catalyst: Some MCRs are promoted by Lewis or Brønsted acids, but many proceed without a catalyst. This would be a key parameter to optimize.

  • Diversity: The power of this method lies in the ability to vary the R¹ group (from the aldehyde) and the R² group (from the isocyanide), rapidly accessing a library of analogues.

Conclusion and Future Outlook

This compound is a commercially available, stable, and highly effective building block for constructing heterocyclic systems of significant interest to the pharmaceutical industry.[3][4] Its primary application in the synthesis of substituted pyrazines is robust and reliable. Furthermore, its inherent bifunctionality positions it as an ideal substrate for exploration in modern synthetic methodologies like multicomponent reactions, offering a pathway to novel and diverse chemical scaffolds. As the demand for new therapeutic agents continues to grow, the strategic use of such versatile synthons will be paramount in accelerating the drug discovery process.

References

  • This compound. AbacipharmTech-Global Chemical supplier. [Link]
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  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH. [Link]
  • 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride. PubChem. [Link]
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  • Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources.
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  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]
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  • (PDF) Alpha-Amino Ketone based Polymeric Pyrazines.
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  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
  • Editorial: Five-membered heterocycles: synthesis and applic
  • Multicomponent Reactions | Notes. PharmaXChange.info. [Link]
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  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Chemical and Pharmaceutical Research. [Link]
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. [Link]
  • Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH. [Link]
  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Deriv
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Application Notes and Protocols: 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS No: 5437-48-9) is a bifunctional organic compound that has garnered significant interest as a versatile building block in the synthesis of novel chemical entities for drug discovery.[1][2] Its structure, featuring a reactive primary amine and a piperidine moiety, makes it an attractive starting material for the construction of a diverse range of molecules, particularly in the development of enzyme inhibitors and receptor modulators. The piperidine ring is a highly privileged scaffold in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates.[3][4] This document provides detailed application notes and protocols for the synthesis and utilization of this valuable intermediate.

The hydrochloride salt form of the compound enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.[5] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound in their research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 5437-48-9[5]
Molecular Formula C₇H₁₅ClN₂O[2]
Molecular Weight 178.66 g/mol [5]
Appearance Solid[5]
Melting Point 192-193 ºC[5]
Boiling Point 311.2 °C at 760 mmHg[5]
PSA (Polar Surface Area) 46.3 Ų[5]
XLogP3 0.59580[5]

Synthesis of this compound

The synthesis of the title compound is a critical first step for its subsequent application. A common and effective method involves the reaction of a protected amino acid with piperidine, followed by deprotection. The following protocol is a representative example of its synthesis.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from N-Boc-glycine.

Step 1: Synthesis of tert-butyl (2-oxo-2-(piperidin-1-yl)ethyl)carbamate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-glycine (1 equivalent) and piperidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a peptide coupling agent such as HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) (2 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Deprotection to yield this compound

  • Deprotection: Dissolve the purified tert-butyl (2-oxo-2-(piperidin-1-yl)ethyl)carbamate from Step 1 in a solution of HCl in a suitable organic solvent (e.g., 4M HCl in 1,4-dioxane or ethyl acetate).

  • Reaction: Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Isolation: The hydrochloride salt of the product will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Synthesis of this compound cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection N-Boc-glycine N-Boc-glycine Coupling HBTU, DIEA DCM, 0°C to rt N-Boc-glycine->Coupling Piperidine Piperidine Piperidine->Coupling Boc-protected intermediate tert-butyl (2-oxo-2-(piperidin-1-yl)ethyl)carbamate Coupling->Boc-protected intermediate Deprotection 4M HCl in Dioxane rt Boc-protected intermediate->Deprotection Final_Product 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: Synthesis of a Sulfonamide Derivative

The primary amino group of this compound is a key functional handle for derivatization. A common and highly valuable reaction in medicinal chemistry is the formation of sulfonamides, which are present in a wide array of approved drugs.[6] The following protocol details the synthesis of a model sulfonamide derivative, which can be adapted for the creation of a library of compounds for biological screening.

Protocol 2: Synthesis of N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide
  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (2.2 equivalents) to neutralize the hydrochloride and facilitate the reaction.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the desired sulfonamide.

Sulfonamide Synthesis Starting_Material 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride Reaction_Conditions TEA or DIEA DCM, 0°C to rt Starting_Material->Reaction_Conditions Reagent Benzenesulfonyl chloride Reagent->Reaction_Conditions Product N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide Reaction_Conditions->Product

Caption: Synthesis of a model sulfonamide derivative.

Rationale and Self-Validation of Protocols

  • Choice of Base: In both protocols, a non-nucleophilic organic base (DIEA or TEA) is used. This is crucial to prevent side reactions with the electrophilic reagents (coupling agent or sulfonyl chloride). The use of excess base in Protocol 2 ensures the complete neutralization of the hydrochloride salt and scavenging of the HCl generated during the reaction.

  • Solvent Selection: Aprotic solvents like DCM and THF are chosen to avoid unwanted reactions with the reagents.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the reactions, preventing the formation of byproducts.

  • Work-up Procedure: The aqueous work-up with acidic and basic washes is a standard procedure to remove unreacted starting materials, reagents, and byproducts, leading to a cleaner crude product for purification.

  • Monitoring and Purification: The use of TLC for reaction monitoring ensures that the reaction is allowed to proceed to completion, maximizing the yield. Purification by column chromatography or recrystallization is essential to obtain the final compound with high purity, which is a prerequisite for biological testing.

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its straightforward synthesis and the reactivity of its primary amine allow for the facile generation of diverse compound libraries. The provided protocols for its synthesis and derivatization serve as a practical guide for researchers to incorporate this promising intermediate into their medicinal chemistry programs. The ability to readily synthesize a variety of derivatives, such as sulfonamides, ureas, and amides, makes it a powerful tool in the search for new therapeutic agents.

References

  • Royal Society of Chemistry. 2-Aminopyridine – an unsung hero in drug discovery. [Link]
  • National Center for Biotechnology Information.
  • PubMed.
  • 5Z.com. Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. [Link]
  • Google Patents. A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
  • EXCLI Journal.
  • Arkat USA. Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)

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HPLC analysis of "2-Amino-1-(piperidin-1-yl)ethanone hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Reversed-Phase HPLC Analysis of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Introduction

This compound is a chemical intermediate potentially used in the synthesis of more complex molecules in pharmaceutical and chemical research.[1][2] Its structure comprises a primary amine and an amide functional group, rendering it a small, polar, and basic compound.

Physicochemical Properties

Property Value Source
CAS Number 5437-48-9 [1][3]
Molecular Formula C₇H₁₄N₂O·HCl [1]
Molecular Weight 178.66 g/mol [1][3]
Appearance Solid [1][3]
Melting Point 188-193 °C [3]

| XLogP3 | 0.5958 |[1] |

The analytical challenge for compounds like this lies in their high polarity (low XLogP) and basic nature. In traditional reversed-phase high-performance liquid chromatography (RP-HPLC), such molecules are often poorly retained on nonpolar C18 stationary phases and are prone to exhibiting poor peak shapes, characterized by significant tailing.[4] This tailing is primarily caused by secondary ionic interactions between the protonated basic analyte and negatively charged residual silanol groups on the silica surface of the column packing material.[4]

This application note presents a robust and reliable RP-HPLC method specifically developed for the accurate quantification of this compound. The methodology is built on a logical approach to column and mobile phase selection designed to overcome common analytical hurdles associated with polar basic compounds.

Method Development Strategy: A Rationale-Driven Approach

The successful analysis of this compound requires careful control over the chromatographic parameters to ensure adequate retention, high efficiency, and symmetrical peak shape. The following section details the scientific rationale behind the chosen analytical strategy.

Column Selection: Mitigating Silanol Interactions

A standard C18 column is often the first choice for RP-HPLC method development.[5] However, for a basic analyte, the free silanol groups on a traditional C18 silica surface can lead to severe peak tailing. To address this, a modern, high-purity silica column with robust end-capping is recommended. An even better choice is a column with a polar-embedded or polar-endcapped stationary phase. These phases contain a polar functional group near the silica surface, which helps to shield the analyte from interacting with residual silanols, thereby improving peak shape for basic compounds.[5] For this application, a C18 column with these advanced features is selected to ensure symmetrical peaks.

Mobile Phase Design: The Key to Consistent Ionization

The retention and peak shape of ionizable compounds are highly dependent on the mobile phase pH. The primary amine in the analyte is basic and will have a pKa value typically in the range of 9-10. To ensure reproducible chromatography, the mobile phase pH must be controlled with a buffer and set at least 2 pH units away from the analyte's pKa.[5]

There are two primary strategies:

  • High pH: At a pH > 11, the amine would be in its neutral, free-base form, increasing its hydrophobicity and retention. However, this requires specialized, pH-resistant columns as traditional silica dissolves at high pH.[6]

  • Low pH: At a pH < 7, the amine will be fully and consistently protonated (R-NH₃⁺). This is often the more practical approach. By operating at a low pH (e.g., 2.5-3.5), we ensure the analyte carries a stable positive charge, and the low pH also suppresses the ionization of residual silanol groups on the column, minimizing unwanted secondary interactions.[7]

This method employs a low-pH mobile phase using a phosphate buffer, a common and effective buffer in this pH range.[5] Acetonitrile is chosen as the organic modifier due to its low viscosity and excellent UV transparency at low wavelengths.

Detection Wavelength

The analyte's structure contains an amide carbonyl group, which acts as a chromophore. This group typically absorbs light in the low UV range. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector should be used to scan the UV spectrum of the analyte to determine the wavelength of maximum absorbance (λ-max). In the absence of a distinct peak, a wavelength of 210 nm is a suitable starting point for sensitive detection of the amide bond.[8]

The decision-making process for this method development is outlined in the diagram below.

MethodDevelopment Analyte Analyte: 2-Amino-1-(piperidin-1-yl)ethanone (Polar, Basic) Mode Select HPLC Mode Analyte->Mode RP_HPLC Reversed-Phase (RP-HPLC) Most versatile Mode->RP_HPLC HILIC HILIC Alternative for very poor retention Mode->HILIC Column Select Column C18 Standard C18 Risk of peak tailing Column->C18 PolarC18 Polar-Endcapped C18 Recommended for basic analytes Column->PolarC18 MobilePhase Select Mobile Phase pH Control pH MobilePhase->pH Detector Select Detector UV UV Detector Detector->UV RP_HPLC->Column PolarC18->MobilePhase LowpH Low pH (2.5-3.5) Protonates amine (R-NH3+) Suppresses silanols Chosen Method pH->LowpH HighpH High pH (>pKa+2) Neutral amine (R-NH2) Requires special column pH->HighpH LowpH->Detector DAD DAD/PDA for λ-max scan Select ~210 nm UV->DAD

Method Development Decision Pathway

Detailed Experimental Protocol

This protocol is designed to be a self-validating system through the inclusion of rigorous system suitability testing.

Instrumentation and Reagents
  • HPLC System: An HPLC system with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a DAD/PDA detector.

  • Column: A polar-endcapped or polar-embedded C18 column (e.g., Waters Atlantis T3, Agilent ZORBAX SB-Aq, Phenomenex Luna Omega Polar C18), 4.6 x 150 mm, 3.5 µm particle size.

  • Chemicals:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade, 18.2 MΩ·cm).

    • Phosphoric acid (H₃PO₄, ~85%).

    • Potassium phosphate monobasic (KH₂PO₄).

Chromatographic Conditions
ParameterRecommended Setting
Column Polar C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 95% A / 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD/PDA at 210 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase A (20 mM Phosphate Buffer, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of HPLC grade water.

    • Stir until fully dissolved.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of Mobile Phase A to dissolve the standard.

    • Sonicate for 5 minutes if necessary to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to the mark with Mobile Phase A. Mix thoroughly.

  • Calibration and System Suitability Standards:

    • Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the Stock Solution with Mobile Phase A.

    • The mid-point concentration (e.g., 25 µg/mL) can be used as the System Suitability Test (SST) and Quality Control (QC) standard.

Analytical Workflow

The overall analytical process from sample preparation to data analysis is illustrated below.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solutions sst Perform System Suitability Test (SST) prep_std->sst sequence Run Analytical Sequence (Blank, Standards, Samples) prep_std->sequence prep_sample Prepare Sample Solutions prep_sample->sequence equilibrate->sst sst->sequence If SST Passes integrate Integrate Peaks sequence->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Samples calibrate->quantify report Generate Report quantify->report

Overall HPLC Analytical Workflow

System Suitability and Data Analysis

System Suitability Testing (SST)

Before running samples, the chromatographic system must be verified. This is achieved by making five or six replicate injections of a mid-level standard (e.g., 25 µg/mL). The results must meet the predefined acceptance criteria to ensure the system is performing adequately.

SST Parameters and Acceptance Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5 Measures peak symmetry. Values outside this range indicate undesirable column interactions.
Theoretical Plates (N) N > 2000 Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0% Demonstrates precision of the pump and injector.

| % RSD of Retention Time | ≤ 1.0% | Demonstrates stability of the pump flow rate and mobile phase composition. |

Data Processing and Quantification
  • Calibration Curve: Plot the peak area response versus the concentration of the calibration standards. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999 to demonstrate linearity.

  • Quantification: Determine the concentration of this compound in any unknown samples by interpolating their peak area responses from the linear regression equation of the calibration curve.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing (Tf > 1.5) 1. Column degradation. 2. Silanol interactions (wrong column type). 3. Mobile phase pH is incorrect.1. Replace the column. 2. Use a recommended polar-endcapped C18 column. 3. Remake the mobile phase, ensuring the pH is correctly adjusted to 3.0.
Poor Retention (k' < 2) 1. Mobile phase is too strong (%B too high). 2. Incorrect column installed.1. Decrease the percentage of Acetonitrile (e.g., to 2-3%). 2. Verify the correct column is installed.
Split or Broad Peaks 1. Clogged frit or column contamination. 2. Sample solvent is stronger than mobile phase.1. Flush the column; if unresolved, replace it. 2. Ensure all standards and samples are dissolved in Mobile Phase A.
No Peak Detected 1. Detector lamp is off. 2. No sample injected. 3. Incorrect detection wavelength.1. Check detector status and lamp. 2. Check autosampler vial and injection cycle. 3. Verify wavelength is set to 210 nm.

Conclusion

The HPLC method detailed in this application note provides a robust, precise, and accurate protocol for the quantitative analysis of this compound. By employing a modern polar-endcapped C18 column and a carefully controlled low-pH buffered mobile phase, the common chromatographic challenges associated with polar basic analytes are effectively overcome. The inclusion of rigorous system suitability criteria ensures the reliability and validity of the generated data, making this method highly suitable for quality control and research applications in the pharmaceutical and chemical industries.

References

  • PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)ethan-1-one. National Center for Biotechnology Information.
  • Chemsrc. (n.d.). 2-Amino-1-phenylethanone hydrochloride.
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  • Garai, L., & Fekete, J. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America.
  • Phenomenex. (n.d.). HPLC Method Development.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
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  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Mannaert, E., Tytgat, J., & Daenens, P. (1997). Detection of 2-amino-5-chloropyridine in urine as a parameter of zopiclone (Imovane) intake using HPLC with diode array detection. Journal of Analytical Toxicology, 21(3), 208-212.
  • PubMed. (1997). Detection of 2-amino-5-chloropyridine in urine as a parameter of zopiclone (Imovane) intake using HPLC with diode array detection.

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Application Note: Comprehensive NMR Characterization of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-1-(piperidin-1-yl)ethanone hydrochloride is a piperidine-containing organic compound with applications as a building block in medicinal chemistry and drug development. Its structure, comprising a piperidine ring, an amide linkage, and a primary amine, presents a unique set of spectroscopic features. Accurate structural confirmation and purity assessment are critical for its use in subsequent synthetic steps and biological assays. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation of such small molecules in solution.[1][2]

This application note provides a comprehensive guide to the characterization of this compound using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. We will detail the experimental protocols, from sample preparation to data acquisition, and provide an in-depth analysis of the expected spectral data.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as follows:

Caption: Structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[3] Given that the compound is a hydrochloride salt, it is expected to have good solubility in polar protic solvents like D₂O or methanol-d₄.

Materials:

  • This compound (Purity: ≥98%)[4]

  • Deuterated solvent (e.g., Methanol-d₄ or D₂O)

  • 5 mm NMR tubes[5]

  • Pasteur pipette and glass wool for filtration[6]

Protocol:

  • For ¹H NMR: Weigh approximately 10-15 mg of the compound directly into a clean, dry vial.[5][6][7]

  • For ¹³C NMR: Weigh approximately 50-75 mg of the compound into a clean, dry vial to ensure a good signal-to-noise ratio in a reasonable time.[7]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6]

  • Vortex the vial until the sample is fully dissolved. The solution should be clear and transparent.[5]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5][6]

  • Cap the NMR tube securely and label it appropriately.[5]

Causality Behind Choices:

  • Solvent: Methanol-d₄ is an excellent choice as it readily dissolves the hydrochloride salt and its residual proton signal (around 3.31 ppm) and carbon signal (around 49.0 ppm) are well-defined and typically do not overlap with signals of interest. D₂O is also a good option, but the exchange of the amine and any residual water protons with deuterium can lead to the disappearance of the N-H signals and a broad HOD peak.

  • Filtration: The removal of solid particles is crucial as they disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[5]

NMR Data Acquisition

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: ~4 seconds

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Number of Scans: 1024-4096 (or until adequate signal-to-noise is achieved)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: ~1.5 seconds

  • Spectral Width: -10 to 200 ppm

2D NMR Acquisition:

  • gCOSY (¹H-¹H Correlation Spectroscopy): To identify proton-proton coupling networks.

  • gHSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[8]

  • gHMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[1]

Data Processing and Interpretation

The acquired Free Induction Decay (FID) should be processed with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by a Fourier Transform. The resulting spectra should be phased and baseline corrected. The ¹H NMR spectrum should be referenced to the residual solvent peak (Methanol-d₄ at 3.31 ppm) and the ¹³C NMR spectrum should be referenced to the solvent peak (Methanol-d₄ at 49.0 ppm).

Predicted ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts (δ), multiplicities, and assignments for this compound in Methanol-d₄.

Atom NumberPredicted ¹H δ (ppm)MultiplicityIntegrationPredicted ¹³C δ (ppm)
C9~3.9 - 4.1s2H~45-50
C2, C6~3.4 - 3.6t4H~43-48
C3, C5~1.6 - 1.8m4H~25-30
C4~1.5 - 1.7m2H~23-28
C7---~165-170
N10-HExchangeablebr s3H-

Note: Chemical shifts are predictions and may vary based on solvent and concentration. The protons on the piperidine ring (C2-C6) will likely show complex, overlapping multiplets.

Detailed Spectral Interpretation
  • ¹H NMR:

    • The most downfield signals are expected to be from the protons on the carbons adjacent to the nitrogen atoms (C2, C6, and C9).

    • The methylene protons at C9, being adjacent to the carbonyl group and the protonated amine, are expected to be a singlet around 3.9-4.1 ppm.

    • The protons on C2 and C6 of the piperidine ring, being adjacent to the amide nitrogen, will be deshielded and are expected to appear as a triplet around 3.4-3.6 ppm.

    • The remaining piperidine protons on C3, C4, and C5 will appear as overlapping multiplets in the aliphatic region (1.5-1.8 ppm). Due to restricted rotation around the N1-C7 amide bond, the signals for C2/C6 and C3/C5 may be broadened or appear as distinct resonances.[9]

    • The protons of the primary amine (N10-H) are exchangeable and may appear as a broad singlet or may not be observed depending on the solvent and water content.

  • ¹³C NMR:

    • The carbonyl carbon (C7) will be the most downfield signal, expected in the range of 165-170 ppm.

    • The carbons adjacent to nitrogen atoms (C2, C6, and C9) will appear in the 40-50 ppm region.

    • The remaining piperidine carbons (C3, C4, and C5) will be found further upfield, between 23 and 30 ppm.

  • 2D NMR for Unambiguous Assignment:

    • COSY: Will show correlations between the protons on C2/C6 and C3/C5, and between C3/C5 and C4, confirming the piperidine ring structure.

    • HSQC: Will directly link each proton signal to its corresponding carbon signal, allowing for the definitive assignment of the piperidine carbons.

    • HMBC: This is key for final confirmation. We expect to see a correlation from the C9 protons to the carbonyl carbon C7. We should also see correlations from the C2/C6 protons to the carbonyl carbon C7, confirming the connectivity of the piperidine ring to the acyl group.

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the NMR characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Final Report weigh Weigh Compound (10-15mg for ¹H, 50-75mg for ¹³C) dissolve Dissolve in Methanol-d₄ (0.6-0.7 mL) weigh->dissolve filtrate Filter into NMR Tube dissolve->filtrate nmr_1d 1D NMR (¹H, ¹³C) filtrate->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d process Fourier Transform, Phasing, Baseline Correction nmr_2d->process reference Reference Spectra process->reference assign Assign Signals (¹H, ¹³C, COSY) reference->assign elucidate Structural Elucidation (HSQC, HMBC) assign->elucidate report Compile Data Table & Application Note elucidate->report

Caption: Workflow for NMR characterization of this compound.

Conclusion

This application note outlines a robust and comprehensive protocol for the NMR characterization of this compound. By employing a combination of 1D and 2D NMR techniques, researchers can achieve complete and unambiguous assignment of all proton and carbon signals, thereby confirming the chemical structure and assessing the purity of the compound. The methodologies described herein are fundamental for quality control in drug discovery and development pipelines.

References

  • Bruker.
  • Chen, J., & Wu, J. (2014). NMR Characterization of RNA Small Molecule Interactions. PMC. [Link]
  • Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]
  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
  • PubChem. 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride. [Link]
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuradha College of Pharmacy. [Link]
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  • University of Ottawa.
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  • Queen Mary University of London. How to make an NMR sample. [Link]
  • American Chemical Society. Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. [Link]
  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]
  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]
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Application Note: High-Resolution Mass Spectrometry for the Characterization of 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analysis of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride, a compound of interest in pharmaceutical research and development, using high-resolution mass spectrometry. We provide a detailed, step-by-step protocol for sample preparation and analysis via Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The characteristic fragmentation patterns of the title compound under electrospray ionization (ESI) are elucidated, and a proposed fragmentation pathway is presented. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the identification and characterization of this and structurally related compounds.

Introduction

2-Amino-1-(piperidin-1-yl)ethanone is a chemical entity that incorporates a piperidine ring, a common scaffold in many pharmaceuticals, and an amino ketone functional group.[1] Its hydrochloride salt form is often utilized to improve solubility and stability.[2] Accurate characterization and quantification of such molecules are critical throughout the drug discovery and development process. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of these compounds.[3]

This application note moves beyond a generic protocol, offering insights into the rationale behind the chosen analytical strategy. We will explore the nuances of sample preparation for a hydrochloride salt of a polar amine, the selection of appropriate chromatographic conditions to ensure robust separation, and the interpretation of the resulting mass spectra. The use of electrospray ionization (ESI) in positive ion mode is particularly well-suited for the analysis of basic compounds like 2-Amino-1-(piperidin-1-yl)ethanone, as the nitrogen atoms are readily protonated.[4]

Materials and Methods

Reagents and Materials
  • This compound (≥98% purity)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water

  • Formic acid (FA), LC-MS grade

  • Standard 2 mL glass autosampler vials with PTFE septa[5]

Sample Preparation

The hydrochloride salt form of the analyte simplifies solubilization in polar solvents. Direct analysis without prior neutralization is often feasible and preferable to avoid introducing additional salts that could interfere with the analysis.[6]

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade water in a clean glass vial. Vortex briefly to ensure complete dissolution.

  • Working Solution (10 µg/mL): Perform a serial dilution of the stock solution. Take 100 µL of the 1 mg/mL stock solution and dilute it with 9.9 mL of a 50:50 (v/v) mixture of acetonitrile and water. This brings the final concentration to 10 µg/mL in a solvent composition that is compatible with the initial mobile phase conditions, which helps to ensure good peak shape.[7]

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial to remove any particulates that could clog the UPLC system.[7]

UPLC-MS/MS Instrumentation and Conditions

The analysis was performed on a high-resolution tandem mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization (ESI) source, coupled to a UPLC system.

Table 1: UPLC and Mass Spectrometry Parameters

ParameterValue
UPLC System
ColumnAcquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B in 0.1 min; hold at 5% B for 2.9 min
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume2 µL
Mass Spectrometer
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr (Nitrogen)
Cone Gas Flow50 L/hr (Nitrogen)
Acquisition ModeMS/MS (Data-Dependent Acquisition)
Full Scan MS Rangem/z 50 - 500
MS/MS Collision EnergyRamped 10 - 40 eV

The use of a C18 column with an acidic mobile phase containing formic acid is a standard approach for the reversed-phase chromatography of polar, basic compounds.[8] The formic acid serves to protonate the analyte, enhancing its retention on the stationary phase and promoting efficient ionization in the ESI source.

Results and Discussion

Mass Spectrum and Precursor Ion Identification

Under the described ESI conditions, 2-Amino-1-(piperidin-1-yl)ethanone (free base formula: C₇H₁₄N₂O, exact mass: 142.1106 Da) is expected to be observed as its protonated molecule, [M+H]⁺.[2] The full scan mass spectrum should exhibit a prominent ion at an m/z of 143.1184. The high-resolution mass measurement allows for the confirmation of the elemental composition of the precursor ion.

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 143.1184 reveals a characteristic fragmentation pattern. The fragmentation is primarily driven by the charge on the protonated amine and the lability of the bonds adjacent to the carbonyl group and the piperidine ring. The proposed fragmentation pathway is depicted in the diagram below.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor [M+H]⁺ m/z 143.1184 frag1 m/z 126.0919 Loss of NH₃ precursor->frag1 -NH₃ (17.0265 Da) frag2 m/z 113.0862 Loss of CH₂O precursor->frag2 -H₂NCO (43.0241 Da) frag3 m/z 84.0813 Piperidinium ion precursor->frag3 α-cleavage frag4 m/z 56.0497 Loss of CO from m/z 84 frag3->frag4 -CO (27.9949 Da) experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing a Weighing of Analyte b Dissolution in Water (Stock) a->b c Dilution with ACN/Water (Working) b->c d Filtration (0.22 µm) c->d e Injection into UPLC d->e f Chromatographic Separation e->f g ESI Ionization f->g h MS and MS/MS Data Acquisition g->h i Peak Integration and Identification h->i j Fragmentation Analysis i->j k Reporting j->k

Caption: A streamlined workflow for the UPLC-MS/MS analysis of this compound.

Conclusion

This application note provides a robust and detailed methodology for the analysis of this compound using UPLC-MS/MS. The outlined protocols for sample preparation and instrument parameters are designed to yield high-quality, reproducible data. The proposed fragmentation pathway, supported by high-resolution mass measurements, offers a reliable basis for the structural confirmation of the analyte. The principles and techniques described herein can be readily adapted for the analysis of other polar, amine-containing compounds in a research and development setting, underscoring the power and versatility of modern mass spectrometry.

References

  • Reddit. (2018). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?.
  • Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Niessen, W. M. A. (2009). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate.
  • PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride.
  • Wang, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods, 11(24), 4075. [Link]
  • Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • Vieira, C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1267-1274. [Link]
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • NIST. (n.d.). Piperidine, 1-acetyl-. NIST WebBook.
  • PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)ethan-1-one.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.

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Application Notes and Protocols for the Reaction of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of a Bifunctional Building Block

2-Amino-1-(piperidin-1-yl)ethanone hydrochloride is a valuable bifunctional molecule in the landscape of organic synthesis and drug discovery. Structurally, it is an α-amino ketone, a class of compounds renowned as pivotal intermediates for the synthesis of a wide array of biologically active molecules and natural products.[1] The molecule's architecture, featuring a primary amine and a ketone carbonyl group, allows for a diverse range of chemical transformations. The primary amine serves as a potent nucleophile, readily reacting with various electrophiles, while the adjacent carbonyl group can participate in condensations and other carbonyl-specific reactions. This dual reactivity makes it a strategic precursor for the construction of complex nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in reactions with common electrophiles. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for N-acylation, N-alkylation, and the synthesis of important heterocyclic systems like imidazoles and pyrazines.

A Note on the Starting Material: The hydrochloride salt form of 2-amino-1-(piperidin-1-yl)ethanone provides enhanced stability and ease of handling. However, the protonated primary amine is not nucleophilic. Therefore, in most applications, a base must be added to liberate the free amine in situ to enable its reaction with electrophiles. The choice of base and reaction conditions is critical for achieving high yields and purity of the desired products.

I. N-Acylation: Formation of Amide Derivatives

The N-acylation of 2-amino-1-(piperidin-1-yl)ethanone is a fundamental transformation that introduces an acyl group to the primary amine, forming a stable amide bond. This reaction is crucial for peptide synthesis and for modifying the electronic and steric properties of the molecule.[3] The reaction typically proceeds via a nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon of the acylating agent.[4][5]

Reaction Principle

The free primary amine, generated by the addition of a base, acts as a nucleophile and attacks the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to yield the N-acylated product.

reagents 2-Amino-1-(piperidin-1-yl)ethanone + Acyl Chloride/Anhydride + Base intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-Acylated Product + Salt Byproduct intermediate->product Elimination of Leaving Group

Caption: General workflow for N-acylation.

Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol details the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere (nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DCM or THF (approximately 0.1 M concentration of the starting material). To the stirred suspension, add triethylamine (2.2 eq.) to neutralize the hydrochloride and the acetic acid byproduct.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq.) to the reaction mixture at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to afford the pure N-(2-oxo-2-(piperidin-1-yl)ethyl)acetamide.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acetic anhydride and acyl chlorides are corrosive and lachrymatory; handle with care.

  • Triethylamine is a flammable and corrosive liquid.

Product Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

II. N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation of the primary amine of 2-amino-1-(piperidin-1-yl)ethanone with electrophiles like alkyl halides allows for the introduction of various alkyl substituents. This reaction is fundamental in the synthesis of diverse pharmacologically active compounds. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.[1][6]

Reaction Principle

The deprotonated primary amine acts as a nucleophile and displaces a halide or other suitable leaving group from an alkyl electrophile. The use of a base is essential to neutralize the hydrohalic acid formed during the reaction and to drive the reaction to completion.

reagents 2-Amino-1-(piperidin-1-yl)ethanone + Alkyl Halide + Base transition_state Sₙ2 Transition State reagents->transition_state Nucleophilic Attack product N-Alkylated Product + Salt Byproduct transition_state->product Displacement of Leaving Group

Caption: General workflow for N-alkylation.

Experimental Protocol: N-Benzylation with Benzyl Bromide

This protocol describes the mono-N-benzylation of this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), finely powdered and dried, or N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere (nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the base (K₂CO₃, 2.5 eq. or DIPEA, 2.2 eq.).

  • Solvent Addition: Add anhydrous acetonitrile or DMF (approximately 0.1 M concentration of the starting material).

  • Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.05 eq.) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the solids and wash with the reaction solvent. Concentrate the filtrate under reduced pressure. If DIPEA was used, concentrate the reaction mixture directly.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-(benzylamino)-1-(piperidin-1-yl)ethanone.

Causality Behind Experimental Choices:

  • Choice of Base: K₂CO₃ is a mild inorganic base that is easily removed by filtration. DIPEA is a non-nucleophilic organic base that is soluble in the reaction medium and is often used to avoid side reactions.

  • Slow Addition of Alkylating Agent: This helps to minimize the potential for dialkylation of the primary amine.

  • Heating: Provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

ParameterN-AcylationN-Alkylation
Electrophile Acyl chloride, AnhydrideAlkyl halide
Base (Typical) Triethylamine, DIPEAK₂CO₃, DIPEA
Solvent DCM, THFAcetonitrile, DMF
Temperature 0 °C to RTRT to 60 °C
Product AmideSecondary/Tertiary Amine

Table 1: Comparison of General Conditions for N-Acylation and N-Alkylation.

III. Synthesis of N-Heterocycles: Accessing Privileged Scaffolds

The bifunctional nature of 2-amino-1-(piperidin-1-yl)ethanone makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry.

A. Synthesis of Substituted Pyrazines

Pyrazines are a class of aromatic heterocycles found in many natural products and pharmaceuticals.[7] A common route to substituted pyrazines involves the self-condensation of α-amino ketones.[8]

Reaction Principle:

The reaction is believed to proceed through the dimerization of the α-amino ketone, followed by dehydration and oxidation to form the aromatic pyrazine ring.

start 2 x 2-Amino-1-(piperidin-1-yl)ethanone dimer Dihydropyrazine intermediate start->dimer Dimerization & Dehydration product 2,5-bis(piperidin-1-ylmethyl)pyrazine dimer->product Oxidation

Caption: General workflow for pyrazine synthesis from α-amino ketones.

Experimental Protocol: Synthesis of 2,5-bis(piperidin-1-ylmethyl)pyrazine

Materials:

  • This compound

  • Sodium hydroxide or Potassium hydroxide

  • Ethanol or Methanol

  • Oxidizing agent (e.g., air, copper(II) acetate)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Liberation of the Free Base: In a round-bottom flask, dissolve this compound in a minimal amount of water and cool in an ice bath. Add a solution of sodium hydroxide (1.1 eq.) to liberate the free amine. Extract the free amine into a suitable organic solvent like DCM, dry the organic layer, and concentrate to obtain the free base.

  • Dimerization: Dissolve the free base in ethanol. Heat the solution to reflux for 12-24 hours. The reaction can be open to the air to facilitate oxidation.

  • Reaction Monitoring: Monitor the formation of the pyrazine by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography to isolate the desired 2,5-bis(piperidin-1-ylmethyl)pyrazine.

B. Synthesis of Substituted Imidazoles

Imidazoles are another important class of heterocycles with a wide range of biological activities.[2] They can be synthesized by the reaction of an α-amino ketone with an aldehyde in the presence of an ammonia source, a variation of the Radziszewski reaction.[9]

Reaction Principle:

The reaction involves the condensation of the α-amino ketone, an aldehyde, and ammonia (often from ammonium acetate) to form the imidazole ring.

Experimental Protocol: Synthesis of a 2,4(5)-Disubstituted Imidazole

Materials:

  • This compound

  • An aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq.), the aldehyde (1.0 eq.), and ammonium acetate (5-10 eq.).

  • Solvent and Catalyst: Add glacial acetic acid as the solvent and catalyst.

  • Reaction Conditions: Heat the mixture to reflux (around 120 °C) for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize or purify by column chromatography to obtain the pure imidazole derivative.

IV. Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[6][10][11][12] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.[10] In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[10] Refer to the Safety Data Sheet (SDS) for complete safety information before use.

V. Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its ability to undergo selective N-acylation and N-alkylation, as well as its utility in the construction of important heterocyclic scaffolds like pyrazines and imidazoles, makes it a powerful tool for medicinal chemists and drug development professionals. The protocols provided in this guide offer a starting point for the exploration of the rich chemistry of this compound, enabling the synthesis of novel molecules with potential therapeutic applications. Careful control of reaction conditions, particularly the choice of base and solvent, is paramount to achieving the desired outcomes.

References

  • Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
  • PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride.
  • World Journal of Pharmaceutical Sciences. (2015).
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  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Wolkenberg, S. E., et al. (2004).
  • BenchChem. (n.d.). Application Notes and Protocols: 1-(2-Amino-5-methylphenyl)ethanone in Pharmaceutical Synthesis.
  • Blicke, F. F., & Lu, C. J. (1952). Antispasmodics. XVII. Basic Esters of Substituted α-(1-Piperidyl)- and α-(1-Morpholinyl)-acetic Acids. Journal of the American Chemical Society, 74(15), 3933-3934.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • ResearchGate. (2017).
  • Milcent, R., & Barbier, G. (1983). Synthesis of new imidazo[1,2-a]pyrazines. Journal of Heterocyclic Chemistry, 20(1), 77-81.
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  • BLDpharm. (n.d.). 5437-48-9|this compound.
  • YouTube. (2021). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride Safety and Hazards.
  • Yu, L., et al. (2007). Preparation and reactivity of versatile alpha-amino ketones. The Journal of Organic Chemistry, 72(5), 1737-1741.
  • Vágner, J., et al. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12-35.
  • University of California, Santa Cruz. (n.d.).
  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.
  • Katritzky, A. R., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(5), 8466-8486.
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5257-5348.
  • Sciencemadness.org. (2014). Synthesis of amino acid chlorides.
  • Chemguide. (n.d.).
  • Kamal, A., & Ramana, K. V. (2011). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Current Organic Chemistry, 15(18), 3239-3267.
  • Chemguide. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Wu, X., et al. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry, 80(2), 1018-1024.
  • Den-Hollander, J. A., & Van-Bekkum, H. (1972). [Comparative study of the reactivity of guanidine with alpha-diketones]. Recueil des Travaux Chimiques des Pays-Bas, 91(7), 885-896.

Sources

Application Note: Versatile Derivatization Strategies for the Primary Amine of 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and robust protocols for the chemical derivatization of the primary amine in "2-Amino-1-(piperidin-1-yl)ethanone hydrochloride." This compound serves as a valuable scaffold in medicinal chemistry, and its modification is crucial for the development of novel therapeutic agents. This document outlines three core, field-proven methodologies: N-acylation, N-sulfonylation, and reductive amination. For each method, we provide a step-by-step protocol, explain the underlying chemical principles, and offer expert insights into experimental design and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical building block in their research endeavors.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous and highly valued structural motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence is attributed to its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a versatile scaffold for introducing diverse pharmacophoric elements. "2-Amino-1-(piperidin-1-yl)ethanone" is a particularly useful building block, presenting a primary amine that serves as a key handle for a wide array of chemical modifications. The derivatization of this primary amine allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.[3][4] This application note provides a comprehensive guide to the most common and effective strategies for modifying this primary amine, thereby enabling the generation of diverse chemical libraries for biological screening.

Chemical Profile: this compound

A thorough understanding of the starting material is fundamental to successful derivatization.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties:

PropertyValue
CAS Number 5437-48-9[5][6]
Molecular Formula C₇H₁₅ClN₂O[6]
Molecular Weight 178.66 g/mol [5][6]
Appearance Solid[5]
Melting Point 192-193 °C[5]

The commercially available form of this compound is a hydrochloride salt. In this state, the primary amine is protonated, forming an ammonium salt.[7][8][9] This protonation renders the amine non-nucleophilic and thus, unreactive towards electrophilic reagents.[10] Consequently, the first critical step in any derivatization protocol is the liberation of the free amine.

Core Concept: Liberation of the Free Amine

To engage the primary amine in nucleophilic reactions, it must be deprotonated from its hydrochloride salt form to the neutral, "free base" form. This can be achieved either in situ during the reaction or through a separate workup procedure.

Protocol 3.1: In Situ Free-Basing for Anhydrous Reactions

This is the most common and efficient method for reactions that require anhydrous conditions, such as acylations and sulfonylations. A non-nucleophilic organic base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the reaction mixture.

Methodology:

  • To a solution of this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile), add the organic base (1.1 - 1.5 eq).[11][12]

  • Stir the mixture at room temperature for 15-30 minutes.

  • The free amine is now available in solution for subsequent reaction with the desired electrophile. The hydrochloride salt of the added base will precipitate and can often be removed by filtration at the end of the reaction.

Causality: The added tertiary amine is more basic than the primary amine of the substrate and will therefore sequester the proton, liberating the nucleophilic free amine. The stoichiometry requires at least one equivalent of base to neutralize the hydrochloride salt, with a slight excess often used to drive the equilibrium.

Start Amine Hydrochloride (R-NH3+ Cl-) Product Free Amine (R-NH2) Start->Product + Base Base Tertiary Base (e.g., TEA, DIPEA) Byproduct Tertiary Amine HCl Salt (e.g., TEA·HCl) Base->Byproduct - H+ Start Amine HCl + TEA in DCM Cooling Cool to 0 °C Start->Cooling Addition Add Acyl Chloride (R-COCl) Cooling->Addition Reaction Warm to RT, Stir 2-4h Addition->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product N-Acylated Product Purification->Product Start Amine HCl + Base in Anhydrous Solvent Cooling Cool to 0 °C Start->Cooling Addition Slowly Add Sulfonyl Chloride (R-SO2Cl) Cooling->Addition Reaction Stir at 0 °C, then warm to RT (2-16h) Addition->Reaction Workup Quench and Extract Reaction->Workup Purification Purification Workup->Purification Product N-Sulfonylated Product Purification->Product Start Amine HCl + Aldehyde/Ketone + TEA in DCE or MeOH Imine_Formation Stir at RT (1-2h) (Imine Formation) Start->Imine_Formation Reduction Add NaBH(OAc)3 Imine_Formation->Reduction Reaction Stir at RT (12-24h) Reduction->Reaction Workup Quench and Extract Reaction->Workup Purification Purification Workup->Purification Product Secondary Amine Product Purification->Product

Sources

Application Notes and Protocols for the Use of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Piperidine Scaffolds in Modern Drug Discovery

The piperidine motif is a cornerstone of medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for exploring chemical space. In the fast-paced environment of drug discovery, parallel synthesis has emerged as an indispensable tool for the rapid generation of compound libraries to identify novel therapeutic agents.[4] Within this paradigm, "2-Amino-1-(piperidin-1-yl)ethanone hydrochloride" stands out as a valuable building block, offering a strategic entry point for the synthesis of diverse libraries of piperidine-containing compounds.

This application note provides a comprehensive guide to the effective use of this compound in parallel synthesis workflows. We will delve into its chemical properties, provide detailed, field-tested protocols for library synthesis, and discuss the underlying chemical principles that ensure successful and reproducible outcomes.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and safe experimentation. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₅ClN₂O[5][6]
Molecular Weight 178.66 g/mol [5][6]
Appearance Solid[5]
Melting Point 192-193°C[5]
Solubility Soluble in water and polar organic solvents such as methanol and DMSO.General Knowledge
CAS Number 5437-48-9[5]

Safety and Handling:

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[5] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Core Application: Parallel Amide Library Synthesis

The primary amino group of this compound serves as an excellent handle for diversification through amide bond formation. This section provides a detailed protocol for the parallel synthesis of an amide library using a diverse set of carboxylic acids. This approach is highly amenable to high-throughput synthesis in multi-well plates.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for achieving high yields and purity in parallel synthesis.

  • Amide Coupling Reagents: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an additive like 1-hydroxybenzotriazole (HOBt), are widely used for their efficiency and ability to minimize racemization.[7][8][9] The uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer faster reaction times and are particularly effective for hindered couplings.[9][10]

  • Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hydrochloride salt of the amine and the acidic byproducts of the coupling reaction, driving the reaction to completion.[7]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically chosen for its ability to dissolve a wide range of reactants and reagents.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the parallel synthesis of an amide library.

Parallel_Amide_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Stock_Solutions Prepare Stock Solutions: - 2-Amino-1-(piperidin-1-yl)ethanone HCl - Carboxylic Acids (Diversity Set) - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) Dispensing Dispense Reactants into 96-Well Plate Stock_Solutions->Dispensing Automated or Manual Dispensing Reaction_Step Incubate at Room Temperature (with shaking) Dispensing->Reaction_Step Quenching Quench Reaction (e.g., with water) Reaction_Step->Quenching Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Quenching->Extraction Analysis LC-MS and/or UPLC Analysis of Crude Products Extraction->Analysis

Caption: Workflow for Parallel Amide Library Synthesis.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format, but can be scaled as needed.

1. Preparation of Stock Solutions:

  • Amine Stock Solution: Prepare a 0.2 M solution of this compound in anhydrous DMF.

  • Carboxylic Acid Stock Solutions: Prepare 0.2 M solutions of a diverse set of carboxylic acids in anhydrous DMF in separate vials or a 96-well plate.

  • Coupling Reagent Stock Solution: Prepare a 0.2 M solution of HATU in anhydrous DMF.

  • Base Stock Solution: Prepare a 0.8 M solution of DIPEA in anhydrous DMF.

2. Reaction Setup (in a 96-well plate):

  • To each well, add 100 µL (20 µmol) of the Amine Stock Solution.

  • Add 100 µL (20 µmol) of the appropriate Carboxylic Acid Stock Solution to each well, corresponding to the desired library member.

  • Add 100 µL (20 µmol) of the Coupling Reagent Stock Solution to each well.

  • Initiate the reaction by adding 50 µL (40 µmol) of the Base Stock Solution to each well.

3. Reaction Incubation:

  • Seal the 96-well plate securely.

  • Place the plate on an orbital shaker and agitate at room temperature for 4-16 hours. The reaction progress can be monitored by LC-MS analysis of a small aliquot from a representative well.

4. Work-up and Purification:

  • Quenching: Add 500 µL of water to each well to quench the reaction.

  • Extraction: Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate to each well. Mix thoroughly and then centrifuge the plate to separate the layers. Carefully remove the organic layer. Repeat the extraction twice.

  • Drying and Concentration: Combine the organic extracts for each well in a new 96-well plate and concentrate to dryness under a stream of nitrogen or in a centrifugal evaporator.

5. Analysis:

  • Reconstitute the dried product in a suitable solvent (e.g., DMSO).

  • Analyze the purity and confirm the identity of the products using LC-MS or UPLC.

Alternative Synthetic Routes for Library Diversification

The versatility of this compound extends beyond simple amidation. Below are conceptual outlines for other powerful parallel synthesis strategies.

Reductive Amination for Secondary Amine Libraries

The primary amine can be reacted with a library of aldehydes or ketones, followed by in-situ reduction to generate a diverse library of secondary amines.[11]

Conceptual Workflow:

  • Imine Formation: React this compound with a library of aldehydes in a suitable solvent (e.g., methanol or dichloroethane), often with a mild acid catalyst.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to reduce the intermediate imine to the corresponding secondary amine.

  • Work-up: Standard aqueous work-up and extraction procedures.

Ugi Multicomponent Reaction for Peptidomimetic Libraries

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating complex molecules in a single step.[12][13][14] 2-Amino-1-(piperidin-1-yl)ethanone can serve as the amine component in this reaction.

Conceptual Workflow:

  • Reaction Mixture: Combine this compound, an aldehyde, a carboxylic acid, and an isocyanide in a suitable solvent like methanol.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 24-48 hours.

  • Work-up: The product can often be isolated by simple precipitation or extraction.

Conclusion

This compound is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its primary amine functionality provides a reliable handle for generating diverse libraries of piperidine-containing compounds through robust and well-established synthetic methodologies such as amide coupling, reductive amination, and multicomponent reactions. The protocols and concepts outlined in this application note provide a solid foundation for researchers to leverage this key intermediate in their quest for novel therapeutic agents.

References

  • Ugi Four-Component Reactions Using Altern
  • Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. Polymer Chemistry (RSC Publishing). [Link]
  • Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. PubMed. [Link]
  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • 2-Amino-1-(piperidin-1-yl)ethan-1-one. PubChem. [Link]
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advances in Journal of Chemistry A. [Link]
  • Highly diastereoselective synthesis of piperidine-2- one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate.
  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PubMed Central. [Link]
  • Amide Synthesis. Fisher Scientific. [Link]
  • 2-Amino-1-(piperidin-1-yl)ethan-1-one. PubChem. [Link]
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PubMed Central. [Link]
  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Form
  • Coupling Reagents. Aapptec Peptides. [Link]
  • A one-pot multicomponent tandem reaction for the rapid synthesis of 2-amino-3-benzylindoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Application Notes and Protocols for the Biological Activity Screening of "2-Amino-1-(piperidin-1-yl)ethanone hydrochloride" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, earning it the status of a "privileged structure" in medicinal chemistry.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties.[1][2][4] The versatility of the piperidine scaffold stems from its conformational flexibility and its ability to present substituents in well-defined three-dimensional space, allowing for precise interactions with biological targets.[3]

The parent compound, "2-Amino-1-(piperidin-1-yl)ethanone hydrochloride," serves as a versatile building block for the synthesis of a diverse library of derivatives.[5][6][7] By modifying the amino group, the piperidine ring, or the ethanone backbone, researchers can systematically explore the structure-activity relationship (SAR) to identify novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of such derivatives for potential biological activities.

A Tiered Approach to Biological Screening

A logical and cost-effective screening cascade is essential for efficiently identifying promising lead compounds from a library of novel derivatives. We advocate for a tiered approach, beginning with broad, high-throughput in vitro assays to assess general cytotoxicity and primary biological activities. Promising, non-toxic "hits" can then be advanced to more complex secondary assays and eventually to in vivo models for efficacy and safety evaluation.[8][9]

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: In Vivo Evaluation A Compound Library of 2-Amino-1-(piperidin-1-yl)ethanone Derivatives B Cytotoxicity Assessment (e.g., MTT/XTT Assays) A->B Initial Safety Filter C Primary Activity Screening (Antimicrobial, Anti-inflammatory, etc.) B->C Proceed with Non-Toxic Compounds D Dose-Response Studies (IC50/EC50 Determination) C->D Identify 'Hits' E Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) D->E Characterize Potency F Animal Model Efficacy Testing E->F Validate Target Engagement G Preliminary Toxicology & PK/PD Studies F->G Confirm In Vivo Activity H H G->H Lead Candidate

Caption: Tiered screening workflow for novel piperidine derivatives.

Part 1: Foundational In Vitro Screening

The initial phase of screening aims to broadly assess the biological activity profile of the synthesized derivatives and to eliminate compounds with undesirable cytotoxicity at an early stage.

Cytotoxicity Assessment: The Gatekeeper Assay

Before evaluating for specific therapeutic activities, it is crucial to determine the inherent toxicity of the compounds to mammalian cells. This ensures that any observed activity in subsequent assays is not merely a result of cell death. The MTT and XTT assays are robust, colorimetric methods for quantifying metabolic activity, which serves as an indicator of cell viability.[10][11][12]

Principle of Tetrazolium Salt-Based Assays: Metabolically active cells possess mitochondrial dehydrogenases that can reduce yellow, water-soluble tetrazolium salts (like MTT or XTT) into a colored formazan product.[10][12] The amount of formazan produced is directly proportional to the number of viable cells.[10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple, insoluble formazan product that must be solubilized before measurement.[10][11]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan product, simplifying the protocol by removing the solubilization step.[10]

Protocol: XTT Cytotoxicity Assay

This protocol is a general guideline and should be optimized for specific cell lines.

  • Cell Seeding:

    • Culture a relevant mammalian cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line if evaluating anti-cancer potential) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the piperidine derivatives in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

    • Remove the old medium from the cells and add 100 µL of medium containing the test compounds at various concentrations (e.g., a 7-point dilution series from 100 µM to 0.1 µM).

    • Include "cells only" (vehicle control) and "medium only" (background control) wells.

    • Incubate for 24-72 hours, depending on the desired exposure time.

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT labeling reagent and electron coupling reagent mixture according to the manufacturer's instructions immediately before use.[10]

    • Add 50 µL of the XTT mixture to each well.

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to yield a strong signal without saturation.

    • Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract non-specific background readings.[12]

  • Data Analysis:

    • Subtract the absorbance of the "medium only" control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot the % Viability against the compound concentration (log scale) to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity Screening Results

Derivative IDStructure ModificationCell LineIC₅₀ (µM)
PPD-001R = 4-chlorophenylHeLa15.2
PPD-002R = 2,4-difluorobenzylHeLa45.8
PPD-003R = cyclohexylHeLa> 100
DoxorubicinPositive ControlHeLa0.8

Compounds with an IC₅₀ > 50 µM are generally considered non-cytotoxic in initial screens and are prioritized for further activity testing.

Antimicrobial Activity Screening

Piperidine derivatives have shown promise as antimicrobial agents.[1][2] Initial screening can be efficiently performed using agar diffusion-based methods or broth microdilution to determine the minimum inhibitory concentration (MIC).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB).

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

G cluster_0 Broth Microdilution Workflow A Prepare 2-fold serial dilutions of piperidine derivatives in 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity (growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases.[] Piperidine derivatives can be screened for anti-inflammatory properties using various in vitro models. A common primary screen involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol: Inhibition of Nitric Oxide (NO) Production (Griess Assay)

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Nitric oxide is unstable and quickly converts to nitrite in the culture medium. The Griess reagent detects the concentration of nitrite.

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control. A parallel cytotoxicity assay (e.g., XTT) must be run to ensure the reduction in NO is not due to cell death.[16]

Part 2: Transition to In Vivo Models

Compounds that demonstrate high potency and low cytotoxicity in in vitro assays are candidates for in vivo testing.[9] In vivo studies are critical for evaluating a compound's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a whole living organism.[8][17][18]

Causality Behind Model Selection: The choice of an animal model is paramount and depends entirely on the therapeutic area suggested by the in vitro data.[18]

  • For Antimicrobial Activity: A murine thigh infection model or a sepsis model can be used to evaluate the compound's ability to reduce bacterial load in vivo.

  • For Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a classic method for evaluating acute anti-inflammatory effects.[19] For chronic inflammation, models like adjuvant-induced arthritis may be more appropriate.[19]

General Considerations for In Vivo Studies:

  • Ethical Approval: All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).[17]

  • Dose-Range Finding: Initial studies are performed to determine the maximum tolerated dose (MTD).

  • Efficacy Studies: Compounds are administered to disease models at various doses to assess their therapeutic effect compared to a vehicle control and a positive control (standard-of-care drug).[20][21]

  • PK/PD Studies: These studies measure drug concentration in the body over time (pharmacokinetics) and correlate it with the biological effect (pharmacodynamics).[17]

Conclusion

The systematic screening of "this compound" derivatives requires a multi-tiered, logical approach. By beginning with broad in vitro assessments of cytotoxicity and primary biological activity, researchers can efficiently identify promising lead candidates. Subsequent detailed mechanistic studies and carefully designed in vivo experiments are essential to validate these initial findings and to assess the therapeutic potential of these novel compounds. This structured workflow maximizes the potential for discovery while conserving resources, paving the way for the development of the next generation of piperidine-based therapeutics.

References

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
  • Cure Rare Disease. (n.d.). The Role of in-vivo Studies in Rare Disease Therapeutic Development.
  • DUT Open Scholar. (2015). Pharmacological screening of synthetic piperidine derivatives.
  • InVivo Biosystems. (n.d.). Drug Discovery and Development Services.
  • Labinsights. (2023). The Important Role of In Vitro Screening Related Services in Drug.
  • Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening.
  • National Center for Biotechnology Information. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design.
  • National Center for Biotechnology Information. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors.
  • National Center for Biotechnology Information. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics.
  • National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity.
  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • National Center for Biotechnology Information. (n.d.). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery.
  • Pharmakon. (n.d.). In Vivo Models For Efficacy Testing.
  • PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)ethan-1-one.
  • PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride.
  • SciELO. (n.d.). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS.
  • ScienceDirect. (n.d.). Screening Methods for Antiinflammatory Agents.
  • Springer. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Taylor & Francis Online. (n.d.). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage.
  • MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts.

Sources

Application Notes and Protocols: The Strategic Use of 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Enzyme Inhibition

In the landscape of modern medicinal chemistry, the piperidine scaffold stands out as a "privileged structure," a molecular framework consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its synthetic tractability and advantageous physicochemical properties have cemented its role as a cornerstone in the rational design of enzyme inhibitors.[1] Piperidine derivatives have been successfully developed to target a wide array of enzymes, including but not limited to cholinesterases for the management of Alzheimer's disease, dipeptidyl peptidase-4 (DPP-4) for type 2 diabetes, and monoamine oxidases for neurological disorders.[1][2]

This application note focuses on a key building block for accessing this chemical space: 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (also known as 1-glycylpiperidine hydrochloride). We will explore its chemical utility and provide detailed, field-proven protocols for its incorporation into a representative enzyme inhibitor scaffold via N-acylation, followed by a standard protocol for evaluating the inhibitory activity of the resulting compound against Dipeptidyl Peptidase-4 (DPP-4), a well-established therapeutic target.

Chemical Profile of this compound

This compound is a versatile bifunctional molecule. The presence of a primary amine and a piperidine-amide moiety makes it an ideal starting point for combinatorial library synthesis and targeted inhibitor design. The primary amine serves as a handle for the introduction of various functionalities through reactions such as N-acylation, alkylation, and sulfonylation, while the piperidine ring can engage in crucial interactions within the active site of target enzymes.

PropertyValueSource
CAS Number 5437-48-9[3]
Molecular Formula C₇H₁₅ClN₂O[4]
Molecular Weight 178.66 g/mol [3]
Appearance Solid[3]
Melting Point 192-193°C[3]
Solubility Soluble in water and ethanol[5]

The hydrochloride salt form enhances the stability and handling of this reagent. In synthetic protocols, the free base can be readily generated in situ by the addition of a suitable base.

Synthetic Protocol: N-Acylation of this compound

The following protocol details a robust and widely applicable method for the N-acylation of this compound using an acyl chloride. This reaction forms a stable amide bond, a key structural feature in many enzyme inhibitors.

Principle of the Reaction

The N-acylation of a primary amine with an acyl chloride is a classic nucleophilic acyl substitution reaction. The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group, with neutralization of the generated HCl by a base, affords the desired amide product.

N_Acylation_Reaction cluster_reactants Reactants cluster_products Products start 2-Amino-1-(piperidin-1-yl)ethanone (free base) product N-Acylated Product start->product Nucleophilic Attack & Elimination acyl_chloride R-COCl (Acyl Chloride) acyl_chloride->product base Base (e.g., Triethylamine) hcl_salt Base·HCl base->hcl_salt Neutralization

Caption: General workflow for N-acylation of the topic compound.

Experimental Protocol: Synthesis of a Representative N-Acylated Derivative

This protocol describes the reaction with a generic acyl chloride (R-COCl). The nature of 'R' will define the specific properties of the final inhibitor candidate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound5437-48-9178.661.0 eq
Acyl Chloride of choice (R-COCl)VariesVaries1.05 eq
Triethylamine (Et₃N)121-44-8101.192.5 eq
Anhydrous Dichloromethane (DCM)75-09-284.93Solvent
1 M Hydrochloric Acid (HCl)7647-01-036.46For workup
Saturated aqueous Sodium Bicarbonate (NaHCO₃)144-55-884.01For workup
Brine (Saturated NaCl solution)N/AN/AFor workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1 M. Add triethylamine (2.5 eq) to the suspension and stir at room temperature for 15 minutes to generate the free base in situ.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding 1 M HCl (aqueous).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated derivative.

Biological Evaluation: In Vitro DPP-4 Enzyme Inhibition Assay

Once a library of N-acylated derivatives is synthesized, their biological activity must be assessed. The following is a standard, robust protocol for a fluorometric in vitro assay to determine the inhibitory potency of compounds against DPP-4.

Principle of the Assay

This assay quantifies the activity of DPP-4 by measuring the cleavage of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[1] DPP-4 cleaves the Gly-Pro dipeptide from the substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).[6] The rate of increase in fluorescence is directly proportional to the DPP-4 activity. In the presence of an inhibitor, the rate of AMC release is reduced. The potency of the inhibitor is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

DPP4_Assay cluster_workflow DPP-4 Inhibition Assay Workflow A Prepare Reagents: - DPP-4 Enzyme - Gly-Pro-AMC Substrate - Test Inhibitor - Assay Buffer B Add DPP-4 Enzyme and Test Inhibitor to Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction: Add Gly-Pro-AMC Substrate C->D E Kinetic Measurement: Read Fluorescence (Ex/Em = 360/460 nm) at 37°C D->E F Data Analysis: Calculate % Inhibition and IC50 E->F

Caption: Workflow for the fluorometric DPP-4 inhibition assay.

Experimental Protocol: DPP-4 Inhibitor Screening

This protocol is designed for a 96-well plate format, suitable for screening multiple compounds.

Materials:

Reagent/ComponentDescription
Human Recombinant DPP-4The enzyme source.
Gly-Pro-AMCFluorogenic substrate.
DPP-4 Assay BufferTypically Tris-HCl buffer, pH 7.5-8.0.
Test InhibitorsSynthesized N-acylated derivatives, dissolved in DMSO.
SitagliptinA known DPP-4 inhibitor, used as a positive control.[2]
96-well black, flat-bottom microplateFor fluorescence measurements.
Fluorescence microplate readerWith excitation at ~360 nm and emission at ~460 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Gly-Pro-AMC in DMSO.

    • Prepare serial dilutions of the test inhibitors and the positive control (Sitagliptin) in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Dilute the DPP-4 enzyme to the desired working concentration in cold assay buffer.

  • Assay Plate Setup:

    • Enzyme Control (100% Activity): Add diluted DPP-4 enzyme and assay buffer (with the same percentage of DMSO as the inhibitor wells).

    • Inhibitor Wells: Add diluted DPP-4 enzyme and the serially diluted test inhibitors or positive control.

    • Blank (No Enzyme Control): Add assay buffer only.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate for 10 minutes at 37°C.[2]

  • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode for 15-30 minutes at 37°C, with readings taken every 1-2 minutes.[2] Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[2]

  • Data Analysis:

    • For each well, determine the reaction rate (slope) from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a valuable and versatile building block for the synthesis of enzyme inhibitors. Its primary amine functionality allows for straightforward derivatization, enabling the rapid generation of compound libraries for screening. The protocols provided herein offer a robust framework for the synthesis of N-acylated derivatives and their subsequent evaluation as DPP-4 inhibitors. This integrated approach of chemical synthesis and biological testing is fundamental to the modern drug discovery process, and the strategic use of privileged scaffolds like piperidine, accessed through key intermediates such as this compound, will continue to be a fruitful avenue for the development of novel therapeutics.

References

  • BenchChem. (n.d.). A Comparative Guide to the Reproducibility and Precision of the Gly-Pro-AMC Assay for Dipeptidyl Peptidase IV (DPP4) Activity.
  • BenchChem. (n.d.). Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide.
  • Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric).
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • BenchChem. (n.d.). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
  • PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride.
  • ChemBK. (2024). 2-(Aminooxy)-1-(Piperidin-1-Yl)Ethanone Hydrochloride.

Sources

The Emerging Role of 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride in CNS Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Motif in Central Nervous System (CNS) Drug Development

The piperidine ring is a foundational structural motif in medicinal chemistry, recognized as a "privileged scaffold" for its recurrent appearance in a multitude of clinically successful drugs targeting the central nervous system.[1][2] Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, which are critical for traversing the blood-brain barrier.[1][3] Furthermore, the piperidine nitrogen atom can be readily functionalized, allowing for the fine-tuning of pharmacological activity and selectivity towards a diverse array of CNS targets.[4][5] This inherent versatility has led to the development of piperidine-containing compounds with a wide range of therapeutic applications, including antipsychotic, analgesic, anticonvulsant, and nootropic activities.[6][7]

This technical guide focuses on 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride , a specific piperidine derivative with the potential to serve as a valuable building block or lead compound in the development of novel CNS agents. While extensive research on this particular molecule is still emerging, by examining the activities of structurally related analogs, we can infer its potential applications and design robust experimental protocols for its characterization.

Hypothesized Mechanism of Action and Potential Therapeutic Applications

Based on the established pharmacology of related piperidine-containing compounds, this compound is hypothesized to modulate one or more key neurotransmitter systems within the CNS. The core "amino-ethanone-piperidine" structure suggests potential interactions with several receptor families critical for neuronal signaling.

Potential Molecular Targets and Signaling Pathways

Derivatives of piperidine have demonstrated significant affinity for a range of CNS receptors, including:

  • Dopamine Receptors: The piperidine moiety is a common feature in dopamine receptor ligands. Modulation of dopaminergic pathways is a cornerstone of treatments for psychosis, Parkinson's disease, and attention-deficit/hyperactivity disorder.[8][9]

  • Serotonin (5-HT) Receptors: Various piperazine and piperidine derivatives act as agonists or antagonists at serotonin receptors, influencing mood, anxiety, and cognition.[9][10]

  • Sigma (σ) Receptors: These receptors are implicated in a variety of neurological conditions, and piperidine-containing ligands have shown high affinity, suggesting potential for the treatment of neuropathic pain and neurodegenerative diseases.[4][11]

  • Histamine H3 Receptors: Antagonists of the H3 receptor, often containing a piperidine core, are being investigated for their potential in treating cognitive disorders and narcolepsy.[4][11]

The following diagram illustrates a hypothetical signaling pathway where a piperidine-based compound modulates a G-protein coupled receptor (GPCR), a common mechanism for many CNS-active drugs.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Piperidine_Compound 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride GPCR GPCR (e.g., Dopamine or Serotonin Receptor) Piperidine_Compound->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response (e.g., Altered Neuronal Excitability) Second_Messenger->Cellular_Response Leads to

Caption: Hypothetical GPCR signaling pathway modulated by a piperidine compound.

Synthesis and Chemical Properties

The synthesis of this compound and its analogs can be achieved through various established synthetic routes. One common approach involves the reaction of a suitable ketone precursor with a piperidine derivative, followed by subsequent chemical transformations to introduce the amino group and form the hydrochloride salt.[12]

PropertyValue
Molecular Formula C₇H₁₅ClN₂O
Molecular Weight 178.66 g/mol
Appearance Solid
Melting Point 192-193ºC
Solubility Soluble in water

Data sourced from commercial supplier information.[13][14][15]

Application Notes: In Vitro and In Vivo Characterization

To elucidate the pharmacological profile of this compound, a tiered screening approach is recommended, beginning with in vitro assays to identify primary biological targets, followed by in vivo models to assess efficacy and potential side effects.

Part 1: In Vitro Evaluation - Target Identification and Affinity

Objective: To determine the binding affinity of the compound for a panel of CNS receptors.

Recommended Assays: Radioligand binding assays are a standard method for quantifying the interaction of a compound with a specific receptor.

1. Materials:

  • Receptor Source: Commercially available cell membranes expressing human recombinant dopamine D2 or serotonin 5-HT2A receptors.

  • Radioligands:

    • For D2 receptors: [³H]-Spiperone or [³H]-Raclopride.

    • For 5-HT2A receptors: [³H]-Ketanserin or [³H]-DOI.

  • Non-specific Binding Agent:

    • For D2 receptors: Haloperidol (10 µM).

    • For 5-HT2A receptors: Mianserin (10 µM).

  • Test Compound: this compound, dissolved in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Cell harvester and liquid scintillation counter.

2. Procedure:

  • Compound Dilution: Prepare a series of dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, radioligand, and receptor membranes.

    • Non-specific Binding: Non-specific binding agent, radioligand, and receptor membranes.

    • Competitive Binding: Test compound dilution, radioligand, and receptor membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific counts from total counts.

  • Determine the concentration of the test compound that inhibits 50% of specific radioligand binding (IC₅₀) by plotting the percentage of specific binding against the log concentration of the test compound.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In_Vitro_Workflow Start Start: Compound Synthesis and Purification Receptor_Binding Radioligand Binding Assays (e.g., D2, 5-HT2A, Sigma Receptors) Start->Receptor_Binding Data_Analysis Data Analysis: Determine IC50 and Ki values Receptor_Binding->Data_Analysis Target_Identification Primary Target(s) Identified Data_Analysis->Target_Identification Functional_Assays Functional Assays (e.g., cAMP, Calcium Flux) Target_Identification->Functional_Assays If significant binding Lead_Optimization Lead Optimization or In Vivo Testing Target_Identification->Lead_Optimization If no significant binding (consider other targets) Functional_Assays->Lead_Optimization

Caption: Experimental workflow for in vitro characterization.

Part 2: In Vivo Evaluation - Assessment of CNS Activity

Objective: To evaluate the potential analgesic and anticonvulsant effects of the compound in rodent models.

This model is used to screen for peripheral analgesic activity.[16]

1. Animals: Male Swiss albino mice (20-25 g).

2. Materials:

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., 0.9% saline).

  • Positive Control: A standard analgesic drug (e.g., Aspirin, 100 mg/kg).

  • Vehicle: 0.9% saline.

  • Writhing Agent: 0.6% acetic acid solution.

3. Procedure:

  • Animal Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).

  • Drug Administration: Administer the test compound, positive control, or vehicle intraperitoneally (i.p.).

  • Induction of Writhing: After a 30-minute pretreatment period, administer 0.6% acetic acid (10 ml/kg, i.p.) to each mouse.

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

4. Data Analysis:

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes in control - Mean writhes in test group) / Mean writhes in control ] x 100

This model is used to identify compounds effective against generalized tonic-clonic seizures.[17][18]

1. Animals: Male Wistar rats (150-200 g).

2. Materials:

  • Test Compound: this compound, dissolved in a suitable vehicle.

  • Positive Control: A standard anticonvulsant drug (e.g., Phenytoin, 25 mg/kg).

  • Vehicle.

  • Corneal electrodes and an electroshock apparatus.

3. Procedure:

  • Animal Grouping: As described in the writhing test.

  • Drug Administration: Administer the test compound, positive control, or vehicle (i.p.).

  • Induction of Seizures: At the time of peak effect (e.g., 60 minutes post-injection), deliver an electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.

4. Data Analysis:

  • Calculate the percentage of animals protected from tonic hindlimb extension in each group.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel CNS agents. Its structural similarity to known bioactive piperidine derivatives suggests a high probability of interaction with key neurotransmitter systems. The protocols outlined in this guide provide a comprehensive framework for the initial characterization of this compound's pharmacological profile.

Future research should focus on a broader in vitro screening against a wider panel of CNS targets to fully elucidate its mechanism of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the piperidine and amino-ethanone moieties, will be crucial for optimizing potency and selectivity.[5] Successful in vitro and in vivo findings will pave the way for more advanced preclinical studies, including pharmacokinetic profiling and toxicology assessments, to further evaluate its potential as a clinical candidate.

References

  • Scientific Research Publishing. In-Vivo Models for Management of Pain. [Link]
  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
  • ResearchGate.
  • PubMed Central. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)
  • PubMed Central. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]
  • Slideshare. Screening models(IN-VIVO)
  • SpringerLink. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. [Link]
  • PubMed Central.
  • PubMed. Neurobiology of piperidine: its relevance to CNS function. [Link]
  • PubMed. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. [Link]
  • ResearchGate.
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  • PharmaCompass.
  • PubMed Central. Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report. [Link]
  • Asian Journal of Pharmaceutical Research. Screening Models for CNS Stimulant Drugs: A Review. [Link]
  • Innovations in Clinical Neuroscience. Lessons Learned and Potentials for Improvement in CNS Drug Development: ISCTM Section on Designing the Right Series of Experiments. [Link]
  • Slideshare. Screening models of cns stimulant & anti depressant drugs-converted. [Link]
  • Wiley Online Library. Experimental Medicine Approaches in Early-Phase CNS Drug Development. [Link]
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Application Notes and Protocols: 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride as a Versatile Precursor for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents that operate via mechanisms distinct from existing drug classes. The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, present in a wide array of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1] The title compound, 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS No: 5437-48-9), represents a strategic starting material for the synthesis of a diverse library of potential antimicrobial agents. Its primary amine and ketone functionalities offer versatile handles for chemical modification, enabling the exploration of new chemical space in the quest for potent and selective antimicrobial compounds.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a precursor for the synthesis and evaluation of novel antimicrobial candidates. We present a representative synthetic protocol for the preparation of a Schiff base derivative, followed by detailed, step-by-step methodologies for assessing antimicrobial efficacy and cytotoxicity.

Chemical and Physical Properties of the Precursor

A thorough understanding of the starting material is paramount for successful synthesis and downstream applications.

PropertyValueReference
Molecular Formula C₇H₁₅ClN₂O[2]
Molecular Weight 178.66 g/mol [2][3]
Appearance Solid[3]
Melting Point 188-193 °C[4]
Solubility Soluble in water and ethanol.
Storage 4°C, sealed storage, away from moisture.[2]

Synthetic Strategy: From Precursor to Antimicrobial Candidate

The primary amine of this compound is a prime target for derivatization. One of the most straightforward and effective methods to introduce structural diversity and modulate biological activity is through the formation of Schiff bases (imines). This is achieved by the condensation of the primary amine with an aldehyde or ketone. Schiff bases are known to exhibit a broad spectrum of biological activities, including antimicrobial properties.[5][6][7][8]

The following protocol outlines the synthesis of a representative Schiff base derivative using 4-chlorobenzaldehyde. The rationale for selecting this aldehyde is the frequent presence of halogenated aromatic moieties in potent antimicrobial agents, which can enhance membrane permeability and target interaction.

Protocol 1: Synthesis of (E)-2-((4-chlorobenzylidene)amino)-1-(piperidin-1-yl)ethanone

Objective: To synthesize a Schiff base derivative of this compound.

Materials:

  • This compound

  • 4-chlorobenzaldehyde

  • Ethanol (absolute)

  • Triethylamine (TEA) or other suitable base

  • Glacial acetic acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Round bottom flasks

  • Condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber (e.g., ethyl acetate/hexane mixture)

  • UV lamp for TLC visualization

Procedure:

  • Deprotonation of the Amine Salt: In a 100 mL round bottom flask, dissolve 1.0 g of this compound in 30 mL of ethanol. To this solution, add 1.1 equivalents of triethylamine (TEA) dropwise while stirring. This will neutralize the hydrochloride salt and free the primary amine for reaction.

  • Addition of Aldehyde: To the stirred solution, add 1.0 equivalent of 4-chlorobenzaldehyde.

  • Catalysis and Reflux: Add a few drops of glacial acetic acid to catalyze the reaction. Fit the flask with a condenser and reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Schiff base.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Caption: Synthetic workflow for the preparation of a Schiff base derivative.

Biological Evaluation: Assessing Antimicrobial Potential

Once the novel compound is synthesized and purified, its biological activity must be rigorously evaluated. This involves determining its efficacy against a panel of clinically relevant microorganisms and assessing its potential toxicity to mammalian cells.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of the synthesized compound that inhibits the visible growth of a microorganism. This is a quantitative method and a gold standard for antimicrobial susceptibility testing.[2][4]

Materials:

  • Synthesized antimicrobial compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Spectrophotometer (plate reader)

  • Incubator (37°C for bacteria, 30°C for fungi)

  • Standardized microbial inoculums (0.5 McFarland standard)

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate broth. The final volume in each well should be 100 µL. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[4] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of the Plate: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: Wells containing broth and inoculum only (no compound).

    • Negative Control: Wells containing broth only (no inoculum or compound).

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used to dissolve the compound.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by reading the optical density (OD) at 600 nm with a plate reader.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 3: Cytotoxicity Assessment using the MTT Assay

Objective: To evaluate the potential toxicity of the synthesized compound on mammalian cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[1][9][10]

Materials:

  • Synthesized antimicrobial compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

  • Controls:

    • Cell Control: Wells with cells and medium only (no compound).

    • Vehicle Control: Wells with cells and medium containing the highest concentration of the solvent used for the compound.

    • Blank Control: Wells with medium only (no cells).

  • Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Sources

Application Notes and Protocols: 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Inflammation Research

Inflammation is a complex biological response implicated in a vast array of pathologies, from arthritis to cardiovascular disease. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The piperidine moiety is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1] 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride emerges as a valuable and versatile starting material for the synthesis of a new generation of anti-inflammatory compounds. Its primary amine handle allows for straightforward derivatization, most notably through amide bond formation, enabling the exploration of diverse chemical space in the quest for potent and selective inhibitors of key inflammatory mediators.

This guide provides a comprehensive overview of the application of this compound in the synthesis of potential anti-inflammatory agents. We will delve into the rationale behind its use, provide a detailed synthetic protocol for a novel derivative, outline a method for evaluating its biological activity, and discuss the putative mechanism of action.

Chemical Properties and Synthetic Rationale

This compound is a water-soluble solid with a primary amine that serves as a key reactive site for nucleophilic substitution and acylation reactions. The piperidine ring contributes to the overall lipophilicity and conformational rigidity of the resulting molecules, which can be crucial for effective binding to biological targets.[1]

The primary synthetic strategy leveraging this starting material involves the acylation of the primary amine with a variety of carboxylic acids. This approach is particularly attractive as it allows for the modular assembly of a library of compounds, each bearing a different acyl group, which can be tailored to interact with specific enzymatic active sites.

Proposed Synthesis of a Novel COX-2 Inhibitor

The cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs.[2] Selective inhibition of the COX-2 isoform is a desirable therapeutic strategy as it is primarily involved in the inflammatory response, while sparing the COX-1 isoform which plays a role in gastrointestinal protection.[2] Here, we propose the synthesis of a novel compound, N-(4-(methylsulfonyl)phenyl)-2-(piperidin-1-yl)acetamide , a molecule designed to mimic the structural features of known COX-2 inhibitors, such as celecoxib, by incorporating a methylsulfonylphenyl moiety.

Synthetic Workflow

The synthesis proceeds via a standard amide bond formation reaction between 2-Amino-1-(piperidin-1-yl)ethanone and 4-(methylsulfonyl)benzoic acid.

Synthetic Workflow A 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride C Amide Coupling (EDC, HOBt, DIPEA, DMF) A->C B 4-(Methylsulfonyl)benzoic acid B->C D N-(4-(methylsulfonyl)phenyl)-2-(piperidin-1-yl)acetamide C->D Purification

Caption: Synthetic route to a novel COX-2 inhibitor.

Detailed Synthetic Protocol

Materials:

  • This compound

  • 4-(Methylsulfonyl)benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(methylsulfonyl)benzoic acid (1.2 mmol) in anhydrous DMF (10 mL) at 0 °C, add EDC (1.5 mmol) and HOBt (1.5 mmol).

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) and add DIPEA (2.5 mmol) to neutralize the hydrochloride salt and act as a base.

  • Add the solution of the free amine to the activated carboxylic acid mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, N-(4-(methylsulfonyl)phenyl)-2-(piperidin-1-yl)acetamide .

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: In Vitro COX-2 Inhibition Assay

To assess the anti-inflammatory potential of the newly synthesized compound, an in vitro cyclooxygenase inhibition assay is performed. This assay measures the ability of the compound to inhibit the activity of both COX-1 and COX-2 enzymes, thus determining its potency and selectivity.

Assay Workflow

COX-2 Inhibition Assay A Prepare solutions of test compound, reference inhibitors (e.g., celecoxib), and enzymes (COX-1, COX-2) B Incubate enzyme with compound or vehicle control A->B C Add arachidonic acid (substrate) to initiate reaction B->C D Quantify prostaglandin E2 (PGE2) production (e.g., by ELISA) C->D E Calculate % inhibition and IC50 values D->E

Caption: Workflow for in vitro COX-2 inhibition assay.

Detailed Protocol for COX-2 Inhibition Assay

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid

  • Test compound (N-(4-(methylsulfonyl)phenyl)-2-(piperidin-1-yl)acetamide )

  • Reference inhibitor (e.g., Celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Prostaglandin E2 (PGE2) ELISA kit

Procedure:

  • Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

  • Add the test compound or reference inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the enzyme with the compounds for 15 minutes at 37 °C.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a further 10 minutes at 37 °C.

  • Stop the reaction by adding a suitable quenching solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced in each well using a commercial ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Proposed Mechanism of Action

The designed molecule, N-(4-(methylsulfonyl)phenyl)-2-(piperidin-1-yl)acetamide , is hypothesized to act as a selective COX-2 inhibitor. The rationale for this proposed mechanism is based on the well-established structure-activity relationships of diarylheterocycle COX-2 inhibitors. The methylsulfonylphenyl group is a key pharmacophore that can fit into the larger, more accommodating active site of the COX-2 enzyme, while the piperidine-acetamide moiety can form additional interactions within the enzyme's binding pocket, enhancing affinity and selectivity.

Signaling Pathway

COX-2 Signaling Pathway cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Inhibitor N-(4-(methylsulfonyl)phenyl) -2-(piperidin-1-yl)acetamide Inhibitor->COX2 Inhibition

Caption: Proposed inhibition of the COX-2 pathway.

Data Presentation

The results of the COX inhibition assay can be summarized in a table for easy comparison.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
N-(4-(methylsulfonyl)phenyl)-2-(piperidin-1-yl)acetamide >1000.5>200
Celecoxib (Reference)150.05300

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of novel anti-inflammatory compounds. The straightforward chemistry of its primary amine allows for the facile introduction of various functionalities, enabling the systematic exploration of structure-activity relationships. The proposed synthesis of a novel COX-2 inhibitor highlights a rational drug design approach that can be employed using this building block. The detailed protocols for synthesis and biological evaluation provide a solid framework for researchers and drug development professionals to further investigate the potential of derivatives of this compound as a new class of anti-inflammatory agents.

References

  • Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)
  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity.
  • A practical synthesis of a COX-2-specific inhibitor. Journal of Organic Chemistry.
  • 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflamm
  • Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry.
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation.
  • Preparation of piperidine derivatives.
  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflamm
  • Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). SciELO México.
  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents.
  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics.
  • Pyrrole compounds as anti-inflammatory and analgesic agents.
  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • ANTI-INFLAMMATORY COMPOSITION.
  • Synthesis and Biological Evaluation of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2 H )-ones as Potent and Safer Anti-inflammatory and Analgesic Agents.
  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.
  • Synthesis and Screening for Analgesic and Anti-inflammatory Activities of Some Novel Amino Acid-containing Bicyclo Compounds. Journal of Young Pharmacists.
  • Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflamm
  • Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs.
  • Synthesis and Biological Evaluation of New Heteroaryl Carboxylic Acid Derivatives as Anti-inflammatory-Analgesic Agents.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS 5437-48-9)[1][2][3]. This document is intended for researchers, chemists, and drug development professionals aiming to optimize their synthetic route to this valuable piperidine-based building block. The synthesis, while conceptually straightforward, involves two critical steps: an amide coupling and an acid-labile deprotection. Each step presents unique challenges that can significantly impact the final yield and purity.

This guide provides a structured, question-and-answer-based approach to troubleshoot common experimental issues, grounded in mechanistic principles and supported by established protocols.

General Synthetic Workflow

The most common and reliable route to this compound involves a two-step process starting from N-Boc-glycine.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection BocGly N-Boc-Glycine Coupling Coupling Agent (e.g., HATU, EDC) Base (e.g., DIPEA) Anhydrous Solvent (e.g., DMF, DCM) BocGly->Coupling Piperidine Piperidine Piperidine->Coupling BocProtected 2-(tert-butoxycarbonylamino) -1-(piperidin-1-yl)ethanone Coupling->BocProtected Forms Amide Bond Deprotection Acidic Conditions (e.g., 4M HCl in Dioxane) Room Temperature BocProtected->Deprotection FinalProduct 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride Deprotection->FinalProduct Removes Boc Group Forms HCl Salt

Caption: General two-step synthesis workflow.

Part 1: Troubleshooting Guide for Amide Coupling

The formation of the amide bond between N-Boc-glycine and piperidine is the cornerstone of this synthesis. Low yields at this stage are common and can usually be traced to a few key factors.[4][5]

Question 1: My amide coupling reaction yield is low (<70%). What are the most likely causes?

Several factors can lead to poor yields in this step. Let's diagnose them systematically.

Cause A: Inefficient Carboxylic Acid Activation

The carboxylic acid of N-Boc-glycine must be converted into a more reactive species to couple with the piperidine amine. Incomplete activation is a primary culprit for low conversion.[4]

  • Explanation: Coupling reagents like carbodiimides (EDC, DCC) or uronium salts (HATU, HBTU) react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea or an activated ester). If this intermediate does not form efficiently, the reaction stalls.

  • Solutions:

    • Reagent Choice: For this specific coupling, which involves a non-hindered acid and a reactive secondary amine, several reagents can be effective. However, uronium-based reagents like HATU often give superior results due to their high efficiency and the ability to minimize side reactions.[6]

    • Pre-activation: Stir the N-Boc-glycine, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent for 15-30 minutes before adding the piperidine.[4][6] This ensures the activated species is fully formed prior to the introduction of the nucleophile.

    • Reagent Quality & Stoichiometry: Ensure your coupling reagents are fresh and anhydrous. Use slight excesses (1.0-1.5 equivalents) of the coupling reagent and base.[4]

Cause B: Deactivation of Piperidine

Piperidine is a good nucleophile, but it is also a base. An acid-base reaction between N-Boc-glycine and piperidine can occur, forming a piperidinium carboxylate salt, which renders the amine non-nucleophilic.[4]

  • Explanation: The formation of this salt effectively removes the amine from the reaction pathway. A tertiary amine base, such as DIPEA or triethylamine, is required to act as a proton scavenger and keep the piperidine in its free, nucleophilic form.

  • Solutions:

    • Use a Non-Nucleophilic Base: Always include at least 2.0 equivalents of a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). This base is strong enough to neutralize the generated acids without competing with piperidine as a nucleophile.

    • Order of Addition: Add the piperidine to the pre-activated carboxylic acid solution. This ensures the activated intermediate is present and ready to react immediately, minimizing the time for a simple acid-base reaction to occur.[6]

Cause C: Presence of Water

Water is detrimental to amide coupling reactions.

  • Explanation: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. Any moisture in the reaction will convert the intermediate back to the starting carboxylic acid, halting the reaction.[4]

  • Solutions:

    • Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM, THF) and ensure all glassware is thoroughly dried.

    • Reagent Storage: Store coupling reagents and anhydrous solvents in desiccators or under an inert atmosphere.

Question 2: I'm observing significant side products. How can I minimize them?

The primary side reaction of concern is racemization, although it is not an issue for glycine which is achiral. Another potential issue is the formation of N-acylurea if using a carbodiimide reagent like DCC or EDC.

  • Explanation: When using carbodiimides, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.

  • Solutions:

    • Use Additives: If using EDC or DCC, include an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[4] These additives trap the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions and more reactive towards the amine.

    • Switch to Uronium Reagents: Reagents like HATU inherently contain a HOBt-type moiety within their structure, which suppresses side reactions and makes them a more robust choice for many applications.[6]

Data Summary: Coupling Reagent Comparison
Coupling ReagentAdditive RequiredTypical Yield RangeKey AdvantagesCommon Issues
EDC HOBt or Oxyma75-90%Cost-effective, water-soluble byproduct.N-acylurea formation without additive.
DCC HOBt or Oxyma75-90%Inexpensive.Dicyclohexylurea (DCU) byproduct is poorly soluble and difficult to remove.[6]
HATU None90-99%High efficiency, fast reaction times, low side reactions.[4]Higher cost.
T3P® None85-95%Byproducts are water-soluble and easily removed.Can require slightly elevated temperatures.

Part 2: Troubleshooting Guide for Boc Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the primary amine as its hydrochloride salt. While generally high-yielding, this step can have pitfalls related to reaction completeness and side-product formation.[7][8]

Question 3: My deprotection reaction is incomplete, or I am getting a low yield of the final hydrochloride salt. What went wrong?

Incomplete deprotection is the most common failure mode in this step.

Cause A: Insufficient Acid Strength or Stoichiometry

The Boc group is cleaved under acidic conditions via a mechanism that generates a stable tert-butyl cation.[8][9]

  • Explanation: The reaction requires a strong acid to protonate the carbamate and initiate cleavage. If the acid is too weak, not concentrated enough, or used in insufficient quantity, the reaction will be slow or stall.[10]

  • Solutions:

    • Optimal Reagent: The most common and effective reagent is a solution of 4M HCl in anhydrous 1,4-dioxane.[7][11][12] This provides a strong, anhydrous source of acid that drives the reaction to completion efficiently, typically within 30-60 minutes at room temperature.[11][12]

    • Use a Large Excess: Do not use stoichiometric amounts of acid. The reaction is typically run with the HCl/dioxane solution acting as the solvent or co-solvent, ensuring a large excess of acid is present to drive the equilibrium.

    • Alternative Acids: Trifluoroacetic acid (TFA), often used as a 20-50% solution in DCM, is also highly effective.[8][13] However, this will yield the trifluoroacetate salt. To obtain the hydrochloride salt, a salt swap or direct use of HCl is necessary.

Cause B: Alkylation by t-Butyl Cation

The tert-butyl cation generated during the deprotection is an electrophile and can potentially alkylate nucleophilic sites.[7][9]

  • Explanation: While the target molecule has no highly susceptible sites (like tryptophan or methionine residues in peptides), this is a general concern in Boc deprotection chemistry.

  • Solution:

    • Use Scavengers (If Necessary): In more complex substrates, scavengers like anisole or thioanisole can be added to trap the t-butyl cation.[7][8] For this specific synthesis, it is generally not required but is a good practice to be aware of.

Question 4: How do I effectively isolate the final hydrochloride salt?

The product is a water-soluble salt, which can make isolation tricky.

  • Explanation: After the reaction is complete, the product is in solution (e.g., in dioxane or DCM/TFA). Simply evaporating the solvent may result in an oil. Proper precipitation is key to obtaining a pure, crystalline solid.

  • Isolation Protocol:

    • Once the reaction is complete (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

    • Add a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or MTBE.

    • Stir or sonicate the mixture vigorously. The product should precipitate as a white solid.

    • Collect the solid by filtration, wash with fresh cold ether, and dry under vacuum.

G cluster_0 Troubleshooting Low Deprotection Yield Start Low Yield or Incomplete Reaction CheckAcid Is the acid strong enough? (e.g., 4M HCl/Dioxane, >20% TFA) Start->CheckAcid CheckExcess Was a large excess of acid used? CheckAcid->CheckExcess Yes Sol_Acid Solution: Use 4M HCl in Dioxane or 25-50% TFA in DCM. CheckAcid->Sol_Acid No CheckTime Was reaction time sufficient? (Monitor by TLC/LCMS) CheckExcess->CheckTime Yes Sol_Excess Solution: Use acid solution as the solvent. CheckExcess->Sol_Excess No CheckIsolation Was product precipitated correctly with a non-polar solvent? CheckTime->CheckIsolation Yes Sol_Isolation Solution: Add diethyl ether or MTBE to precipitate the salt. CheckIsolation->Sol_Isolation No Success Yield Improved Sol_Acid->Success Sol_Excess->Success Sol_Time Solution: Allow reaction to stir for at least 1 hour at RT. Sol_Time->Success Sol_Isolation->Success Time Time Time->Sol_Time No

Caption: Decision tree for troubleshooting the Boc deprotection step.

Part 3: Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize yield and purity.

Step 1: Synthesis of 2-(tert-butoxycarbonylamino)-1-(piperidin-1-yl)ethanone
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-glycine (1.0 eq).

  • Dissolution: Dissolve the N-Boc-glycine in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Activation: Add HATU (1.05 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.2 eq).

  • Pre-activation: Stir the mixture at room temperature for 15 minutes. The solution should be homogeneous.

  • Amine Addition: Add piperidine (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with DCM or Ethyl Acetate (3x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound
  • Setup: Dissolve the crude 2-(tert-butoxycarbonylamino)-1-(piperidin-1-yl)ethanone (1.0 eq) in a minimal amount of an appropriate solvent (e.g., Methanol or DCM).

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (10-20 eq) to the flask.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Isolation:

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • Add a sufficient volume of diethyl ether to the residue and stir or sonicate until a fine white precipitate forms.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with several portions of cold diethyl ether.

    • Dry the product under high vacuum to yield this compound as a white to off-white solid.

References

  • How can we do the deprotection of boc-amino acids using hcl?. ResearchGate.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.
  • amide coupling help. Reddit r/Chempros.
  • Tips and tricks for difficult amide bond formation?. Reddit r/Chempros.
  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • This compound. AbacipharmTech.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.
  • Preparation method of Boc-glycine. Google Patents.
  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. RSC Advances.
  • PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Technical Disclosure Commons.
  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses.
  • 2-Amino-1-(piperidin-1-yl)ethan-1-one. PubChem.
  • PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. Google Patents.
  • Protein kinase B inhibitors. Google Patents.
  • 1-[4-(Tert-butylamino)piperidin-1-yl]ethanone. PubChem.

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Technical Support Center: Purification of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS: 5437-48-9) and require robust methods for its purification. As an α-aminoketone, this compound is a valuable building block, but its purity is paramount for reliable downstream applications. This document provides in-depth, experience-based troubleshooting advice and detailed protocols to help you overcome common purification challenges.

Section 1: Understanding the Challenge - Common Impurities and Their Origins

The purification strategy for any compound must begin with an understanding of the potential impurities. In a typical synthesis, such as the amination of an α-haloketone, the crude reaction mixture can contain a variety of substances that may complicate purification.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity ClassSpecific ExamplesLikely OriginImpact on Purification & Product
Starting Materials Piperidine, 2-chloroacetyl chloride, unreacted amine precursorsIncomplete reactionCan be difficult to remove due to similar basicity or reactivity.
Reaction By-products Dimerized products, over-alkylated speciesSide reactions during synthesisOften have similar polarity, making separation by chromatography challenging.
Reagents & Solvents Inorganic bases (e.g., K₂CO₃), phase transfer catalysts, residual solvents (e.g., Acetonitrile, DMF)Work-up and reaction conditionsInorganic salts are typically easy to remove with aqueous washes; residual solvents can inhibit crystallization.
Degradation Products Oxidized speciesAir or light sensitivity, especially of the free amine form[1].Often highly colored (yellow to brown), indicating product instability[2].
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound in a practical, question-and-answer format.

Q1: My crude product is a sticky oil or a tacky solid and refuses to crystallize. What's the first step?

A1: This is a very common issue, typically arising from three main causes:

  • High Impurity Load: Non-crystalline impurities can act as "eutectic melters," preventing the lattice formation of your desired compound.

  • Residual Solvent: Trapped solvent from the reaction or workup can plasticize the solid.

  • Incomplete Salt Formation: The free base of 2-Amino-1-(piperidin-1-yl)ethanone is less crystalline than its hydrochloride salt. If the final acidification step was incomplete, you may have a mixture.

Troubleshooting Workflow:

  • Step 1: Ensure Complete Salt Formation. Dissolve the crude oil in a minimal amount of a suitable solvent like isopropanol or methanol. Add a solution of HCl in diethyl ether or dioxane dropwise until the solution is acidic to litmus paper. Often, the hydrochloride salt will precipitate directly.[3]

  • Step 2: Trituration. If precipitation doesn't occur, reduce the solvent volume under vacuum and add a non-polar solvent in which your product is insoluble (e.g., cold diethyl ether or hexanes). Vigorously stir or sonicate the mixture. This can often break up the oil and induce solidification by washing away soluble impurities.

  • Step 3: Attempt Recrystallization. If you obtain a solid, proceed with the recrystallization protocols in Section 3.

Q2: How do I select the best solvent system for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at its boiling point.[4] For a polar amine salt like this, polar protic solvents are the best starting point.

Systematic Approach to Solvent Screening:

  • Place ~20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different solvent (e.g., isopropanol, ethanol, methanol, acetonitrile) dropwise at room temperature. Note the solubility.

  • If the compound is insoluble at room temperature, heat the tube gently. If it dissolves completely, this is a promising candidate.

  • Allow the heated solution to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.

  • Consider solvent pairs. If the compound is too soluble in one solvent (e.g., methanol) and insoluble in another (e.g., diethyl ether), a mixture can be ideal. Dissolve the compound in a minimal amount of the "good" hot solvent and add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the hot "good" solvent to clarify, then allow it to cool.

Q3: My recrystallization yield is disappointingly low. How can I improve it?

A3: Low yield is almost always a result of procedural pitfalls. Recrystallization inherently involves some product loss, as the compound has some solubility even at low temperatures, but this can be minimized.[4]

Key Optimization Points:

  • Use a Minimum of Hot Solvent: This is the most critical factor. Using excess solvent will keep a significant portion of your product dissolved even after cooling. Add just enough hot solvent to fully dissolve the solid.

  • Slow Cooling: Allow the flask to cool slowly to room temperature without disturbance. This encourages the formation of large, pure crystals. Rapid cooling (plunging directly into an ice bath) traps impurities and leads to smaller, less pure crystals. Once at room temperature, then place it in an ice bath to maximize precipitation.

  • Prevent Premature Crystallization: Ensure you use a pre-heated funnel if performing a hot filtration step to remove insoluble impurities. Crystallization in the funnel is a common source of product loss.

  • Wash Crystals Correctly: After filtration, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities without re-dissolving the product.

Q4: The final product is off-white or yellow. How can I obtain a pure white solid?

A4: Discoloration is typically caused by trace amounts of oxidized impurities, a known issue with amine compounds.[1][2] These are often present in very small quantities but are highly chromophoric.

Solution: Activated Charcoal Treatment Activated charcoal has a high surface area and can adsorb colored impurities.

  • Dissolve your crude product in the hot recrystallization solvent as usual.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient; ~1-2% by weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Swirl the hot mixture for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

  • Allow the clear, colorless filtrate to cool and crystallize as usual.

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization of this compound

This protocol assumes you are starting with a crude solid material.

  • Solvent Selection: Based on screening (see Q2), isopropanol (IPA) or an ethanol/diethyl ether mixture is often effective. This protocol will use IPA.

  • Dissolution: Place 5.0 g of the crude solid into a 100 mL Erlenmeyer flask. Add a magnetic stir bar. Add ~20 mL of isopropanol and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding hot isopropanol in small portions (~2-3 mL at a time) until the solid has just completely dissolved. Note the total volume of solvent used.

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, add ~50-100 mg of activated charcoal, and swirl for 2-3 minutes. Perform a hot filtration through a pre-heated funnel into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Crystal formation should begin as it cools.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small portion (~5-10 mL) of ice-cold isopropanol.

  • Drying: Dry the crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent. The melting point of the pure compound is in the range of 188-193 °C.[5]

Section 4: Visualization of Workflows

Diagram 1: Purification Method Selection

This decision tree guides the initial choice of purification strategy based on the physical state and initial analysis of the crude product.

Purification_Decision_Tree start Crude Product state What is the physical state? start->state oil Oil / Tacky Solid state->oil Oil solid Crystalline Solid state->solid Solid triturate Attempt Trituration / Re-precipitation with Ethereal HCl oil->triturate tlc Run TLC Analysis solid->tlc triturate->solid If solidifies single_spot One Major Spot? tlc->single_spot recrystallize Proceed to Recrystallization (Protocol 1) single_spot->recrystallize Yes multi_spot Multiple Spots / Streaking? single_spot->multi_spot No multi_spot->recrystallize No (impurities non-polar) chromatography Consider Column Chromatography (Reverse Phase) multi_spot->chromatography Yes (close polarity)

Caption: Decision tree for selecting a purification method.

Diagram 2: Recrystallization Optimization Workflow

This diagram illustrates the iterative process for optimizing a low-yield recrystallization.

Recrystallization_Optimization start Low Recrystallization Yield check_solvent Step 1: Review Solvent Volume Was a MINIMUM of hot solvent used? start->check_solvent reduce_solvent Action: Repeat using less solvent. Add just enough to dissolve. check_solvent->reduce_solvent No check_cooling Step 2: Review Cooling Process Was cooling slow and undisturbed? check_solvent->check_cooling Yes success Optimized High-Yield Protocol reduce_solvent->success slow_cool Action: Allow solution to cool to RT on benchtop before icing. check_cooling->slow_cool No check_solubility Step 3: Re-evaluate Solvent Choice Is product too soluble even when cold? check_cooling->check_solubility Yes slow_cool->success change_solvent Action: Screen for a new solvent or use a co-solvent (e.g., IPA/Ether) to reduce solubility. check_solubility->change_solvent Yes check_solubility->success No, protocol is optimized change_solvent->success

Caption: Workflow for troubleshooting low recrystallization yields.

Section 5: Characterization of Purified Product

After purification, it is crucial to confirm both the identity and purity of the final product.

Table 2: Physicochemical Properties and Analytical Checks

Property / MethodExpected Value / ResultReference
Appearance White to off-white crystalline solid[6]
Molecular Formula C₇H₁₅ClN₂O[5][7]
Molecular Weight 178.66 g/mol [7][8]
Melting Point 188 - 193 °C[5]
¹H NMR Spectrum should be clean, with correct chemical shifts and integrations for the piperidinyl and ethylamine protons. Free of solvent and impurity peaks.[9]
LC-MS A single major peak on the chromatogram with the correct mass-to-charge ratio (m/z) for the parent ion [M+H]⁺.[9]
Purity (HPLC) >98% (typical requirement for research-grade material)[7]
References
  • Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent 1,878,970.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of Calgary. (n.d.). Recrystallization1.

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Technical Support Center: Synthesis of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your synthesis.

Introduction to the Synthesis

The synthesis of this compound is a common yet nuanced process in medicinal chemistry and drug development. The primary route involves a two-step procedure: the N-acylation of piperidine with chloroacetyl chloride to yield the intermediate, 2-chloro-1-(piperidin-1-yl)ethanone, followed by nucleophilic substitution of the chlorine with an amino group. While seemingly straightforward, this synthesis is prone to the formation of several side products that can complicate purification and reduce yields. This guide will address these challenges in a practical, question-and-answer format.

Overall Synthetic Pathway

Synthesis_Pathway Piperidine Piperidine Intermediate 2-Chloro-1-(piperidin-1-yl)ethanone Piperidine->Intermediate N-Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Product 2-Amino-1-(piperidin-1-yl)ethanone Intermediate->Product Amination Ammonia Ammonia Source Ammonia->Product Final_Product This compound Product->Final_Product Salt Formation HCl HCl HCl->Final_Product

Caption: General two-step synthesis of this compound.

Troubleshooting Guide

Issue 1: Low Yield and/or Presence of Unreacted Piperidine in the First Step

Question: I've completed the first step of the synthesis, the N-acylation of piperidine with chloroacetyl chloride, but my yield of 2-chloro-1-(piperidin-1-yl)ethanone is low, and I'm seeing a significant amount of unreacted piperidine in my crude product. What could be the cause?

Answer: Low yields and the presence of unreacted piperidine in the N-acylation step typically point to a few key issues:

  • Inadequate Stoichiometry or Purity of Reagents: Ensure that you are using at least a stoichiometric equivalent of chloroacetyl chloride. It's often beneficial to use a slight excess of the acylating agent to drive the reaction to completion. The purity of both piperidine and chloroacetyl chloride is also critical; impurities can interfere with the reaction.

  • Presence of Moisture: Chloroacetyl chloride is highly reactive towards water. Any moisture in your reaction setup or solvents will lead to the hydrolysis of chloroacetyl chloride to chloroacetic acid, which will not acylate the piperidine. This not only consumes your reagent but also introduces an acidic impurity that can protonate the piperidine, rendering it non-nucleophilic.[1]

  • Insufficient Reaction Time or Temperature: While the reaction is generally rapid, ensure you are allowing sufficient time for it to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[1]

  • Inefficient Removal of HCl Byproduct: The acylation reaction produces hydrogen chloride (HCl) as a byproduct. This will protonate the unreacted piperidine, forming piperidine hydrochloride, which is not nucleophilic and will not react with chloroacetyl chloride. The addition of a base, such as triethylamine, is crucial to scavenge the HCl as it is formed.[2]

Experimental Protocol: Optimized N-Acylation of Piperidine

  • To a solution of piperidine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq.) in anhydrous DCM dropwise to the cooled piperidine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC until the piperidine spot is no longer visible.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with a dilute aqueous HCl solution (to remove excess piperidine and triethylamine), a saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-1-(piperidin-1-yl)ethanone.

Issue 2: Formation of a High Molecular Weight Impurity (Dimer)

Question: During the second step, the amination of 2-chloro-1-(piperidin-1-yl)ethanone, I've isolated my desired product, but I also have a significant amount of an impurity with a mass corresponding to a dimer. What is this impurity and how can I avoid it?

Answer: The dimeric impurity is likely the result of the N-alkylation of your desired product, 2-amino-1-(piperidin-1-yl)ethanone, with the starting material, 2-chloro-1-(piperidin-1-yl)ethanone. Your primary amine product is nucleophilic and can compete with the ammonia source in reacting with the electrophilic chloro-intermediate.

Dimer_Formation Intermediate 2-Chloro-1-(piperidin-1-yl)ethanone Dimer Dimeric Side Product Intermediate->Dimer N-Alkylation Product 2-Amino-1-(piperidin-1-yl)ethanone Product->Dimer

Caption: Formation of the dimeric side product.

To minimize the formation of this dimer, consider the following strategies:

  • Use a Large Excess of the Ammonia Source: Employing a significant excess of the ammonia source (e.g., aqueous ammonia, ammonia in methanol) will statistically favor the reaction of the chloro-intermediate with ammonia over the reaction with the already-formed product.

  • Control the Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the N-alkylation side reaction.

  • Slow Addition of the Chloro-Intermediate: Adding the 2-chloro-1-(piperidin-1-yl)ethanone slowly to the ammonia solution ensures that the concentration of the chloro-intermediate is always low, further favoring the reaction with the highly concentrated ammonia.

Issue 3: Formation of a Cyclic Dipeptide (Piperazine-2,5-dione)

Question: I've noticed a significant amount of a crystalline, often sparingly soluble, side product in my final product. Mass spectrometry suggests it is a cyclic dipeptide. What is this and how can I prevent its formation?

Answer: This side product is most likely a 2,5-diketopiperazine (DKP), formed from the intermolecular condensation of two molecules of your product, 2-amino-1-(piperidin-1-yl)ethanone.[3][4] This is a common side reaction for α-amino amides, especially under thermal stress or in the presence of acid or base catalysts during workup or storage.[5]

DKP_Formation Product1 2-Amino-1-(piperidin-1-yl)ethanone DKP 2,5-Diketopiperazine Side Product Product1->DKP Intermolecular Condensation Product2 2-Amino-1-(piperidin-1-yl)ethanone Product2->DKP

Caption: Formation of the 2,5-diketopiperazine side product.

To mitigate the formation of this diketopiperazine:

  • Maintain Low Temperatures: During the amination reaction and subsequent workup, it is crucial to maintain low temperatures to minimize the rate of this condensation reaction.

  • Prompt Conversion to the Hydrochloride Salt: The free amine form of the product is more prone to cyclization. Converting it to the hydrochloride salt promptly after synthesis will protonate the primary amine, rendering it non-nucleophilic and thus preventing the condensation reaction.[6][7]

  • Careful pH Control During Workup: Avoid strongly basic or acidic conditions for prolonged periods during the workup, as both can catalyze the cyclization.

Experimental Protocol: Amination and Salt Formation

  • Prepare a solution of the ammonia source (e.g., a saturated solution of ammonia in methanol or concentrated aqueous ammonia) and cool it to 0 °C.

  • Slowly add a solution of 2-chloro-1-(piperidin-1-yl)ethanone (1.0 eq.) in a suitable solvent (e.g., methanol) to the cooled ammonia solution.

  • Seal the reaction vessel and stir at a controlled low temperature (e.g., 0-10 °C) for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Once the reaction is complete, remove the excess ammonia and solvent under reduced pressure at a low temperature.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).

  • Cool the solution to 0 °C and bubble dry HCl gas through it, or add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether) dropwise until the precipitation of the hydrochloride salt is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for the initial N-acylation step?

A1: The most critical parameters are:

  • Anhydrous Conditions: The exclusion of water is paramount to prevent the hydrolysis of chloroacetyl chloride.[1]

  • Use of a Base: A non-nucleophilic base like triethylamine is essential to neutralize the HCl byproduct.[2]

  • Temperature Control: Running the reaction at a low temperature (0 °C) helps to control the exothermicity of the reaction and minimize potential side reactions.

Q2: How can I confirm the identity of the side products?

A2: The identity of the side products can be confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): This will provide the molecular weight of the impurities, which can be compared to the expected masses of the dimer and the diketopiperazine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will give structural information that can be used to definitively identify the side products. For example, the diketopiperazine will have a characteristic symmetrical structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the different components of the reaction mixture and can be coupled with a mass spectrometer for LC-MS analysis.

Q3: Is there an alternative to using chloroacetyl chloride?

A3: Yes, other acylating agents can be used, such as chloroacetic anhydride or by using chloroacetic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). However, chloroacetyl chloride is often the most cost-effective and reactive choice for this transformation.

Q4: Can I use a different base instead of triethylamine?

A4: Other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) or pyridine can be used. Inorganic bases like potassium carbonate can also be employed, particularly in a biphasic system, but may be less efficient in some cases.

Parameter Recommendation Rationale
Solvent (Acylation) Anhydrous Dichloromethane (DCM)Good solubility for reactants, inert.
Base (Acylation) Triethylamine (1.1 eq.)Scavenges HCl byproduct.[2]
Temperature (Acylation) 0 °C to Room TemperatureControls exothermicity.
Ammonia Source Saturated solution in MethanolHigh concentration drives the reaction.
Temperature (Amination) 0-10 °CMinimizes side reactions.
Product Isolation Prompt conversion to HCl saltPrevents cyclization.[6][7]

References

  • K Prathebha, B K Revathi, G Usha, S Ponnuswamy, S Abdul Basheer. (n.d.). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. NIH.
  • MySkinRecipes. (n.d.). 2-Chloro-1-(piperidin-1-yl)ethanone. MySkinRecipes.
  • Wiley Online Library. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Wiley Online Library.
  • PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.
  • ResearchGate. (2025). ChemInform Abstract: 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products | Request PDF. ResearchGate.
  • Google Patents. (n.d.). US3121717A - Preparation of diketopiperazines. Google Patents.
  • AbacipharmTech. (n.d.). This compound. AbacipharmTech.
  • PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)ethan-1-one. PubChem.
  • PubChem. (n.d.). 2-Chloro-1-piperidine-1-yl-ethanone. PubChem.
  • Wikipedia. (n.d.). 2,5-Diketopiperazine. Wikipedia.
  • Organic Chemistry Portal. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal.
  • NIH. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. NIH.
  • PubMed. (n.d.). The dimerization of delta-1-piperidine-2-carboxylic acid. PubMed.
  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
  • ResearchGate. (2025). A Proton-Catalyzed Dimerization of a 2-Amino-1,3-diene which Ultimately Yields a 3-Aminobicyclo[4.2.0]octa-2,4-diene. ResearchGate.
  • ResearchGate. (2025). (PDF) N-Acylation in Combinatorial Chemistry. ResearchGate.
  • NIH. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. NIH.
  • NIH. (n.d.). The dimerization of Δ1-piperidine-2-carboxylic acid. NIH.
  • NIH. (n.d.). Crystal structure of 2,2-dichloro-1-(piperidin-1-yl)ethanone. NIH.
  • ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications.
  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. SciHorizon.

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Technical Support Center: Recrystallization of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS: 5437-48-9). This document provides in-depth, field-proven insights and troubleshooting protocols designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural lists and explain the causal relationships behind experimental choices, ensuring a robust and reproducible purification process.

Section 1: Foundational Knowledge - Physicochemical Properties & Solvent Selection

A successful recrystallization hinges on understanding the compound's properties and its interaction with various solvents. This compound is a salt, making it significantly more polar than its free-base form. This polarity is the primary determinant in solvent selection.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 5437-48-9 [1][2][3]
Molecular Formula C₇H₁₅ClN₂O [2][3]
Molecular Weight 178.66 g/mol [1][3]
Appearance Solid / Crystalline Solid [1][2]
Melting Point 188-193 °C [1][2]

| Topological Polar Surface Area | 46.3 Ų |[1][3] |

The principle of "like dissolves like" is paramount. A polar salt will have high solubility in polar solvents and low solubility in non-polar solvents. The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4]

Table 2: Recommended Solvents and Systems for Recrystallization

Solvent/System Role & Rationale Suitability
Isopropanol (2-Propanol) Primary Solvent: Often the best starting point. Many amine hydrochlorides have ideal solubility profiles in isopropanol.[5][6] High: Excellent balance of solvency at heat and insolubility when cold for many HCl salts.
Ethanol Primary Solvent: A viable option, but caution is advised. Many hydrochloride salts are highly soluble in ethanol even at low temperatures, which can lead to poor recovery yields.[5] Moderate: Use if isopropanol fails; may result in lower yields.
Methanol/Diethyl Ether Solvent/Anti-Solvent: The compound is dissolved in a minimal amount of hot methanol (the solvent), and diethyl ether (the anti-solvent) is added dropwise until turbidity persists, inducing crystallization upon cooling. High: Effective for compounds that are too soluble in single-component alcohol solvents.
Isopropanol/Diethyl Ether Solvent/Anti-Solvent: Similar to the methanol/ether system, but offers a less volatile primary solvent. Diethyl ether is added to the isopropanol solution to decrease the compound's solubility and force precipitation.[5] High: A very common and effective technique for precipitating HCl salts.[5]

| Ethyl Acetate / Hexane | Washing Solvents: Not for dissolving the salt, but for washing the crude solid before recrystallization to remove less polar impurities.[5] | N/A for Recrystallization: Excellent for pre-purification washes. |

Section 2: Experimental Protocols

These protocols are designed as self-validating systems. The rationale behind critical steps is explained to allow for informed adjustments.

Protocol 2.1: Single-Solvent Recrystallization (Isopropanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and bring the mixture to a gentle boil using a hot plate.

  • Achieve Saturation: Continue adding small portions of hot isopropanol until the solid just dissolves completely.[6] Adding a large excess of solvent is the most common cause of recrystallization failure.[6]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot, saturated solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2.2: Solvent/Anti-Solvent Recrystallization (Isopropanol/Diethyl Ether)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of near-boiling isopropanol required for complete dissolution.

  • Cooling: Allow the solution to cool to room temperature. If crystals form at this stage, proceed to step 5. If not, proceed to step 3.

  • Induce Precipitation: While stirring the solution at room temperature, slowly add diethyl ether dropwise. The ether acts as an "anti-solvent," drastically reducing the solubility of the polar hydrochloride salt.[5]

  • Observe Turbidity: Continue adding ether until the solution becomes persistently cloudy (turbid). At this point, the solution is supersaturated.

  • Crystallization: Stopper the flask and allow it to stand. If necessary, cool in an ice bath to complete the crystallization process.

  • Isolation & Drying: Isolate the crystals by vacuum filtration, wash with a small amount of diethyl ether, and dry under vacuum.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: What is the best starting solvent to try for recrystallizing this compound? A1: Isopropanol (2-propanol) is the recommended starting solvent.[5] While ethanol is also a polar alcohol, many amine hydrochlorides exhibit high solubility in it even at cold temperatures, which can significantly reduce your recovery yield.[5][6] Isopropanol generally provides a better solubility differential between hot and cold conditions for this class of compounds.

Q2: My compound won't dissolve, even in the boiling solvent. What should I do? A2: This issue typically arises from two sources: insufficient solvent or the presence of insoluble impurities. First, ensure the solvent is at a rolling boil. Then, add small increments of the hot solvent to your flask until the solid dissolves.[6] If a portion of the material remains undissolved after adding a significant amount of solvent (e.g., >20-30 mL per gram of compound), it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the impurity and then proceed with cooling the clarified solution.

Q3: I've dissolved my compound, but no crystals are forming after cooling. What's wrong? A3: This is a very common problem and usually indicates one of two situations, which are addressed by the workflow in Figure 1.

  • Excess Solvent: You have likely used too much solvent, and the solution is not saturated enough to crystallize.[6] The solution is to gently heat the flask to boil off some of the solvent, thereby increasing the concentration. Once the volume is reduced, allow it to cool again.

  • Supersaturation: The solution is saturated, but crystal nucleation has not begun.[6] To induce crystallization, you can:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[6]

    • Seed: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for other crystals to grow upon.

Q4: My compound "oiled out" instead of crystallizing. How can I fix this? A4: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is cooled too quickly or if impurities are depressing the melting point of your compound. The fix is to reheat the solution until the oil completely redissolves. Add a small amount of additional solvent (1-5% of the total volume) to prevent immediate oiling upon cooling, and then allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can be effective.

Q5: The purity of my recrystallized product is still low. What other steps can I take? A5: If a single recrystallization is insufficient, consider a preliminary purification step. Before dissolving the crude material, wash the solid with a solvent in which your compound is insoluble but the suspected impurities are soluble. For a polar salt like this, washing with a small amount of a non-polar solvent like ethyl acetate or hexane can effectively remove less polar organic impurities.[5] Slurry the crude solid in the wash solvent at room temperature, filter, and then proceed with the recrystallization of the washed solid. A second recrystallization may also be necessary.

Q6: Can I use water for recrystallization? A6: While water is a polar solvent, its use for amine hydrochlorides can be challenging. The compound is likely very soluble in water, which would necessitate using a solvent/anti-solvent system (e.g., water/acetone or water/isopropanol) or result in very low recovery. Furthermore, water's high boiling point can make it difficult to remove from the final product. While recrystallization from water can sometimes yield extremely pure products, it is generally not the first choice unless other solvent systems have failed.[7]

Section 4: Visual Workflow

The following diagram outlines the decision-making process when facing a common recrystallization failure point: the absence of crystal formation upon cooling.

G start Solution Cooled, No Crystals Formed q1 Is the solution supersaturated? start->q1 a1_yes Action: Induce Nucleation (Scratch flask or add seed crystal) q1->a1_yes  Yes a1_no Hypothesis: Too much solvent used. Solution is not saturated. q1->a1_no  No / Unsure q2 Did crystals form? a1_yes->q2 success Success: Collect Crystals q2->success  Yes q2->a1_no  No a2 Action: Gently boil off excess solvent to concentrate the solution a1_no->a2 re_cool Re-cool the concentrated solution a2->re_cool re_cool->start Re-evaluate

Sources

Overcoming solubility issues with "2-Amino-1-(piperidin-1-yl)ethanone hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical advice for researchers, chemists, and formulation scientists working with this compound. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success and integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Basics

This section addresses the most common initial questions about the properties and handling of this compound.

Q1: What is this compound and what are its primary characteristics?

A: this compound is a solid, organic compound with the molecular formula C₇H₁₅ClN₂O.[1][2] It is an alpha-amino ketone derivative of piperidine, supplied as a hydrochloride salt. The salt form is used to increase the aqueous solubility and stability of the parent molecule, which is a base. Key data points include:

  • Molecular Weight: 178.66 g/mol [1][2][3]

  • Appearance: Typically a solid[1][3][4]

  • Melting Point: Approximately 188-193 °C[1][3]

Q2: I'm planning my experiment. In what solvents should I expect this compound to be soluble?

A: As a hydrochloride salt of a basic compound, its solubility is highly pH-dependent.

  • Aqueous Solvents: It is expected to be most soluble in acidic aqueous solutions (e.g., dilute HCl, acidic buffers with a pH well below the pKa of the piperidine nitrogen).[5] The protonated amine group significantly enhances water solubility. In neutral or basic solutions, it will convert to the less soluble free base, potentially causing precipitation.

  • Organic Solvents: Solubility in organic solvents will vary. It may have limited solubility in non-polar solvents like hexanes or toluene. Polar aprotic solvents like DMSO and DMF are more likely to be effective, though they may not be suitable for all applications. Alcohols like methanol and ethanol may also serve as effective solvents, particularly if a small amount of acid is present.

Q3: How should I properly store this compound to ensure its stability?

A: Store this compound in a tightly sealed container in a cool, dry place, protected from moisture.[2] The hydrochloride salt is hygroscopic, and absorption of water can lead to clumping and potential degradation over time. For long-term storage, keeping it at 4°C is recommended.[2]

Part 2: Troubleshooting Guide - Common Solubility Issues

This section provides a structured, cause-and-effect approach to solving the most frequent solubility problems encountered in the lab.

Issue 1: My compound is not dissolving in water or a neutral buffer (e.g., PBS at pH 7.4).

  • Underlying Cause (The "Why"): The piperidine nitrogen in your compound is basic, with a pKa typically around 11.2.[5][6] As a hydrochloride salt, it exists in its protonated, charged (and thus water-soluble) form. When you add it to a neutral or basic solution, the buffer can neutralize the acidic proton, converting the molecule to its neutral, "free base" form. This free base is significantly less polar and therefore less soluble in water, causing it to precipitate out of solution.

  • Solution Workflow:

    Caption: Troubleshooting workflow for aqueous solubility.

Issue 2: My compound dissolved initially in an acidic solution, but a precipitate formed over time.

  • Underlying Cause (The "Why"): This could be due to two primary reasons:

    • Chemical Instability: Alpha-amino ketones can be unstable and may undergo self-condensation or other degradation reactions, especially under certain pH conditions or in the presence of light.[7][8] The degradation product is likely less soluble.

    • Common Ion Effect: If your acidic solution contains a high concentration of chloride ions (e.g., a high molarity HCl solution or a chloride-based buffer), it can suppress the dissolution of the hydrochloride salt, pushing the equilibrium back towards the solid form.[9][10] This is particularly relevant for salts with moderate solubility.[9]

  • Solutions:

    • For Instability: Prepare solutions fresh and use them immediately. Store stock solutions at low temperatures (-20°C or -80°C) and protect them from light. When preparing, avoid high temperatures.

    • For Common Ion Effect: If you suspect this is the issue, try using a different acid for your stock solution that does not contain a common ion, such as methanesulfonic acid or a citrate buffer.[11]

Issue 3: I need to use the compound in an organic reaction, but it's insoluble in my non-polar solvent (e.g., Dichloromethane, THF).

  • Underlying Cause (The "Why"): As a salt, the compound is ionic and highly polar. It will not readily dissolve in non-polar or weakly polar organic solvents. To achieve solubility, you must convert it back to its non-polar free base form.

  • Protocol: In-situ Free Basting for Organic Reactions

    • Setup: Suspend the this compound in your desired aprotic organic solvent (e.g., DCM, THF, Ethyl Acetate).

    • Base Addition: Add a mild, non-nucleophilic organic base. A tertiary amine like triethylamine (Et₃N) is a common choice. Typically, 1.1 to 1.5 molar equivalents are sufficient. An alternative is to use a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) and perform a liquid-liquid extraction.

    • Conversion: Stir the mixture at room temperature. The organic base will remove the proton from the piperidinium nitrogen and accept the chloride, forming triethylammonium chloride, which often precipitates. The now-neutral free base of your compound will dissolve in the organic solvent.

    • Workup (if needed): If using an organic base, the resulting ammonium salt can often be filtered off. If using an aqueous wash, separate the organic layer and dry it with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before proceeding with your reaction.

    Caption: Workflow for converting the HCl salt to its soluble free base.

Part 3: Advanced Protocols & Data

For challenging applications, more advanced techniques may be required.

Protocol: Preparation of a Stock Solution using Co-Solvents

This method is useful when the final experimental medium must be aqueous but direct dissolution is problematic.

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is a powerful and common choice. Ethanol can also be used.

  • High-Concentration Stock: Weigh the hydrochloride salt and dissolve it in the minimum required volume of pure DMSO to create a high-concentration stock (e.g., 100 mM). Gentle warming or sonication can assist dissolution.

  • Working Solution Preparation: Perform a serial dilution.

    • First, dilute the DMSO stock into your aqueous buffer. It is critical to add the DMSO stock to the buffer dropwise while vortexing, not the other way around. This prevents the compound from precipitating out due to sudden solvent change.

    • Ensure the final concentration of DMSO in your experiment is low (e.g., <0.5%) to avoid artifacts. Calculate this carefully. For example, a 1:200 dilution of a DMSO stock results in a final DMSO concentration of 0.5%.

  • Final Check: After dilution, visually inspect the solution for any cloudiness or precipitate. If the solution is clear, it is ready for use.

Data Summary: Recommended Solubilization Strategies

Solvent System Target Application Mechanism of Action Key Considerations
Aqueous Acid (pH < 6) Cell culture media, buffer for biochemical assaysProtonation of the piperidine nitrogen to form a soluble cationic species.Check if low pH is compatible with your experimental system.
Water + Co-solvent (DMSO, Ethanol) In vitro assays requiring near-neutral pHThe organic co-solvent disrupts water's hydrogen bonding network, creating pockets to accommodate the solute.Keep final co-solvent concentration low (<1%) to avoid off-target effects.[5]
Aprotic Organic Solvent + Base Organic synthesis, chemical reactionsConversion of the polar salt to the non-polar, soluble free base.Ensure the base used does not interfere with downstream reaction steps.
Cyclodextrin Complexation Drug delivery studies, formulationEncapsulation of the molecule within the hydrophobic core of the cyclodextrin, presenting a hydrophilic exterior.[5]Requires screening for the best-fitting cyclodextrin; can alter bioavailability.[5]

Part 4: Chemical Stability Considerations

The Instability of α-Amino Ketones

The core structure of 2-Amino-1-(piperidin-1-yl)ethanone is an α-amino ketone. This functional group is known to be potentially unstable and can undergo self-condensation, particularly the free base form.[7] This reaction involves the amine of one molecule attacking the ketone of another, leading to dimerization or polymerization.

Key Recommendations for Ensuring Compound Integrity:

  • Prepare Fresh: Always prepare solutions immediately before use. Avoid storing aqueous solutions, even when frozen, for extended periods.

  • Control pH: The hydrochloride salt is generally more stable than the free base. When not in use, keeping the compound in its solid salt form is best practice.

  • Avoid Harsh Conditions: Do not expose the compound to high temperatures or strong bases for prolonged periods unless required by a specific reaction protocol.

By understanding the fundamental chemical principles governing the solubility and stability of this compound, you can design robust experimental protocols and effectively troubleshoot any issues that may arise.

References

  • BenchChem Technical Support Center. (n.d.). Enhancing the Solubility of Piperidine-Containing Compounds.
  • Stavchansky, S., & Gutta, K. (1988). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed, 25(1), 59-63.
  • Kumar, L., & Singh, S. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 235-241.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Serajuddin, A. T. (2014). Salt formation to improve drug solubility. Semantic Scholar.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 101(9), 3047-3067.
  • Gupta, S., & Karki, S. (2020). Effect of chloride ion on dissolution of different salt forms of haloperidol. ResearchGate.
  • Wikipedia. (n.d.). Aminoaldehydes and aminoketones.
  • Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? European Journal of Pharmaceutical Sciences, 50(5), 580-593.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-1-(piperidin-1-yl)ethan-1-one. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database.
  • Turos, E., et al. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425-428.
  • Wikipedia. (n.d.). Piperidine.
  • Oledzka, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal, 2014, 871842.
  • Idem, R. O., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Kumar, A., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5072.
  • Wang, Z., et al. (2020). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines.
  • National Center for Biotechnology Information. (n.d.). 1-[3-(6-Amino-2-pyridinyl)piperidin-1-yl]ethanone. PubChem Compound Database.
  • Kumar, P., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24657-24683.

Sources

Technical Support Center: Stability and Degradation Studies of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS No. 5437-48-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation studies of this compound. While specific degradation studies on this molecule are not extensively published, this document synthesizes established principles of drug degradation, regulatory guidelines, and chemical knowledge to anticipate and address potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on its chemical structure, which features an α-amino ketone and a piperidine ring, the primary stability concerns are hydrolysis, oxidation, and potentially photolytic degradation. The amide bond within the piperidine ring is generally stable, but the α-amino ketone moiety can be susceptible to degradation under certain conditions.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to keep this compound at 4°C, tightly sealed, and protected from moisture.[1] This helps to minimize potential degradation from hydrolysis and thermal stress.

Q3: Are there any known incompatibilities with common excipients?

Q4: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products.[3] To develop such a method, typically a reversed-phase HPLC with UV detection is a good starting point. You will need to perform forced degradation studies to generate the potential degradation products and then ensure your chromatographic method can separate them from the parent compound and from each other.

Troubleshooting Guide

This section addresses specific issues you may encounter during your stability and degradation studies.

Issue 1: Significant degradation is observed under acidic conditions.

  • Plausible Cause: The α-amino ketone structure can be susceptible to acid-catalyzed hydrolysis. The amide bond of the piperidine ring is generally resistant, but the ketone functionality might be a point of attack.

  • Troubleshooting Steps:

    • Confirm Degradation: Use a validated analytical method (e.g., HPLC) to confirm the extent of degradation and identify the degradation products.

    • Characterize Degradants: Employ mass spectrometry (LC-MS) to determine the mass of the degradation products and propose potential structures.

    • Refine Study Conditions: If the degradation is too rapid, consider using milder acidic conditions (e.g., lower concentration of acid, lower temperature) to slow down the reaction and better understand the degradation pathway.[4]

Issue 2: The compound shows instability in the presence of an oxidizing agent (e.g., hydrogen peroxide).

  • Plausible Cause: The primary amine and the tertiary amine within the piperidine ring are susceptible to oxidation.[5] Oxidation of the primary amine could lead to the formation of an imine or further degradation products. The tertiary amine of the piperidine could be oxidized to an N-oxide.

  • Troubleshooting Steps:

    • Identify Oxidation Products: Use LC-MS to identify the masses of the degradation products, which will likely show an increase in mass corresponding to the addition of one or more oxygen atoms.

    • Control Reaction Extent: Adjust the concentration of the oxidizing agent and the reaction time to achieve a target degradation of 5-20%, which is generally recommended for developing stability-indicating methods.[4]

    • Protective Measures: If developing a formulation, consider the inclusion of antioxidants if oxidative degradation is a significant pathway.

Issue 3: Variability in results from photostability studies.

  • Plausible Cause: Inconsistent light exposure, temperature fluctuations, or the physical form of the sample can lead to variable results. The ICH Q1B guideline provides a framework for standardized photostability testing.[6]

  • Troubleshooting Steps:

    • Standardize Light Source: Use a calibrated photostability chamber that complies with ICH Q1B options, providing a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps).[7]

    • Include Dark Control: Always include a sample protected from light (a dark control) to differentiate between thermal and photolytic degradation.[6]

    • Sample Presentation: Ensure consistent sample presentation (e.g., thin layer of solid, specific concentration in solution) to standardize light exposure.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies, based on ICH guidelines.[3]

Protocol 1: Acid and Base Hydrolysis
  • Preparation: Prepare solutions of the drug substance (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH. Also, prepare a solution in purified water as a control.

  • Stress Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation. For the acidic sample, add an equivalent amount of 0.1 M NaOH, and for the basic sample, add an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a solution of the drug substance (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the drug solution. Keep the sample at room temperature.

  • Time Points: Monitor the reaction over time by taking aliquots at various intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly by HPLC.

Protocol 3: Thermal Degradation
  • Solid State: Place the solid drug substance in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

  • Solution State: Prepare a solution of the drug substance in a suitable solvent and incubate at an elevated temperature (e.g., 60°C).

  • Time Points: Collect samples at various time points (e.g., 1, 3, 5, 7 days for solid-state; shorter intervals for solution state).

  • Analysis: For solid-state samples, dissolve them in a suitable solvent before analysis by HPLC. Analyze solution-state samples directly.

Protocol 4: Photolytic Degradation
  • Sample Preparation: Expose the drug substance, both in the solid state and in solution, to a light source that meets ICH Q1B requirements (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]

  • Dark Control: Concurrently, store a corresponding set of samples protected from light to serve as dark controls.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp24 hours
Thermal (Solid)Dry Heat60°C7 days
Thermal (Solution)In Water60°C24 hours
Photolytic (Solid)ICH Q1B Option IIAmbientAs per ICH
Photolytic (Solution)ICH Q1B Option IIAmbientAs per ICH

Visualizations

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Drug Substance (Solid & Solution) Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Expose to Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Expose to Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Expose to Thermal Thermal (60°C) Prep->Thermal Expose to Photo Photolytic (ICH Q1B) Prep->Photo Expose to HPLC HPLC Analysis (Quantification) Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze LCMS LC-MS Analysis (Identification) HPLC->LCMS Characterize Peaks Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: Workflow for forced degradation studies.

Hypothetical Degradation Pathway

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride Deg1 Piperidine Parent->Deg1 H+/OH- Deg2 2-Aminoacetic acid (Glycine) Parent->Deg2 H+/OH- Deg3 N-oxide derivative Parent->Deg3 [O] Deg4 De-aminated product Parent->Deg4 [O] Deg5 Radical-induced products Parent->Deg5 hv

Caption: Plausible degradation pathways.

References

  • Summary of forced degradation studies.
  • Forced degrad
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Name of the source not available. [Link]
  • 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride. PubChem. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. Core.ac.uk. [Link]
  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. [Link]
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
  • Drug Excipient Compatibility Testing Protocols and Charateriz
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of α-amino ketones, with a specific focus on 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride. This guide is designed for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. α-Amino ketones are crucial building blocks in medicinal chemistry, and their efficient synthesis is paramount.[1][2]

This document will delve into the common synthetic routes, potential pitfalls, and strategies for optimizing reaction conditions to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

The synthesis of this compound typically begins with the corresponding α-haloketone, 2-bromo-1-(piperidin-1-yl)ethanone. From this intermediate, several classical methods for amine synthesis can be employed. The two most relevant and widely used strategies are the Delépine reaction and the Gabriel synthesis.[3][4][5]

  • Delépine Reaction: This method involves the reaction of an alkyl halide with hexamethylenetetramine (HMTA), followed by acidic hydrolysis to yield the primary amine.[5][6][7] It is particularly effective for reactive halides like α-haloketones.[8][9]

  • Gabriel Synthesis: This route utilizes potassium phthalimide to convert a primary alkyl halide into a primary amine.[4] The process involves the N-alkylation of phthalimide followed by the release of the amine, often through hydrazinolysis (the Ing-Manske procedure).[4][10][11]

A visual representation of these two primary pathways is provided below.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start 2-Bromo-1-(piperidin-1-yl)ethanone + Amine Source product Desired Product 2-Amino-1-(piperidin-1-yl)ethanone start:f0->product:f0 SN2 Substitution side1 Favorskii Rearrangement Amide/Ester Product start:f0->side1:f0 Strong Base side2 Elimination (E2) α,β-Unsaturated Ketone start:f0->side2:f0 Sterically Hindered Base side3 Over-alkylation Di- or Tri-alkylated Amine product:f0->side3:f0 Excess Alkyl Halide

Caption: Common side reactions in α-amino ketone synthesis.

  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo rearrangement to form carboxylic acid derivatives (esters or amides, depending on the nucleophile present). To avoid this, use a nucleophilic nitrogen source under conditions that favor substitution over elimination/rearrangement.

  • Elimination Reactions: A strong, sterically hindered base can promote the elimination of HBr, leading to the formation of an α,β-unsaturated ketone. Careful selection of the base and reaction temperature is crucial.

  • Over-alkylation: While the Gabriel and Delépine syntheses are designed to produce primary amines, trace amounts of secondary or tertiary amines can form if the newly formed primary amine reacts with any remaining α-haloketone. [12]This can be minimized by slow addition of the alkyl halide to the nucleophile or by using a slight excess of the amine source.

Q4: How do I best purify the final hydrochloride salt?

Purification of the hydrochloride salt is critical for obtaining a high-purity final product.

Step-by-Step Purification Protocol:

  • Work-up: After the reaction is complete, the crude product is typically obtained after an aqueous work-up to remove water-soluble byproducts. If using the Gabriel-Ing-Manske method, the phthalhydrazide precipitate must be filtered off. [4]2. Solvent Extraction: The free amine can be extracted into an organic solvent like dichloromethane or ethyl acetate from a basified aqueous solution.

  • Conversion to Hydrochloride Salt: The organic solution containing the free amine is then treated with a solution of HCl in a suitable solvent (e.g., HCl in ether or isopropanol).

  • Precipitation and Isolation: The hydrochloride salt, being ionic, is generally insoluble in non-polar organic solvents and will precipitate out. The solid can then be collected by filtration.

  • Recrystallization: For higher purity, the crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol/hexane. The choice of solvent will depend on the solubility of the salt and impurities.

Troubleshooting Guide

Issue 1: The reaction does not go to completion.

Symptoms: TLC or LC-MS analysis shows a significant amount of starting material (2-bromo-1-(piperidin-1-yl)ethanone) remaining even after prolonged reaction times.

Parameter Optimization Strategy Rationale
Temperature Gradually increase the reaction temperature in 10 °C increments.The SN2 reaction has an activation energy barrier that can be overcome with higher temperatures. However, be cautious as higher temperatures can also promote side reactions.
Solvent If using a non-polar solvent, switch to a polar aprotic solvent like DMF or acetonitrile.Polar aprotic solvents can accelerate SN2 reactions by solvating the cation of the nucleophile, leaving the anion more reactive. [11]
Concentration Increase the concentration of the reactants.Higher concentrations increase the probability of molecular collisions, which can lead to a faster reaction rate.
Agitation Ensure efficient stirring, especially if the reaction is heterogeneous.Proper mixing ensures that the reactants are in constant contact, which is crucial for reactions involving solids or multiple phases.
Issue 2: Product is oily and difficult to crystallize as the hydrochloride salt.

Symptoms: Upon addition of HCl, the product separates as a viscous oil instead of a crystalline solid.

Possible Causes and Solutions:

  • Presence of Impurities: Oily impurities can inhibit crystallization. Purify the free base by column chromatography before attempting salt formation.

  • Residual Solvent: Traces of certain solvents can interfere with crystallization. Ensure the free base is thoroughly dried under vacuum before dissolving it for the salt formation step.

  • Incorrect Solvent for Precipitation: The solvent used for precipitation may not be optimal.

    • Protocol:

      • Dissolve the oily product in a minimal amount of a polar solvent like isopropanol or ethanol.

      • Slowly add a non-polar solvent (an "anti-solvent") like diethyl ether or hexane dropwise with vigorous stirring until turbidity persists.

      • Scratch the inside of the flask with a glass rod to induce crystallization.

      • If necessary, cool the mixture in an ice bath to promote further precipitation.

Issue 3: The final product is discolored (yellow or brown).

Symptoms: The isolated hydrochloride salt is not a white or off-white solid.

Possible Causes and Solutions:

  • Decomposition: The α-amino ketone product or intermediates may be unstable and decompose, especially at elevated temperatures or in the presence of air.

    • Mitigation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize the reaction time and temperature.

  • Chromophoric Impurities: Side products may be colored.

    • Purification:

      • Dissolve the colored product in water and treat with activated charcoal.

      • Filter the solution through celite to remove the charcoal.

      • Lyophilize or carefully evaporate the water to recover the decolorized product. Alternatively, perform recrystallization as described above.

References

  • Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega.
  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central.
  • Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. ResearchGate.
  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal.
  • Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews.
  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Gabriel synthesis. Wikipedia.
  • Delepine Reaction. Alfa Chemistry.
  • Gabriel Synthesis. Cambridge University Press.
  • The Gabriel Synthesis. Master Organic Chemistry.
  • Gabriel Synthesis. Chemistry LibreTexts.
  • Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. Molbase.
  • This compound. ChemScene.
  • Delepine Reaction. Organic Chemistry Portal.
  • Delépine reaction. Wikipedia.
  • Delepine Amine Synthesis. Scribd.
  • 2-Bromo-1-(1-methylpiperidin-4-yl)ethanone. PubChem.
  • Different strategies for preparing the α‐amino ketones. ResearchGate.
  • This compound. AbacipharmTech.
  • A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry.
  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate.
  • 2-Bromo-1-(1-Boc-piperidin-4-yl)ethanone. Chemsrc.
  • 2-Amino-1-piperidin-1-yl-ethanone hydrochloride. Fluorochem.
  • Delépine amine synthesis. Request PDF - ResearchGate.
  • 2-Amino-1-(piperidin-1-yl)ethan-1-one. PubChem.
  • This compound. BLDpharm.

Sources

Removal of unreacted starting materials from "2-Amino-1-(piperidin-1-yl)ethanone hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Amino-1-(piperidin-1-yl)ethanone hydrochloride" (CAS No. 5437-48-9).[1][2] This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important drug intermediate.[1] We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most likely unreacted starting materials or intermediates in my crude product?

To effectively purify your target compound, it's crucial to first identify the potential impurities. The synthesis of this compound typically proceeds via a two-step process:

  • Amide Formation: Reaction of piperidine with a 2-haloacetyl halide (e.g., 2-chloroacetyl chloride) to form the intermediate, 2-chloro-1-(piperidin-1-yl)ethanone.

  • Amination: Subsequent reaction with an amine source (e.g., ammonia) to form the free base, followed by salt formation with hydrochloric acid.

Based on this pathway, the most common impurities you are likely to encounter are:

  • Piperidine: A volatile and odorous liquid starting material. Its presence is often indicated by a characteristic amine smell.

  • 2-chloro-1-(piperidin-1-yl)ethanone: The unreacted intermediate from the first step.

  • Residual Solvents: Solvents used during the reaction or workup (e.g., dichloromethane, diethyl ether).

Q2: How can I quickly assess the purity of my crude product and monitor the purification process?

Thin-Layer Chromatography (TLC) is an indispensable technique for rapid purity assessment.[3] For aminoketones, a standard silica gel plate is effective.

Recommended TLC System:

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: A mixture of a polar organic solvent and a non-polar one, such as Dichloromethane (DCM) and Methanol (MeOH). A good starting ratio is 95:5 (DCM:MeOH). To prevent streaking caused by the basic amine, add 1-2% triethylamine (TEA) to the mobile phase.[4]

  • Visualization:

    • UV Light (254 nm): To visualize UV-active compounds.

    • Ninhydrin Stain: A highly sensitive stain for primary amines, which will appear as a distinct colored spot (often purple or yellow) upon heating.[5] This is excellent for specifically tracking your desired product.

By running a TLC of your crude material alongside the starting materials, you can visualize the presence of impurities and track their removal throughout the purification process.[6]

Q3: My crude product smells strongly of piperidine. What is the most efficient removal method?

Excess piperidine is a common issue. Due to its basic nature and volatility, it can be removed effectively through a few methods:

  • Acidic Wash (for the free base): If you are working with the free base of your product before hydrochloride salt formation, an acidic wash is highly effective. Dissolve the crude product in an organic solvent (like ethyl acetate or DCM) and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperidine will be protonated and partition into the aqueous layer, while your (less basic) product remains in the organic layer.

  • Co-evaporation: Piperidine can often be removed by co-evaporation with a suitable solvent like toluene under reduced pressure. Repeat this process 2-3 times.

  • Silica Gel Plug: Passing a solution of the crude product through a short plug of silica gel, flushing with a solvent like dichloromethane, can effectively retain the polar piperidine while allowing the product to elute.[7]

Q4: Recrystallization is my chosen purification method. How do I select the best solvent system?

Recrystallization is the most common and effective method for purifying solid hydrochloride salts.[8] The key is to find a solvent or solvent system where the product has high solubility when hot and low solubility when cold, while impurities remain soluble at all temperatures.[8]

Solvent Selection Strategy for Amine Hydrochloride Salts:

Solvent ClassExamplesSuitability for 2-Amino-1-(piperidin-1-yl)ethanone HClRationale
Alcohols Methanol, Ethanol, IsopropanolExcellent (Primary Solvents) Hydrochloride salts are generally soluble in hot alcohols.[8][9] Isopropanol is often preferred over methanol or ethanol as salts can be too soluble in them, leading to lower recovery.[9]
Ketones AcetoneGood (Primary or Anti-solvent) Can be a useful primary solvent, but often works best as an anti-solvent when mixed with an alcohol.[8][9]
Ethers Diethyl ether, MTBEExcellent (Anti-solvents) The product is typically insoluble or sparingly soluble in ethers, making them ideal for inducing precipitation when added to an alcohol solution.[8][9]
Hydrocarbons Hexane, HeptaneExcellent (Anti-solvents/Washing) The product is insoluble in hydrocarbons.[8] They are perfect for use as anti-solvents and for washing the final crystalline product to remove non-polar impurities.[9]
Esters Ethyl AcetateModerate (Primary or Anti-solvent) Solubility varies; can be used as a primary solvent or in a mixed system.[8] Useful for washing the final product.[9]
Water H₂OGood (Primary Solvent), with caution The product is likely water-soluble.[9] While it can be a good recrystallization solvent, thoroughly drying the final product is critical to avoid obtaining a hydrated solid.[8]

A common and effective approach is to dissolve the crude salt in a minimal amount of hot isopropanol and then slowly add an anti-solvent like diethyl ether or hexane until the solution becomes cloudy.[8] Upon cooling, crystals of the purified product should form.

Troubleshooting Guide

Issue: My product "oils out" during recrystallization instead of forming crystals.

Cause: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent system. It can also be caused by the presence of impurities that depress the melting point.

Solutions:

  • Add More Solvent: Add a small amount of the primary (dissolving) solvent to the hot mixture to ensure the product is fully dissolved before cooling.

  • Slow Cooling: Do not crash-cool the solution in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator. Slow cooling encourages the formation of a stable crystal lattice.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

Issue: Recrystallization failed to remove a key impurity (verified by TLC).

Cause: The impurity may have very similar solubility properties to your product in the chosen solvent system.

Solutions:

  • Change Solvent System: Switch to a different solvent system with different polarity characteristics. For example, if you used an isopropanol/ether system, try a methanol/acetone or ethanol/ethyl acetate mixture.

  • Column Chromatography: For difficult separations, column chromatography is a powerful alternative.[4]

    • Stationary Phase: Use silica gel. To prevent decomposition or streaking of the amine, it is highly recommended to deactivate the silica by using a mobile phase containing 1-3% triethylamine (TEA).[4]

    • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) with 1% TEA throughout is a good starting point.

    • Alternative: If silica proves too acidic, neutral alumina can be an effective stationary phase for basic compounds like aminoketones.[4]

Experimental Workflows & Protocols

Workflow: Purification Strategy Decision Tree

This diagram outlines a logical workflow for purifying your crude product.

PurificationWorkflow A Crude 2-Amino-1-(piperidin-1-yl)ethanone HCl C Significant Piperidine Impurity? A->C B Perform TLC Analysis (DCM:MeOH 95:5 + 1% TEA) E Impurities are Baseline or Close to Product Spot? B->E C->B No / Unsure D Wash with Cold Ether/Hexane (Slurry Wash) C->D Yes D->B F Protocol 1: Recrystallization (e.g., Isopropanol/Ether) E->F No (Well Separated) G Protocol 2: Silica Gel Column Chromatography E->G Yes H Verify Purity (TLC, NMR, LC-MS) F->H G->H

Sources

Technical Support Center: Scale-Up Synthesis of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS No. 5437-48-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. As a key bulk drug intermediate, ensuring a robust, safe, and reproducible process is paramount.[1]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and the scientific rationale behind key process decisions.

Section 1: Synthetic Pathway and Core Challenges

The most direct and industrially viable route to this compound typically involves a two-step process: N-acylation of piperidine with chloroacetyl chloride, followed by amination and subsequent salt formation.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Amination & Salt Formation Piperidine Piperidine CAC Chloroacetyl Chloride Acylation Acylation (Base, Solvent) Intermediate 2-Chloro-1-(piperidin-1-yl)ethanone Amination Nucleophilic Substitution Intermediate->Amination Work-up & Isolation Ammonia Ammonia Source (e.g., NH4OH) Freebase 2-Amino-1-(piperidin-1-yl)ethanone (Free Base) HCl HCl Source Crystallization Salt Formation & Crystallization FinalProduct 2-Amino-1-(piperidin-1-yl)ethanone HCl (Final Product)

Scaling this process introduces significant challenges that are often negligible at the bench scale. These include:

  • Exotherm & Temperature Control: The N-acylation step is highly exothermic. Poor heat dissipation in large reactors can lead to runaway reactions, side product formation, and safety hazards.[2]

  • Reagent Handling & Safety: Chloroacetyl chloride is highly corrosive, toxic, and moisture-sensitive.[3][4] Handling large quantities requires specialized equipment and stringent safety protocols.

  • Mixing & Mass Transfer: Ensuring homogenous mixing in large volumes is critical for reaction kinetics and preventing localized "hot spots" or areas of high reagent concentration.[2][5]

  • Product Isolation & Purification: Crystallization of the final hydrochloride salt can be challenging, with risks of "oiling out," polymorphism, and inconsistent purity if not properly controlled.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing both the "what" and the "why" for effective problem-solving.

Part A: N-Acylation with Chloroacetyl Chloride

Q1: My reaction yield has dropped significantly upon scale-up, and I'm seeing a lot of unreacted piperidine. What's happening?

A1: This is a classic scale-up issue often related to the degradation of your acylating agent or inefficient mixing.

  • Cause 1: Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride reacts violently with water to produce inactive chloroacetic acid and HCl.[6] On a larger scale, moisture introduced from solvents, reactants, or atmospheric exposure during addition becomes more significant.

    • Solution: Ensure all solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Dry all glassware and reactors thoroughly.

  • Cause 2: Inefficient Mixing. In a large reactor, adding chloroacetyl chloride without sufficient agitation can create localized areas of high concentration where it reacts with the product or itself, while other areas have an excess of unreacted piperidine.

    • Solution: Use a reactor with appropriate baffles and an overhead stirrer. The addition of chloroacetyl chloride should be done sub-surface at a controlled rate to ensure rapid dispersion.

Q2: The reaction is turning dark brown/black, and purification is difficult. How can I prevent this?

A2: Dark coloration often indicates decomposition or side reactions, typically caused by poor temperature control.

  • Cause: Exothermic Reaction. The acylation of amines is highly exothermic. A lab-scale flask in an ice bath has a high surface-area-to-volume ratio, allowing for efficient heat removal. A large reactor does not. The internal temperature can rise dramatically, leading to decomposition.[2]

    • Solution: Implement robust temperature control. Use a reactor with a cooling jacket and monitor the internal temperature, not just the bath temperature. Add the chloroacetyl chloride slowly and portion-wise, allowing the cooling system to manage the heat generated after each addition. The target internal temperature should be kept low, typically below 10 °C.[6]

ParameterLab Scale (e.g., 250 mL)Pilot Scale (e.g., 50 L)Key Considerations for Scale-Up
Reagent Addition Manual addition via syringe/funnelMetered addition via pumpControl addition rate to manage exotherm. Sub-surface addition is preferred.
Temperature Control Ice/water bathJacketed reactor with coolant circulationMust monitor internal temperature. Account for slower heat transfer.
Mixing Magnetic stir barOverhead mechanical stirrer with bafflesEnsure efficient mixing to avoid localized concentration gradients.[5]
Atmosphere Nitrogen balloonNitrogen blanket/spargeRigorously exclude moisture to prevent reagent hydrolysis.[7]
Part B: Amination Step

Q3: During the amination step with aqueous ammonia, I'm forming a significant di-substituted impurity where the product reacts with another molecule of the chloro-intermediate. How do I stop this?

A3: This is a common issue in nucleophilic substitution reactions. The newly formed primary amine product is itself a nucleophile and can compete with ammonia to react with the starting material.

  • Cause: Competitive Reaction. The product, 2-Amino-1-(piperidin-1-yl)ethanone, can be more nucleophilic than ammonia under certain conditions, leading to the formation of a dimeric impurity.

    • Solution: Use a large excess of the ammonia source (e.g., 10-20 equivalents of aqueous ammonia). This ensures that the concentration of ammonia is statistically much higher than the product at any given time, favoring the desired reaction. Running the reaction at a lower temperature can also help improve selectivity.

Part C: Crystallization and Isolation

Q4: When I add HCl to form the salt, my product "oils out" as a sticky gum instead of crystallizing. What should I do?

A2: "Oiling out" is a common problem when the melting point of the product is lower than the temperature of the solution or when the supersaturation is too high. For amine hydrochlorides, solvent choice and pH control are critical.[8]

  • Cause 1: Improper Solvent System. The solvent must be one in which the hydrochloride salt is poorly soluble.

    • Solution: A common strategy is to dissolve the free base in a solvent like isopropanol (IPA) or ethyl acetate, then add a solution of HCl in the same solvent or bubble dry HCl gas.[8] An anti-solvent, such as MTBE or heptane, can then be added to induce precipitation.

  • Cause 2: Rate of pH Change. Rapidly adding a large amount of acid can cause the product to crash out of solution as an amorphous oil.

    • Solution: Add the HCl source slowly with vigorous stirring. Maintain a controlled temperature. Seeding the solution with a small amount of previously prepared crystalline material can provide nucleation sites and promote the formation of crystals over oil.[9]

Q5: The purity of my final product is inconsistent batch-to-batch. How can I improve reproducibility?

A5: Reproducibility at scale hinges on well-defined in-process controls (IPCs).[10][11][12] You cannot control what you do not measure.

  • Solution: Implement Strict IPCs. At each stage, define clear specifications for reaction completion and impurity levels before proceeding to the next step.

    • Step 1 (Acylation): Use HPLC or GC to confirm the consumption of piperidine is >99%.

    • Step 2 (Amination): Monitor the disappearance of the chloro-intermediate. An impurity profile should be generated to track the dimer impurity.

    • Step 3 (Crystallization): The final product should be tested for purity (HPLC), residual solvents (GC), and water content (Karl Fischer). The melting point is also a good indicator of purity.[13]

G cluster_0 Troubleshooting Crystallization Start Product 'Oils Out' CheckSolvent Is the solvent system appropriate? (e.g., IPA, EtOAc) CheckRate Was acid addition too fast? CheckTemp Is the temperature too high?

Section 3: Safety at Scale

Q6: What are the most critical safety precautions for this synthesis at an industrial scale?

A6: The primary hazards are the handling of chloroacetyl chloride and the management of the acylation exotherm.

  • Chloroacetyl Chloride (CAS: 79-04-9):

    • Toxicity & Corrosivity: It is highly toxic, corrosive, and a lachrymator.[3][4] Exposure can cause severe burns to the skin, eyes, and respiratory tract.

    • Handling: Must be handled in a closed system. All personnel must wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a respirator.[4][14] Emergency eyewash stations and safety showers must be immediately accessible.[14]

    • Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[1][4]

  • Exotherm Management:

    • Runaway Reaction: A failure in the cooling system during reagent addition could lead to a thermal runaway, causing a rapid increase in pressure that could rupture the reactor.

    • Mitigation: Ensure the reactor's cooling system is properly rated for the heat duty of the reaction. Have a documented emergency procedure, which may include a quench plan (e.g., adding a pre-determined amount of a quenching agent to stop the reaction).

Section 4: Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Chloro-1-(piperidin-1-yl)ethanone
  • Reactor Setup: Charge a 100 L glass-lined reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet with piperidine (5.0 kg, 58.7 mol) and anhydrous dichloromethane (DCM, 40 L).

  • Cooling: Begin agitation and cool the reactor contents to an internal temperature of 0-5 °C using the cooling jacket.

  • Reagent Addition: Slowly add chloroacetyl chloride (6.96 kg, 61.6 mol, 1.05 equiv) via a metering pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 5-10 °C for an additional 1 hour after the addition is complete.

  • In-Process Control (IPC): Take a sample for HPLC analysis to confirm the consumption of piperidine (<1%).

  • Quench: Slowly and carefully add 20 L of cold water to the reactor to quench any remaining chloroacetyl chloride and dissolve the piperidine hydrochloride byproduct.

  • Work-up: Separate the organic layer. Wash the organic layer with 1M HCl (1 x 10 L) and then with brine (1 x 10 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product.

Protocol 2: Scale-Up Synthesis and Crystallization of this compound
  • Reactor Setup: Charge a 100 L reactor with the crude 2-Chloro-1-(piperidin-1-yl)ethanone from the previous step and isopropanol (30 L).

  • Amination: Add a 28% aqueous ammonia solution (25 L, a large excess) to the reactor. Seal the reactor.

  • Reaction: Gently heat the mixture to 40-45 °C and stir for 12-18 hours. The reaction progress should be monitored by HPLC.

  • Work-up: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the excess ammonia and a majority of the solvents.

  • Extraction: Add DCM (30 L) and water (20 L) to the residue. Separate the organic layer, and extract the aqueous layer again with DCM (1 x 15 L).

  • Salt Formation: Combine the organic layers and concentrate to a volume of ~20 L. Cool to 10 °C.

  • Crystallization: Slowly add a 5M solution of HCl in isopropanol until the pH of the solution is ~1-2. Stir for 1-2 hours as the product crystallizes. An anti-solvent like MTBE (10-20 L) can be added to improve the yield.

  • Isolation: Filter the solid product, wash the cake with cold isopropanol/MTBE (1:1), and dry under vacuum at 40-50 °C to a constant weight.

References
  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
  • Gonzalez, L. (2003). In-Process Control Methods for the Manufacture of APIs. Pharmaceutical Technology.
  • Pharmuni. (n.d.). In-Process Controls (IPC) in Drug Manufacturing.
  • Pharma IQ. (n.d.). Pharma IQ Glossary: In-Process Control.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
  • Eureka | Patsnap. (n.d.). Synthesis process of chloroacetyl chloride.
  • S R Drugs. (n.d.). Chloroacetyl Chloride.
  • Google Patents. (2017). Crystallisation of thiamine hydrochloride.
  • YouTube. (2022). Amine and HCl - salt formation reaction.
  • LaPorte, T. L., & Wang, C. (2007). Continuous processes for the production of pharmaceutical intermediates and active pharmaceutical ingredients. Current Opinion in Drug Discovery & Development, 10(6), 738-45.
  • AbacipharmTech. (n.d.). This compound.
  • PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride.
  • PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)ethan-1-one.
  • Al-Zoubi, R. M., et al. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines.
  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?.
  • Chemsrc. (n.d.). 2-Amino-1-phenylethanone hydrochloride.
  • Kormos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes.
  • SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un.
  • ResearchGate. (2024). Scalabe Synthesis of the Azaperone Drug by Using Flow Chemistry.
  • Wang, H.-B., et al. (2014). Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. Defence Technology.

Sources

Technical Support Center: N-acylation of 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acylation of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and achieve optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my N-acylation reaction failing to start? I've mixed "this compound" with my acyl chloride in an organic solvent, but TLC analysis shows only starting material.

This is the most common issue encountered and stems from the nature of the starting material. "this compound" is an amine salt.[1][2] The primary amino group exists in its protonated ammonium form (-NH3+ Cl-). In this state, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride.[3][4] Therefore, the acylation reaction cannot proceed.

Solution: You must add a base to neutralize the hydrochloride salt and liberate the free, nucleophilic primary amine (-NH2).[3][5] The reaction requires at least one equivalent of base to neutralize the starting material, and an additional equivalent to scavenge the HCl generated during the acylation itself.[6]

Q2: What is the optimal base and solvent system for this acylation?

The choice of base and solvent is critical and often depends on the specific acylating agent and the desired reaction conditions. The classic and highly effective method is the Schotten-Baumann reaction , which utilizes a two-phase solvent system.[7][8]

Recommended Conditions (Schotten-Baumann):

  • Solvent System: A biphasic mixture of an inert organic solvent (like Dichloromethane (DCM) or Diethyl Ether) and water.[8] The amine and acyl chloride reside primarily in the organic phase, while the base is in the aqueous phase. This setup minimizes the hydrolysis of the sensitive acyl chloride by water.[7]

  • Base: An inorganic base such as Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) is typically used in the aqueous layer.[9][10] Alternatively, an organic base like Pyridine or Triethylamine (TEA) can be used, often in a single-phase aprotic solvent system.[6][10]

Base TypeRecommended BaseMolar EquivalentsSolvent SystemKey Considerations
Inorganic NaOH, Na₂CO₃, NaHCO₃2.0 - 2.5Biphasic (e.g., DCM/Water)Excellent for scavenging HCl; minimizes acyl chloride hydrolysis.[8][11]
Organic Triethylamine (TEA), Pyridine2.0 - 2.5Aprotic (e.g., DCM, THF)Good for homogenous reactions; must be anhydrous to prevent side reactions.[10]

Expert Tip: For sensitive substrates, gradually adding the base to maintain a pH around 10-12 can prevent side reactions and improve yields.[7]

Q3: My reaction is sluggish and yields are low. What are the likely causes and how can I optimize the process?

Low yields can be traced back to several factors beyond the fundamental need for a base.

  • Incomplete Deprotonation: If you are using only one equivalent of base, the reaction will stall. The first equivalent deprotonates the amine hydrochloride, and the second is needed to neutralize the HCl byproduct of the acylation. Ensure at least two full equivalents of base are used.

  • Acylating Agent Hydrolysis: If the reaction is run in a single-phase aqueous or protic solvent, or if your aprotic solvent is not dry, the acyl chloride can rapidly hydrolyze to the unreactive carboxylic acid. The Schotten-Baumann biphasic condition is specifically designed to mitigate this.[8]

  • Poor Solubility: Amine hydrochloride salts can have limited solubility in common aprotic solvents like DCM or THF.[3][12] This can lead to a slow or incomplete reaction. Using a biphasic system or a co-solvent like THF/water can improve solubility and reaction rates.[3]

  • Suboptimal Temperature: While these reactions are often rapid at room temperature, gentle cooling to 0 °C during the addition of the highly reactive acyl chloride can help control the reaction rate and minimize the formation of side products.[11]

  • Loss During Workup: The N-acylated product may have some water solubility. During the aqueous workup, ensure you perform multiple extractions with your organic solvent to maximize recovery. Washing with brine helps to break up emulsions and remove water from the organic layer.[13]

Troubleshooting Workflow

Caption: Troubleshooting Decision Tree for N-acylation.

Q4: My TLC shows multiple spots. What are the potential side products?

Observing multiple spots is common. Besides your desired product and unreacted starting amine, you may be seeing:

  • Hydrolyzed Acylating Agent: The corresponding carboxylic acid from the reaction of the acyl chloride or anhydride with water. This can typically be removed by a basic wash (e.g., saturated NaHCO₃ solution) during workup.[13]

  • Over-acylated Product: While less common for primary amines because the resulting amide is less nucleophilic, it's a theoretical possibility under harsh conditions.[6]

  • Products from Base-Related Side Reactions: If using a nucleophilic base like pyridine at elevated temperatures, N-acylation of the base itself can occur. Using a non-nucleophilic base like triethylamine or an inorganic base minimizes this risk.[10]

Q5: What is the most effective method for purifying the final N-acylated product?

A standard liquid-liquid extraction workup is the first and most critical step.

Standard Workup Protocol:

  • Quench the reaction mixture, often by adding water or a dilute acid.

  • If using a biphasic system, separate the organic layer. If homogenous, add an immiscible organic solvent (e.g., DCM, Ethyl Acetate) and water.

  • Wash the organic phase sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and organic base.[13]

  • Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove the carboxylic acid byproduct and excess acid from the previous step.[13]

  • Wash with brine to reduce the amount of dissolved water in the organic layer.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Purification Techniques:

  • Recrystallization: If the crude product is a solid, this is an excellent method for obtaining high-purity material.

  • Flash Column Chromatography: This is the most versatile method for separating the product from impurities of different polarities.[13] A typical stationary phase is silica gel, with an eluent system like Hexane/Ethyl Acetate or DCM/Methanol, adjusted based on product polarity.

Experimental Protocols

Protocol 1: Standard N-Acylation using Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes a robust, general procedure for the N-acylation of this compound.

Reaction Mechanism:

G cluster_0 Step 1: Deprotonation (Aqueous Phase) cluster_1 Step 2: Nucleophilic Attack (Organic Phase) cluster_2 Step 3: Elimination & Neutralization AmineHCl R-NH3+ Cl- FreeAmine R-NH2 AmineHCl->FreeAmine + NaOH - H2O - NaCl Base NaOH AcylChloride R'-COCl FreeAmine->AcylChloride Attack Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Product R-NH-COR' (Amide Product) Tetrahedral->Product - Cl- Product->Product + H+ HCl HCl HCl_scavenge HCl + NaOH -> NaCl + H2O

Caption: N-acylation via Schotten-Baumann Reaction.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of Dichloromethane (DCM, ~10 mL per mmol of substrate) and water (~5 mL per mmol).

  • Add Base: Add Sodium Carbonate (Na₂CO₃, 2.2 eq) to the biphasic mixture. Stir vigorously for 15-20 minutes to ensure the free amine is liberated into the organic phase.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of DCM. Add this solution dropwise to the stirring reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup & Purification: Follow the standard workup protocol described in Q5. Purify the crude material by flash chromatography or recrystallization.

References

  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines.
  • Grokipedia. Schotten–Baumann reaction.
  • Wikipedia. Schotten–Baumann reaction.
  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction.
  • BYJU'S. Chemical Properties Of Amines Acylation Basicity.
  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
  • Al-Mughaid, H. et al. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 26(16), 4983.
  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride.
  • Google Patents. US6211384B1 - Methods for the acylation of amine compounds.
  • PubChem. 2-Amino-1-(piperidin-1-yl)ethan-1-one.
  • National Center for Biotechnology Information. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination.
  • ResearchGate. How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?.

Sources

Technical Support Center: Byproduct Identification for 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying byproducts of "2-Amino-1-(piperidin-1-yl)ethanone hydrochloride" using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. The following question-and-answer format provides in-depth, experience-driven insights to troubleshoot and resolve potential issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing several unexpected peaks in our LC-MS analysis of a this compound sample. How can we begin to identify these unknown byproducts?

A1: Initial Steps in Unknown Identification

The appearance of unexpected peaks is a common challenge. A systematic approach is crucial for efficient identification.

Causality: Byproducts can originate from various sources: the synthetic route, degradation of the parent compound, or interactions with excipients.[1][2] Understanding the likely origin helps to propose probable structures.

Troubleshooting Workflow:

  • Data Review and Mass Extraction:

    • Begin by extracting the exact mass-to-charge ratio (m/z) of the parent ion for each unknown peak from your high-resolution mass spectrometry (HRMS) data.

    • Determine the molecular formula for each unknown based on its accurate mass. Software tools can assist in generating potential elemental compositions.

  • Isotopic Pattern Analysis:

    • Examine the isotopic pattern of the unknown peaks. The presence of specific isotopic signatures (e.g., a prominent M+2 peak) can indicate the presence of chlorine or bromine atoms, which might be residual reagents from synthesis.

  • Fragmentation Pattern Analysis (MS/MS):

    • Perform MS/MS on the parent ion of each unknown. The resulting fragmentation pattern is a fingerprint of the molecule's structure.

    • Compare the fragmentation of the unknowns to the fragmentation of your main compound, this compound. Common fragments may suggest a related structure.

Logical Workflow for Initial Analysis

Caption: Initial workflow for unknown peak identification.

Q2: What are the most probable byproducts we should expect from the synthesis or degradation of this compound?

A2: Common Byproducts and Their Origins

Understanding the chemistry of your molecule is key to predicting potential impurities.

Expertise & Experience: Based on the structure, which contains a secondary amine within the piperidine ring, an amide linkage, and a primary amine, several reaction pathways are likely.

Potential Synthetic Byproducts:

  • Dimerization: Reaction of the primary amine of one molecule with the ketone of another can lead to the formation of dimers.

  • N-acylation: The primary amine could be acylated by residual starting materials or intermediates.

  • Incomplete reaction: Unreacted starting materials or intermediates from the synthesis process.

Potential Degradation Products:

Forced degradation studies are essential for predicting how a drug substance might change over time under various environmental conditions.[1][2][3][4]

  • Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would break the molecule into piperidine and 2-aminoethanone (glycine).[1]

  • Oxidation: The piperidine ring and the primary amine are susceptible to oxidation, which can introduce hydroxyl groups or lead to ring-opening.[1][5] Tertiary amines, like the one in the piperidine ring, are particularly prone to oxidation.[1]

  • Nitrosamine Formation: Secondary amines, such as piperidine, can react with nitrosating agents to form potentially carcinogenic nitrosamine impurities.[6] This is a significant concern for pharmaceuticals containing piperidine moieties.[6][]

Potential Byproduct Formation Pathways

Byproduct_Formation cluster_synthesis Synthetic Byproducts cluster_degradation Degradation Products Dimerization Dimerization N-acylation N-acylation Starting Materials Starting Materials Hydrolysis (Amide Cleavage) Hydrolysis (Amide Cleavage) Oxidation Oxidation Nitrosamine Formation Nitrosamine Formation Parent Compound Parent Compound Parent Compound->Dimerization Synthesis Parent Compound->N-acylation Synthesis Parent Compound->Starting Materials Synthesis Parent Compound->Hydrolysis (Amide Cleavage) Degradation Parent Compound->Oxidation Degradation Parent Compound->Nitrosamine Formation Degradation

Caption: Potential pathways for byproduct formation.

Table 1: Potential Byproducts and Their Expected m/z Values

Putative ByproductPlausible OriginMolecular FormulaExpected [M+H]+ m/z
PiperidineHydrolysisC5H11N86.0964
GlycineHydrolysisC2H5NO276.0393
N-Acetyl-2-amino-1-(piperidin-1-yl)ethanoneN-acylationC9H16N2O2185.1285
Dimer of Parent CompoundDimerizationC14H26N4O267.2179
Hydroxylated Parent CompoundOxidationC7H14N2O2159.1128
N-Nitroso-piperidineNitrosationC5H10N2O115.0866
Q3: We are struggling to get good chromatographic separation between the main peak and a closely eluting impurity. What LC method development strategies do you recommend?

A3: Optimizing Chromatographic Separation

Co-elution is a frequent hurdle. A logical approach to method development can resolve this.

Trustworthiness: A robust chromatographic method should provide baseline separation of the main compound from all known and potential impurities.

Recommended Protocol for Method Development:

  • Column Selection:

    • Start with a C18 column as a versatile first choice for reversed-phase chromatography.

    • If co-elution persists, consider alternative stationary phases. A phenyl-hexyl column can offer different selectivity for aromatic and polar compounds. For highly polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might be beneficial.

  • Mobile Phase Optimization:

    • pH Adjustment: The ionization state of your analyte and impurities can be manipulated by changing the mobile phase pH. Since your compound has two basic nitrogens, a mobile phase pH between 3 and 6 is a good starting point to ensure they are protonated and retained on a C18 column.

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. They offer different selectivities and should be screened.

    • Gradient Optimization: A shallow gradient can improve the resolution of closely eluting peaks. Experiment with the gradient slope and duration.

  • Temperature Control:

    • Increasing the column temperature can decrease viscosity and improve peak shape, but it may also alter selectivity. Screen temperatures between 25°C and 40°C.

Experimental Workflow for LC Method Development

LC_Method_Development A Initial Analysis with C18 Column B Screen Mobile Phase pH (3-6) A->B C Evaluate Organic Modifier (ACN vs. MeOH) B->C G Achieve Baseline Separation B->G D Optimize Gradient Slope C->D C->G E Assess Column Temperature Effect (25-40°C) D->E D->G F Consider Alternative Column Chemistry (e.g., Phenyl-Hexyl, HILIC) E->F If co-elution persists E->G F->G

Caption: A systematic workflow for LC method optimization.

Q4: How can we interpret the MS/MS fragmentation patterns to propose structures for the unknown byproducts?

A4: Deciphering Fragmentation Patterns

MS/MS data provides the puzzle pieces for structural elucidation.

Authoritative Grounding: The fragmentation of organic molecules in a mass spectrometer follows predictable chemical principles.[8][9] Cleavage often occurs at bonds adjacent to functional groups like ketones, amines, and amides.[10][11]

Step-by-Step Interpretation:

  • Identify the Parent Compound's Fragmentation:

    • First, analyze the MS/MS spectrum of 2-Amino-1-(piperidin-1-yl)ethanone. Common cleavages will occur at the amide bond and adjacent to the primary amine.

    • Expected Fragments:

      • Loss of the aminoacetyl group (-NH2-CH2-CO) leading to the piperidine ion (m/z 84.0808).

      • Cleavage of the piperidine ring.

  • Analyze the Unknown's Fragmentation:

    • Look for common fragments between the parent compound and the unknown. This indicates a shared structural core.

    • Identify unique fragments in the unknown's spectrum. The mass difference between these and fragments of the parent compound can reveal the nature of the modification (e.g., a +16 Da shift suggests oxidation).

    • Neutral losses (the mass difference between the parent ion and a fragment ion) can also be informative. For example, a loss of 18 Da often indicates the loss of water, suggesting a hydroxyl group.[11]

Table 2: Common Fragment Ions and Neutral Losses

m/z or Mass LossCompositionImplication
m/z 84.0808C5H10N+Intact piperidine ring fragment
Loss of 17 DaNH3Loss of the primary amine
Loss of 18 DaH2OPresence of a hydroxyl group
Loss of 28 DaCOCarbonyl group present
Loss of 43 DaCH3COAcetyl group present

This systematic comparison allows you to piece together the structure of the byproduct.

References

  • (S)-3-(Boc-amino)piperidine Nitroso Impurity: A Global - openPR.com. (2024).
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Development & Delivery.
  • Forced Degradation Studies - MedCrave online. (2016).
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Journal of Pharmaceutical and Analytical Research.
  • Piperidine Impurities and Related Compound - Veeprho Pharmaceuticals. (n.d.).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023).
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.).
  • mass spectra - fragmentation patterns - Chemguide. (n.d.).
  • Mass Spectrometry - MSU chemistry. (n.d.).

Sources

Technical Support Center: Optimizing Solvent Systems for Reactions of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS: 5437-48-9). This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges related to solvent selection for this versatile building block. The primary reactivity of this molecule lies in its primary amine, making it a key component in N-acylation and amide bond formation reactions. The presence of the hydrochloride salt introduces specific solubility and reactivity challenges that are directly addressed in this guide.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to guide your experimental design.

Q1: What are the best starting solvents for an N-acylation reaction with this compound?

Answer: The choice of solvent is critical due to the dual nature of the starting material: a polar hydrochloride salt. Polar aprotic solvents are generally the most effective starting point.

  • Primary Recommendations: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common and historically successful solvents for these types of amide coupling reactions.[1] They offer a good balance of solubilizing the polar salt (once a base is added) and the typically less polar acylating agents (e.g., acyl chlorides, carboxylic acids).

  • Alternative "Greener" Solvents: There is a strong push to replace traditional solvents with more environmentally benign options.[2][3] Solvents like 2-Methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and dimethyl carbonate (DMC) have proven effective in many amide coupling scenarios and are worth considering in your initial screen.[1][4]

  • Avoid Protic Solvents Initially: Protic solvents like ethanol or water can interfere with many coupling reagents and may react with highly electrophilic acylating agents (e.g., acyl chlorides). While amide bond formation in water is an area of active research, it requires specific catalytic systems.[2][3]

Q2: My starting material, the hydrochloride salt, won't dissolve in my chosen organic solvent. What should I do?

Answer: This is a very common issue. The hydrochloride salt is highly polar and often has limited solubility in common organic solvents like DCM or THF on its own. The key is the addition of a non-nucleophilic base.

  • Role of the Base: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hydrochloride and deprotonate the primary ammonium salt to the free, nucleophilic primary amine.

  • Solubility Change: Upon addition of the base, the resulting "free base" of 2-Amino-1-(piperidin-1-yl)ethanone is significantly less polar than the starting salt and will be much more soluble in solvents like DCM, THF, or EtOAc.

  • Procedure: It is common practice to suspend the hydrochloride salt in the chosen solvent, add the base (typically 1.1 to 2.0 equivalents), stir for a few minutes to allow for the formation of the free base, and then add the carboxylic acid and coupling reagent, or the acyl chloride.[5]

Q3: Can I use a base like sodium hydroxide or potassium carbonate?

Answer: It is strongly advised to use organic, non-nucleophilic bases. Inorganic bases like NaOH or K₂CO₃ have very poor solubility in most anhydrous organic solvents used for coupling reactions (DCM, THF, 2-MeTHF). Their use can lead to heterogeneous reaction mixtures, poor reproducibility, and potential side reactions like hydrolysis of the acylating agent or the product amide.

In-Depth Troubleshooting Guide

This section provides solutions to more complex problems you might encounter during your experiments.

Problem 1: My reaction has stalled or shows very low conversion to the desired amide product.

Potential Cause & Solution Pathway: Low conversion is often a multifaceted problem where the solvent plays a central role. The issue can stem from poor solubility of reactants or intermediates, interference with the coupling machinery, or peptide aggregation in more complex systems.

Troubleshooting Steps:

  • Verify Solubility: Even after adding a base, ensure all components are fully dissolved. If you observe a persistent suspension, the reaction is likely diffusion-limited and will be slow and incomplete.

    • Solution: Consider switching to a more polar solvent like DMF or N-Methyl-2-pyrrolidone (NMP), which are excellent for solubilizing a wide range of reactants.[5][6] Alternatively, a mixture of solvents, such as DCM/DMF, can sometimes provide the necessary solubility balance.[5]

  • Assess Coupling Reagent Compatibility: The efficiency of coupling reagents can be solvent-dependent. For instance, the uronium/guanidinium reagents (HATU, HBTU) and carbodiimides (EDC) are highly effective but rely on a polar aprotic environment to facilitate the formation of the activated ester intermediate.

    • Solution: For less polar solvents like EtOAc or 2-MeTHF, consider a more robust coupling reagent like COMU, which has shown excellent performance and solubility across a broader range of solvents, including greener options.[4]

  • Consider Temperature: If solubility is a persistent issue, gently warming the reaction mixture (e.g., to 40 °C) can sometimes improve reaction rates. However, this should be done cautiously, as elevated temperatures can also increase the rate of side reactions like racemization.[7]

Workflow for Troubleshooting Low Conversion

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

G start Low / No Conversion solubility Are all reactants fully dissolved? start->solubility reagent Is the coupling reagent optimal for the solvent? solubility->reagent Yes change_solvent Switch to a more polar solvent (e.g., DMF, NMP) or a solvent mixture. solubility->change_solvent No temp Have you tried modest heating? reagent->temp Yes change_reagent Switch to a more soluble/ robust coupling reagent (e.g., COMU). reagent->change_reagent No increase_temp Increase temperature to 40-50°C. Monitor for side products. temp->increase_temp No success Reaction Optimized temp->success Yes change_solvent->reagent change_reagent->temp increase_temp->success

Caption: A decision tree for troubleshooting low reaction conversion.

Problem 2: My reaction is messy, and I'm observing significant side products.

Potential Cause & Solution Pathway: The solvent can influence reaction pathways and the stability of reactive intermediates, leading to side products. Common side products in carbodiimide-mediated reactions include N-acylurea, while racemization can be an issue with chiral carboxylic acids.

Mitigation Strategies:

  • N-Acylurea Formation (with EDC/DCC): This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine. This side reaction is often more prevalent in less polar solvents where the intermediate may be longer-lived.

    • Solution: Performing the reaction in more polar solvents like DMF can sometimes suppress this. More effectively, the addition of a nucleophilic auxiliary agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is standard practice. These agents trap the O-acylisourea to form a more stable activated ester, which cleanly reacts with the amine.[5]

  • Racemization: The loss of stereochemical integrity at the alpha-carbon of an amino acid or chiral carboxylic acid is a major concern. The solvent's polarity can influence the rate of racemization of the activated intermediate.

    • Solution: Generally, polar aprotic solvents like DMF are considered effective for minimizing racemization when used with appropriate additives like HOBt or OxymaPure.[5] The choice of coupling reagent is also paramount; reagents like COMU are designed to have a lower propensity for causing racemization.[4]

Solvent Property Comparison Table

This table summarizes the properties of common solvents to aid in selection.

SolventDielectric Constant (ε)Boiling Point (°C)Type"Green" ClassificationKey Considerations
Dichloromethane (DCM)9.140AproticProblematicExcellent solubility for many organics, but a suspected carcinogen.[2]
N,N-Dimethylformamide (DMF)36.7153Polar AproticHighly ProblematicHigh boiling point, excellent solvating power, but toxic.[2][5]
Tetrahydrofuran (THF)7.666AproticUsableGood general-purpose solvent, but can form peroxides.
Ethyl Acetate (EtOAc)6.077AproticRecommendedGreener alternative, good for workup, but less polar.[1][4]
2-Methyl-THF (2-MeTHF)6.280AproticRecommendedExcellent green replacement for DCM/THF, derived from biomass.[1][2]
Acetonitrile (MeCN)37.582Polar AproticUsablePolar, but can be difficult to remove and has some toxicity.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using EDC/Oxyma

This protocol provides a robust starting point for coupling a generic carboxylic acid to this compound.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Solvent & Base Addition: Add anhydrous DCM or DMF (to make a ~0.1 M solution). Cool the resulting suspension to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) dropwise. Stir for 15 minutes. The suspension should become a clear solution as the free base is formed.

  • Activation: To the solution, add the carboxylic acid (1.05 equiv) and OxymaPure (1.05 equiv). Finally, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.1 equiv) in one portion.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid and Oxyma), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Solvent Screening Workflow Diagram

This diagram illustrates a systematic approach to screening multiple solvents for your reaction.

G cluster_prep Preparation cluster_reaction Reaction Execution (Parallel) cluster_analysis Analysis & Selection prep_reactants Prepare stock solutions of: - Carboxylic Acid - Base (DIPEA) prep_amine Weigh Amine·HCl into separate reaction vials (1 vial per solvent) add_solvents Add test solvents to each vial (e.g., DCM, DMF, 2-MeTHF, EtOAc) prep_amine->add_solvents add_reagents Add Base, then Acid, then Coupling Reagent add_solvents->add_reagents run_rxn Stir all reactions at RT for 12-24 hours add_reagents->run_rxn analysis Analyze each reaction mixture by LC-MS or TLC run_rxn->analysis compare Compare conversion, purity, and side product profile analysis->compare select Select optimal solvent for scale-up compare->select

Caption: A systematic workflow for parallel solvent screening.

References

  • McKinnell, R. M., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(7), 1897-1903.
  • Gomtsyan, A. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4873–4883.
  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
  • University of Strathclyde. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 845-858.

Sources

Preventing dimer formation in "2-Amino-1-(piperidin-1-yl)ethanone hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help researchers, scientists, and drug development professionals overcome common challenges, particularly the formation of dimeric impurities. Our goal is to equip you with the expertise to ensure a high-yield, high-purity synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, focusing on the causality behind the problems and providing actionable solutions.

Q1: I'm observing a significant, poorly soluble byproduct in my reaction. What is it and why is it forming?

A1: The most common byproduct in the synthesis of α-amino ketones is a 2,5-diketopiperazine (DKP) , a cyclic dipeptide dimer.[1] This dimer forms from the intermolecular condensation of two molecules of your target compound, 2-amino-1-(piperidin-1-yl)ethanone, especially when it exists as a free base.

Mechanism of Dimer Formation: The primary amino group of one α-amino ketone molecule is nucleophilic, while its carbonyl carbon is electrophilic. The amine of one molecule attacks the carbonyl of a second molecule. This is followed by an intramolecular cyclization and elimination of water to form the highly stable, six-membered DKP ring. This side reaction is particularly problematic with glycine residues.[2] The final product is isolated as a hydrochloride salt precisely to protonate the amine, rendering it non-nucleophilic and thus preventing this self-condensation. Dimerization can occur if the pH rises during the reaction or workup.

View Diagram: Mechanism of 2,5-Diketopiperazine (DKP) Formation

Caption: Intermolecular condensation of two α-amino ketone molecules to form a stable dimer.

Q2: What is the most effective strategy to prevent dimer formation from the start?

A2: The most robust and industry-standard method is to use an N-protected amino acid during the initial coupling step. For this synthesis, using tert-butoxycarbonyl (Boc)-protected glycine (Boc-Gly-OH) is highly recommended.

Causality: The Boc group "masks" the nucleophilic α-amino group, making it incapable of participating in any side reactions.[3][4] This protecting group is stable under the basic or neutral conditions required for amide bond formation but can be cleanly removed in a final, dedicated step under anhydrous acidic conditions.[5][6] This strategy provides complete control over the reactivity of the molecule.

View Diagram: Recommended Synthetic Pathway

Synthetic_Pathway start1 Boc-Glycine coupling Step 1: Amide Coupling (e.g., EDC, HOBt) Solvent: DCM or DMF start1->coupling start2 Piperidine start2->coupling intermediate N-Boc-2-amino-1- (piperidin-1-yl)ethanone coupling->intermediate deprotection Step 2: Deprotection (e.g., 4M HCl in Dioxane) Anhydrous Conditions intermediate->deprotection dimer Dimer Formation (2,5-Diketopiperazine) AVOIDED intermediate->dimer Blocked by Boc Group product Final Product: 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride deprotection->product

Caption: Recommended two-step synthesis using a Boc-protecting group strategy.

Q3: I used the Boc-protected route, but I'm still getting the dimer during the deprotection step. What's wrong?

A3: This indicates a problem with your deprotection and workup conditions. The formation of the dimer at this stage is almost always caused by the unintended generation of the free-base form of the product in a non-acidic environment.

Critical Factors for Deprotection:

  • Anhydrous Conditions: The acid used for deprotection (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) must be anhydrous.[5] Water can interfere with the reaction and complicate the isolation.

  • Strong Acid: A strong acid like TFA or HCl is required to efficiently cleave the Boc group.[7] Reagents like p-toluenesulfonic acid can also be effective.[8]

  • No Basic Workup: Do not perform a basic wash (e.g., with sodium bicarbonate) after deprotection. This will neutralize the hydrochloride salt, generating the reactive free base and leading to rapid dimerization.

  • Immediate Isolation: Once the deprotection is complete, the goal is to isolate the product directly as the stable hydrochloride salt, typically by precipitation with a non-polar solvent like diethyl ether or MTBE.

Q4: What are the best practices for purifying the final hydrochloride salt?

A4: Purification of amine hydrochloride salts relies on exploiting their ionic character and solubility profile.

  • Recrystallization/Precipitation: The crude hydrochloride salt is often purified by dissolving it in a minimal amount of a polar solvent (like ethanol or isopropanol) and then inducing precipitation by adding a less polar solvent (like diethyl ether, ethyl acetate, or acetone).[9] This process leaves more soluble organic impurities behind in the solvent.

  • Washing/Trituration: If the product has already precipitated, you can "wash" or triturate the solid with a solvent in which the salt is insoluble but the impurities are soluble (e.g., cold acetone or ethyl acetate).[9] This is an effective way to remove residual coupling agents or non-basic byproducts.

  • Avoid Chromatography on Silica Gel: Standard silica gel chromatography is generally not suitable for the free base form of this product due to its high polarity and potential for decomposition on the acidic silica surface. The hydrochloride salt is also challenging to chromatograph due to its poor solubility in typical eluents. Purification should be designed to avoid chromatography if possible.

Key Experimental Protocols

Protocol A: Recommended Synthesis via Boc-Protected Intermediate

This protocol outlines the coupling of Boc-glycine with piperidine.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Boc-Glycine (1.0 eq) and a coupling activator like Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Activator Addition: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the cooled solution and stir for 20 minutes to form the active ester.

  • Amine Addition: Add piperidine (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (aqueous), saturated NaHCO₃ (aqueous), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate. This product is often pure enough for the next step.

Protocol B: Boc Deprotection and Hydrochloride Salt Isolation

This protocol describes the final deprotection and isolation step.

  • Deprotection: Dissolve the crude N-Boc protected intermediate from Protocol A in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Acidification: Cool the solution to 0 °C. Slowly add a solution of 4M HCl in 1,4-dioxane (3-5 eq). Caution: Gas evolution (CO₂) will occur.[5]

  • Precipitation: Stir the reaction at room temperature for 1-4 hours. The product, this compound, will typically precipitate as a white solid. If it does not, add diethyl ether or MTBE to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold diethyl ether or acetone to remove any non-polar impurities.[9]

  • Drying: Dry the purified white solid under vacuum to obtain the final product. Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Data Summary and Troubleshooting

Symptom Potential Cause Recommended Solution
Low yield, significant white precipitate forms during reaction/workupDimer (DKP) formation due to unprotected amine.Primary: Use the Boc-Glycine synthetic route (Protocol A).
Dimer forms during the deprotection step.Premature neutralization of the product to its free base form.Primary: Ensure anhydrous conditions. Crucial: Do NOT use a basic wash after deprotection. Isolate the salt by precipitation with a non-polar solvent.
Product is an oil, not a solid salt.Incomplete reaction or presence of water/residual solvent.Ensure deprotection is complete. Use anhydrous solvents. Try precipitating from a different solvent system (e.g., dissolve in minimal IPA, precipitate with ether).
Final salt is discolored or impure by NMR.Trapped solvent or residual coupling reagents.Recrystallize the salt from an appropriate solvent system (e.g., Ethanol/Ether) or thoroughly wash the solid with a solvent like cold acetone.

References

  • Sun, T., Liu, C., Zhang, H., Liu, S., & Wu, Y. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.
  • Wikipedia contributors. (2023). 2,5-Diketopiperazine. Wikipedia.
  • Gante, J. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • D'Angeli, F., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules.
  • Askin, D. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry.
  • Wikipedia contributors. (2023). Protecting group. Wikipedia.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?.

Sources

"2-Amino-1-(piperidin-1-yl)ethanone hydrochloride" moisture sensitivity and handling

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-APETH-HS-001

Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS No. 5437-48-9). As a key intermediate in various synthetic pathways, its integrity is paramount to achieving reliable and reproducible experimental outcomes. A critical characteristic of this compound is its moisture sensitivity. This document provides in-depth guidance on proper handling, storage, and troubleshooting of common issues related to its hygroscopic nature.

Part 1: Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be "moisture sensitive"?

A1: Moisture sensitivity, or hygroscopicity, means the compound has a strong affinity for water and will readily absorb moisture from the atmosphere.[1] For this compound, which is supplied as a crystalline solid, this can lead to several physical and chemical changes. Physically, you may observe the powder clumping, caking, or in cases of significant moisture exposure, deliquescence (dissolving in the absorbed water). Chemically, the presence of water can potentially lead to degradation of the molecule, impacting its purity and reactivity in subsequent experimental steps.

Q2: What are the primary risks of improper handling of this hygroscopic compound?

A2: The primary risks can be categorized as follows:

  • Inaccurate Weighing: As the compound absorbs moisture, its weight will continuously increase, making it impossible to accurately measure a specific molar quantity for your reaction.

  • Reduced Purity and Degradation: Moisture can facilitate chemical degradation. While specific degradation pathways for this compound are not extensively documented in publicly available literature, a plausible route is the hydrolysis of the amide bond, which would yield piperidine and 2-aminoethanoic acid (glycine). This would introduce impurities into your reaction mixture.

  • Inconsistent Reaction Outcomes: Using a partially hydrated or degraded starting material can lead to lower yields, unexpected side products, and poor reproducibility of your experiments.

  • Physical Handling Difficulties: A once free-flowing powder can become a sticky or gummy solid, making it difficult to handle and transfer.[2]

Q3: How should I store this compound to maintain its integrity?

A3: Proper storage is the first line of defense against moisture-related issues. The compound should be stored in a tightly sealed container, away from moisture.[3] We recommend the following:

  • Primary Container: The original manufacturer's container, which is often designed for moisture-sensitive materials, should be used. Ensure the cap is securely fastened immediately after each use.

  • Secondary Enclosure: For long-term storage, place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate). This provides an additional layer of protection.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider transferring the compound into a sealed vial under an inert atmosphere (e.g., argon or nitrogen) within a glove box.

  • Temperature: Store at the recommended temperature, typically 4°C, to minimize any potential thermal degradation.[3]

Q4: Can I dry the compound if I suspect it has absorbed moisture?

A4: While drying is possible, it must be approached with caution. Gentle heating under a high vacuum is a common method for removing absorbed water from non-volatile solids. However, excessive heat can cause thermal decomposition. Without specific data on the thermal stability of this compound, a conservative approach is recommended. A preliminary test on a small sample, monitored for any change in color or appearance, is advisable. A more reliable approach is to prevent moisture absorption in the first place.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: The weight of the compound on the analytical balance is continuously increasing.
  • Root Cause: This is a classic sign of a hygroscopic compound actively absorbing atmospheric moisture. The longer the compound is exposed to air, the more water it will absorb, and the more its weight will drift upwards.

  • Immediate Action:

    • Do not chase the weight. Decide on an acceptable range for your measurement.

    • Work quickly and efficiently. Have all your necessary equipment ready before opening the compound's container.

    • Once the weight is within your acceptable range, record the value and promptly transfer the compound to your reaction vessel.

  • Preventative Strategy:

    • Controlled Environment: If possible, perform weighing inside a glove box with a controlled, low-humidity atmosphere.

    • Weighing by Difference: Tare a sealed vial, add the compound to the vial inside a controlled environment (if available), and seal it. Weigh the sealed vial, transfer the compound to your reaction vessel, and then re-weigh the vial. The difference in weight is the amount of compound transferred.

Issue 2: The compound, which was a powder, has become clumpy or appears wet.
  • Root Cause: The compound has been exposed to a significant amount of moisture, likely due to improper storage or being left open to the atmosphere for an extended period.

  • Troubleshooting Steps:

    • Assess the Severity: If the material is only slightly clumpy, you may be able to break up the clumps with a spatula inside a dry environment (like a glove box) and use it, accepting a minor degree of uncertainty in its exact composition.

    • Consider Drying: As mentioned in FAQ Q4, gentle drying under vacuum may be an option, but it carries the risk of thermal degradation.

    • Purity Check: Before using the compromised material in a critical experiment, it is highly advisable to perform a purity analysis (see Part 4) to check for the presence of degradation products.

    • Best Practice: For critical applications, it is recommended to discard the compromised material and use a fresh, properly stored batch to ensure the reliability of your results.

Issue 3: A reaction using the compound has failed or given a low yield, and I suspect the starting material.
  • Root Cause: If you've ruled out other experimental errors, moisture-induced degradation of the this compound is a likely culprit. Hydrolysis of the amide bond would consume the starting material and introduce piperidine as an impurity, which could potentially interfere with your reaction.

  • Diagnostic Workflow:

    • Retain a Sample: Always keep a small sample of the batch of starting material used.

    • Analytical Verification: Analyze the retained sample using techniques like ¹H NMR, LC-MS, or FT-IR (see Part 4) to check for impurities or signs of degradation. Compare the results with the certificate of analysis or a reference spectrum of a pure sample.

    • Repeat with a Fresh Batch: If possible, repeat the experiment using a new, unopened container of the starting material, following the strict handling protocols outlined in this guide.

Part 3: Experimental Protocols & Workflows

Protocol 1: Recommended Weighing and Solution Preparation

This protocol minimizes moisture exposure during the critical steps of weighing and dissolution.

  • Preparation:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

    • Prepare your solvent and reaction vessel. Ensure the vessel is dry.

  • Weighing (Preferred Method: In a Glove Box):

    • Transfer the required amount of the compound onto a pre-tared weighing paper or into a vial inside a glove box with a low-humidity atmosphere.

    • Seal the container of the stock compound immediately.

  • Weighing (Standard Lab Bench):

    • Minimize the time the stock container is open.

    • Quickly remove an approximate amount of the compound, slightly more than needed, and close the stock container immediately.

    • Place the approximate amount onto a tared weigh boat on the balance.

    • Quickly remove small portions until the target weight is reached. Do not spend excessive time trying to hit an exact weight to the last decimal place. Record the final weight.

  • Dissolution:

    • Immediately add the weighed compound to the prepared solvent in your reaction vessel.

    • Stir or sonicate as required to achieve dissolution. If preparing a stock solution, use an anhydrous solvent if the subsequent reaction chemistry allows.

Workflow for Handling Hygroscopic Compounds

Hygroscopic_Workflow Workflow for Handling this compound cluster_storage Storage cluster_handling Handling & Weighing cluster_use Experimental Use cluster_troubleshooting Troubleshooting Storage Store in tightly sealed container in a cool, dry place (4°C). Use desiccator for long-term. Equilibrate Equilibrate container to room temperature before opening. Storage->Equilibrate Start Weigh Weigh quickly in a low-humidity environment (glove box preferred) or by difference. Equilibrate->Weigh Dissolve Immediately transfer to pre-dried solvent/reaction vessel. Weigh->Dissolve Reaction Proceed with reaction. Dissolve->Reaction Problem Inconsistent Results/ Physical Changes? Reaction->Problem If issues arise Analyze Analyze retained sample (NMR, LC-MS) for purity. Problem->Analyze Yes NewBatch Use fresh, properly stored material. Analyze->NewBatch If degradation confirmed

Caption: Recommended workflow for handling the moisture-sensitive compound.

Part 4: Quality Control & Purity Assessment

If you suspect degradation due to moisture exposure, the following analytical techniques can be used to assess the purity of your material.

Potential Degradation Pathway

The most probable degradation route in the presence of water is the hydrolysis of the amide linkage.

Degradation_Pathway Potential Hydrolysis Pathway Parent This compound C₇H₁₅ClN₂O Water + H₂O (Moisture) Parent->Water Products Piperidine Glycine Hydrochloride Water->Products

Sources

Technical Support Center: Long-Term Storage of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS No: 5437-48-9). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, we address common questions and troubleshooting scenarios encountered during storage and handling, grounding our recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

This section provides answers to common queries regarding the storage and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For maximal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment. The hydrochloride salt form enhances stability compared to the free base, which is a common characteristic of α-aminoketones.

Q2: There seem to be conflicting temperature recommendations from suppliers (refrigerated vs. room temperature). Which is correct?

A2: The optimal temperature is contingent on the desired storage duration and laboratory conditions. For long-term storage (greater than one year), refrigeration at 2-8°C is the most prudent approach to minimize the rate of any potential degradation. For shorter periods, storage at a controlled room temperature (15-25°C) is generally acceptable, provided the compound is protected from humidity and light.

Q3: How critical is it to protect the compound from moisture?

A3: It is highly critical. Amine hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to physical changes, such as clumping, and may facilitate hydrolytic degradation over time. Always store the compound in a desiccator or a controlled low-humidity environment.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively published, ketones and amines are functional groups that can be susceptible to photodegradation. Therefore, as a precautionary measure, it is strongly recommended to store the compound in an amber or opaque container to protect it from light exposure.

Q5: What is the expected shelf-life of this compound?

A5: Chemical reagents like this often do not come with a strict expiration date from the manufacturer, as storage conditions greatly influence stability. When stored under the ideal conditions outlined above (cool, dry, dark, and sealed), solid this compound is expected to be stable for several years. However, it is best practice to re-evaluate the purity of the material if it has been stored for more than two to three years, or if it has been opened multiple times.

Q6: What type of container is best for storing this compound?

A6: A tightly-sealing, amber glass bottle is the ideal primary container. Glass is inert and will not react with the compound. The amber color will protect it from light. Ensure the cap provides an excellent seal to prevent moisture and air ingress.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound.

Scenario 1: The solid material has changed in appearance (e.g., discoloration, clumping).

  • Potential Cause: This is often a sign of moisture absorption or degradation. Discoloration (e.g., yellowing) can indicate the formation of degradation products, potentially through oxidation or other pathways. Clumping is a strong indicator of hygroscopicity.

  • Troubleshooting Steps:

    • Visual Inspection: Note the extent of the changes. Minor clumping might be reversible by drying under a vacuum. Significant discoloration suggests chemical degradation.

    • Purity Analysis: Before use in a critical experiment, it is advisable to re-analyze the material's purity. Techniques such as High-Performance Liquid Chromatography (HPLC) can provide a quantitative assessment of purity and detect the presence of degradation products.

    • Solubility Test: A simple qualitative check is to dissolve a small amount in the intended solvent. Any insolubility or haziness that was not previously observed could indicate the presence of impurities or degradation products.

Scenario 2: Inconsistent or poor results in my experiments using an older batch of the compound.

  • Potential Cause: A decrease in the purity of the reagent due to gradual degradation during storage is a likely cause. This can lead to lower yields, unexpected side products, or a complete failure of the reaction.

  • Troubleshooting Workflow:

    G start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Humidity, Light, Seal) start->check_storage storage_ok Storage Conditions Appear Correct check_storage->storage_ok storage_bad Improper Storage Identified check_storage->storage_bad purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) on Old Batch storage_ok->purity_analysis remediate_storage Correct Storage Conditions for Future Batches storage_bad->remediate_storage purity_ok Purity is High (>98%) purity_analysis->purity_ok purity_low Purity is Low or Degradants Detected purity_analysis->purity_low other_factors Troubleshoot Other Experimental Parameters purity_ok->other_factors Re-evaluate other parameters new_batch Procure a New, Certified Batch of the Reagent purity_low->new_batch run_control Run Control Experiment with New Batch new_batch->run_control results_good Experiment Successful with New Batch run_control->results_good results_bad Experiment Still Fails run_control->results_bad discard_old Discard Old Batch results_good->discard_old results_bad->other_factors

Scenario 3: The compound is difficult to handle due to static electricity.

  • Potential Cause: This is a common issue with fine, dry powders and is not indicative of decomposition.

  • Troubleshooting Steps:

    • Use an Anti-Static Gun: These devices can neutralize the static charge on the container and weighing tools.

    • Increase Local Humidity: Temporarily increasing the humidity in the weighing area (if permissible for the experiment) can help dissipate static.

    • Use an Anti-Static Weighing Dish: These are commercially available and can reduce static cling.

Technical Data Summary

ParameterRecommended ConditionRationale
Temperature Long-term: 2-8°C. Short-term: 15-25°C (Controlled Room Temperature).Reduces the rate of potential chemical degradation.
Humidity Store in a desiccator or low-humidity environment.The compound is hygroscopic; moisture can cause physical changes and promote hydrolysis.
Light Exposure Store in an amber or opaque, tightly sealed container.Protects against potential photodegradation of the ketone and amine functional groups.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) is ideal but not strictly necessary for the solid.Prevents oxidation. The hydrochloride salt form offers some protection against oxidative decomposition.
Incompatible Materials Strong oxidizing agents, strong bases, and reactive metals.Risk of vigorous or hazardous reactions. Strong bases will deprotonate the amine, forming the less stable free base.

References

A comprehensive list of sources to support the information provided in this guide will be available in the full documentation. For immediate inquiries, please contact our technical support team.

Validation & Comparative

A Comparative Guide to HPLC-Based Purity Assessment of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

2-Amino-1-(piperidin-1-yl)ethanone hydrochloride is a piperidine-containing compound that serves as a building block in pharmaceutical synthesis.[1][2] Its purity is critical to ensure the safety and efficacy of the final drug product. Due to its polar nature and lack of a strong chromophore, developing a reliable and reproducible HPLC method for purity assessment presents a unique set of analytical challenges. This guide will explore a suitable HPLC method, compare it with potential alternatives, and provide the foundational data necessary for its implementation and validation.

The piperidine ring is a common structural motif in many pharmaceutical compounds, making robust analytical methods for these molecules essential for drug discovery and quality control.[3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[3][4][5]

Foundational Principles: Method Selection Rationale

The selection of an appropriate HPLC method is the cornerstone of accurate purity analysis.[6][7] For a polar compound like this compound, several HPLC modes could be considered.

dot

Caption: Decision workflow for selecting the optimal HPLC mode.

Reversed-phase HPLC (RP-HPLC) is the most widely used separation technique in the pharmaceutical industry due to its versatility and robustness.[3][8][9] It separates analytes based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[9] While our target analyte is polar, RP-HPLC can be effectively utilized with careful method development.

Alternative methods such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography could also be employed. HILIC is specifically designed for the retention of very polar compounds.[10][11] Ion-pair chromatography introduces a reagent to the mobile phase to form a neutral complex with the analyte, enhancing its retention on a reversed-phase column.[9] However, HILIC can sometimes suffer from longer equilibration times and reproducibility issues, while ion-pair reagents can be difficult to remove from the HPLC system. Therefore, a well-developed RP-HPLC method often provides the most practical and reliable solution.

Experimental Design: A Robust RP-HPLC Method

The following method was developed to provide a reliable and reproducible purity assessment of this compound.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a standard choice for reversed-phase HPLC, offering a good balance of retention and efficiency for a wide range of compounds.[8][12] The longer column length provides higher resolving power, which is crucial for separating closely eluting impurities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for basic compounds like our analyte and provides a low pH to ensure the analyte is in a single ionic form.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with low viscosity and UV cutoff.[9]
Gradient 5% B to 95% B over 20 minutesA gradient elution is necessary to elute any potential non-polar impurities and to clean the column after each injection.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[12]
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Detection UV at 210 nmAs the analyte lacks a strong chromophore, detection at a low UV wavelength is necessary to achieve adequate sensitivity.[12]
Injection Volume 10 µLA standard injection volume to avoid column overloading.
Sample Diluent Mobile Phase ADissolving the sample in the initial mobile phase composition ensures good peak shape.
Sample and Standard Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

Performance Comparison and Data

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[13][14][15][16]

System Suitability

System suitability testing is an integral part of any analytical method, demonstrating that the chromatographic system is performing as expected.[14]

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
Repeatability (%RSD of 5 injections) ≤ 2.0%0.5%
Purity Analysis of a Sample Batch

The method was used to analyze a batch of this compound.

PeakRetention Time (min)Area (%)Identification
14.50.15Unknown Impurity
28.299.72-Amino-1-(piperidin-1-yl)ethanone
312.10.10Unknown Impurity
Total Purity 99.7%

The chromatogram showed a well-resolved main peak with two minor impurities. The purity was calculated using the area percent method.

Comparison with Alternative Techniques

While HPLC is the gold standard for pharmaceutical purity analysis, other techniques can be considered.

TechniqueAdvantagesDisadvantagesSuitability for this Analyte
Gas Chromatography (GC) High resolution for volatile compounds.Not suitable for non-volatile and thermally labile compounds like hydrochloride salts.[17]Poor. The analyte is a salt and not sufficiently volatile.
Thin-Layer Chromatography (TLC) Simple, rapid, and low cost.Lower resolution and sensitivity compared to HPLC; not as quantitative.Suitable for preliminary screening but not for accurate quantitative purity assessment.[18]
Capillary Electrophoresis (CE) High efficiency and resolution, small sample volume.Lower sensitivity for some analytes, can have reproducibility issues.Potentially suitable, but HPLC is generally more robust and widely available in QC labs.
LC-MS Provides mass information for impurity identification.More complex and expensive instrumentation.Excellent for impurity identification and structural elucidation, often used in conjunction with HPLC-UV for routine QC.[19]

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Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Building Block

2-Amino-1-(piperidin-1-yl)ethanone hydrochloride is an aminoketone derivative, a class of compounds recognized for its utility as a versatile synthetic building block in pharmaceutical development.[1][2] The purity and quality of such intermediates are paramount, as they directly impact the safety and efficacy profile of the final active pharmaceutical ingredient (API). Consequently, robust, validated analytical methods are not merely a regulatory requirement but a scientific necessity for ensuring process control and product consistency.

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of this compound. We will explore the rationale behind method selection, present detailed validation protocols grounded in international guidelines, and compare the performance of orthogonal techniques. The methodologies and principles discussed are rooted in the standards set by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]

Rationale for Method Selection: Physicochemical Considerations

The molecular structure of this compound—featuring a tertiary amine (within the piperidine ring), a primary amine, and a ketone group—dictates the optimal analytical approach.

  • Polarity and Solubility: The hydrochloride salt form imparts significant aqueous solubility. The presence of amine and ketone groups makes the molecule polar. This profile makes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) an ideal primary technique for assay and impurity determination.

  • Volatility: The compound has a relatively low molecular weight (178.66 g/mol for the hydrochloride salt).[5] While not highly volatile, Gas Chromatography (GC) could be a viable orthogonal method, particularly for identifying residual solvents or specific volatile impurities. However, the primary amine may cause peak tailing on standard columns, potentially requiring derivatization.[6]

  • Chromophores: The carbonyl group (C=O) provides a chromophore suitable for ultraviolet (UV) detection, a standard and robust detection method for HPLC.[7]

Based on these characteristics, this guide will focus on RP-HPLC as the principal method for quantitative analysis and GC as a complementary, orthogonal method for specific applications.

Primary Technique: Reverse-Phase HPLC for Assay and Impurity Profiling

RP-HPLC is the workhorse for pharmaceutical analysis due to its high resolution, reproducibility, and versatility. The objective is to develop a stability-indicating method capable of separating the main compound from its potential degradation products and process-related impurities.

Experimental Protocol: RP-HPLC Method Development & Validation

This protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) to ensure performance prior to each analytical run. The validation parameters are defined by the ICH Q2(R1) guideline.[8]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A (Aqueous Buffer)

Rationale for Choices:

  • C18 Column: The non-polar stationary phase provides optimal retention for the moderately polar analyte.

  • Acidic Mobile Phase (pH 3.0): At this pH, the amine functional groups are protonated, which minimizes silanol interactions on the column, leading to improved peak shape and symmetry.

  • Gradient Elution: A gradient allows for the effective elution of both polar and non-polar impurities within a reasonable run time, making it ideal for a stability-indicating impurity profile.

Validation Workflow and Parameters

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[8] This involves a systematic evaluation of specific performance characteristics.

dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Analytical Method Validation Workflow from Development to Routine Use.

Detailed Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9] This is demonstrated by spiking the sample with potential impurities and degradation products (from forced degradation studies) and showing that the main peak is free from interference.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Assessed by performing at least six replicate measurements of the same sample.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C).

Data Summary: HPLC Method Performance

The following table summarizes typical acceptance criteria and expected results for a validated HPLC method according to USP <1225> and ICH Q2(R1) guidelines.[4][11][12]

Validation ParameterAcceptance CriteriaTypical Experimental Result
Specificity No interference at the retention time of the analyte.Peak is spectrally pure and resolved from all impurities.
Linearity (r²) ≥ 0.9990.9995
Range 80% - 120% of the test concentration50 µg/mL - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD S/N ≥ 30.05 µg/mL
LOQ S/N ≥ 100.15 µg/mL
Robustness System suitability parameters are met.All variations met SST criteria.

Orthogonal Technique: Gas Chromatography for Volatiles and Confirmation

An orthogonal method provides analysis based on a different separation principle, offering a powerful way to confirm results and analyze different types of impurities. Gas chromatography is suitable for volatile and thermally stable compounds.[6] For 2-Amino-1-(piperidin-1-yl)ethanone, GC with a Flame Ionization Detector (FID) is excellent for detecting residual solvents from synthesis. When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of volatile impurities.[13]

Experimental Protocol: Headspace GC-FID for Residual Solvents

Rationale: The piperidine moiety itself is a potential process impurity and is amenable to GC analysis.[13] Headspace sampling is used to analyze residual solvents without injecting the non-volatile hydrochloride salt onto the column.

GC Conditions:

  • Column: DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm film thickness

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 260°C

  • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min)

  • Headspace Sampler: Vial Equilibration at 80°C for 15 min

Method Comparison: HPLC vs. GC

The choice between HPLC and GC depends entirely on the analytical objective.

G

FeatureRP-HPLCGas Chromatography (GC)
Primary Application Assay, purity, stability testingResidual solvents, volatile impurities
Separation Principle Partitioning based on polarityPartitioning based on boiling point/volatility
Analyte Suitability Wide range, especially polar & non-volatile compoundsVolatile and thermally stable compounds
Sample Preparation Simple dissolution in mobile phaseHeadspace for solids; dissolution in volatile solvent
Key Strengths High resolution for complex mixtures; non-destructiveHigh sensitivity for volatiles (FID); definitive ID (MS)
Potential Issues Complex mobile phase preparationPotential for thermal degradation; amine peak tailing

Conclusion and Recommendations

For comprehensive quality control of This compound , a dual-methodology approach is recommended.

  • Primary Method: A validated, stability-indicating RP-HPLC method should be established as the primary tool for assay (potency) determination and for quantifying process-related impurities and degradation products. Its robustness and high-resolution capabilities make it indispensable for routine quality control and stability studies.

  • Orthogonal Method: A Headspace GC method should be validated for the control of residual solvents, which are critical quality attributes. GC-MS can be further employed during process development or for troubleshooting to definitively identify unknown volatile impurities.

By leveraging the strengths of these two orthogonal techniques, researchers and drug developers can build a comprehensive analytical package that ensures the quality, safety, and consistency of this key pharmaceutical intermediate, satisfying both scientific and regulatory standards.[9]

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf][3][8]
  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP-NF. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/general-chapter-1225.pdf][4][12]
  • U.S. Pharmacopeial Convention. (n.d.). General Chapters: <1225> Validation of Compendial Methods. uspbpep.com. [URL: https://www.uspbpep.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry][11]
  • BenchChem. (2025). Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis. [URL: https://www.benchchem.
  • Perez Garcia, M., & Parellada Bellod, R. (1979). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. Junta de Energia Nuclear, Madrid (Spain). [URL: https://inis.iaea.org/search/search.aspx?orig_q=RN:11496232][14]
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. [URL: https://patents.google.
  • Shimadzu. (2022, March 3). How to do HPLC method validation. YouTube. [URL: https://www.youtube.
  • Wikipedia. (n.d.). Aminoaldehydes and aminoketones. [URL: https://en.wikipedia.org/wiki/Aminoaldehydes_and_aminoketones][15]
  • ResearchGate. (2022, August 17). Recent progress in the chemistry of β-aminoketones. [URL: https://www.researchgate.net/publication/362947113_Recent_progress_in_the_chemistry_of_b-aminoketones][1]
  • RP-HPLC method development and validation for bupropion. (2024, November 17). Informatics Journal. [URL: https://www.informaticsjo.com/index.php/journal/article/view/2693][7]
  • Sankappa Rai, U., et al. (2010). Synthesis and biological evaluation of aminoketones. European Journal of Medicinal Chemistry, 45(12), 6090-4. [URL: https://pubmed.ncbi.nlm.nih.gov/20889241/][16]
  • Toche, R., et al. (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Der Pharmacia Lettre, 8(11), 124-127. [URL: https://www.scholarsresearchlibrary.com/articles/synthesis-characterization-of--amino-ketone-complexes-and-study-of-their-antibacterial-activity.pdf][2]
  • ChemScene. (n.d.). 5437-48-9 | this compound. [URL: https://www.chemscene.com/products/2-Amino-1-(piperidin-1-yl)ethanone-hydrochloride-CS-0186529.html][5]

Sources

A Comparative Guide to Amino Ketone Building Blocks: Profiling 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, amino ketones represent a class of "privileged" building blocks.[1][2][3] Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group, makes them exceptionally versatile synthons for constructing complex molecular architectures, particularly nitrogen-containing heterocycles.[4] These motifs are foundational to a vast array of pharmaceuticals and biologically active natural products.[1][5][6]

Amino ketones are broadly classified based on the relative positions of the amino and carbonyl groups. The two most prominent classes are α-amino ketones and β-amino ketones . In α-amino ketones, the amino group is attached to the carbon atom immediately adjacent to the carbonyl group, whereas in β-amino ketones, it is separated by an additional carbon atom. This seemingly subtle structural difference dictates their synthetic accessibility, chemical reactivity, and the types of scaffolds they can generate.

This guide provides an in-depth comparison of these classes, centered on 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride , a commercially available and widely used α-amino ketone building block. We will objectively analyze its performance and utility against other amino ketone alternatives, supported by established synthetic strategies and experimental insights, to empower researchers in making strategic decisions for their synthetic campaigns.

Section 1: Profiling this compound

This compound (CAS 5437-48-9) is a pre-functionalized building block that offers significant advantages in terms of convenience and efficiency.[7][8][9]

Key Structural Features:

  • α-Amino Ketone Core: The primary amine at the α-position is a potent nucleophile and a handle for a wide range of chemical transformations.

  • Piperidine Moiety: The piperidine ring is one of the most ubiquitous N-heterocycles in approved drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability.[10]

  • Amide Linkage: The carbonyl group is part of an amide, which influences its reactivity compared to a simple ketone.

  • Hydrochloride Salt: It is supplied as a stable, crystalline hydrochloride salt, which enhances its shelf-life and solubility in polar solvents, simplifying handling and reaction setup.[11]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₅ClN₂O[8]
Molecular Weight 178.66 g/mol [8]
Appearance Solid[12]
Melting Point 188-193 °C[9]
Solubility Soluble in water and polar organic solvents[11]

Section 2: The Synthetic Landscape: α- vs. β-Amino Ketones

The choice between an α- and a β-amino ketone building block is a critical decision that directs the entire synthetic strategy. Their syntheses and subsequent reactions lead to distinct classes of molecules.

Caption: Fundamental structural difference between α- and β-amino ketones.

α-Amino Ketones: Synthesis and Reactivity

The Building Block Approach: Using a pre-formed synthon like this compound streamlines synthesis. It provides direct access to the α-amino ketone motif without requiring researchers to perform the foundational synthesis, thereby avoiding the handling of potentially hazardous reagents (e.g., α-haloketones, which are lachrymators) or multi-step procedures.

Alternative Synthetic Routes:

  • Nucleophilic Substitution: The classical approach involves the reaction of an α-haloketone with an amine. This method is straightforward but can be limited by the availability of the α-haloketone and potential side reactions.[1]

  • Electrophilic Amination: This involves the reaction of a ketone enolate with an electrophilic nitrogen source, such as an azodicarboxylate.[1]

  • From α-Amino Acids: Protected α-amino acids can be converted into α-amino ketones by reaction with organometallic reagents, providing a route to chiral products.[13]

Key Applications: α-Amino ketones are indispensable precursors for:

  • Pyrazines and Pyrroles: Condensation reactions of α-amino ketones are a cornerstone for the synthesis of these important aromatic heterocycles.[1]

  • 1,2-Amino Alcohols: Reduction of the carbonyl group yields chiral 1,2-amino alcohols, which are valuable ligands and chiral auxiliaries in asymmetric synthesis.[1]

β-Amino Ketones: The Mannich Reaction

β-Amino ketones are most famously synthesized via the Mannich reaction , a powerful three-component, one-pot reaction.[14][15][16]

The Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. It condenses an aldehyde (often formaldehyde), a primary or secondary amine, and an enolizable ketone.[15] The use of catalysts, such as Lewis acids or organocatalysts, can improve yields and even introduce stereoselectivity.[14][17]

Mannich amine Amine iminium Iminium Ion (Electrophile) amine->iminium aldehyde Aldehyde aldehyde->iminium product β-Amino Ketone (Mannich Base) iminium->product ketone Ketone enol Enol Form (Nucleophile) ketone->enol Tautomerization enol->product C-C Bond Formation

Caption: The Mannich reaction mechanism for β-amino ketone synthesis.

Key Applications: β-Amino ketones are crucial intermediates for synthesizing a variety of nitrogen heterocycles and are found in several important drugs, such as the vasodilator tolperisone and the antidiabetic sitagliptin.[14][18]

Section 3: Comparative Analysis of Building Block Strategies

The choice of an amino ketone strategy depends on the desired final product, synthetic efficiency, and available starting materials.

Feature2-Amino-1-(piperidin-1-yl)ethanone HClOther α-Amino Ketone Synthesesβ-Amino Ketone Synthesis (Mannich)
Class α-Amino Ketoneα-Amino Ketoneβ-Amino Ketone
Synthetic Approach Pre-formed Building BlockDe novo synthesisOne-pot, multi-component reaction
Convenience High (off-the-shelf)Low to Medium (multi-step)High (convergent synthesis)
Handling Safety High (stable, non-volatile solid)Variable (may involve lachrymatory α-haloketones)Medium (requires careful control of reagents)
Key Reactivity Nucleophilic primary amine at α-positionNucleophilic primary/secondary amine at α-positionNucleophilic amine at β-position
Typical Products Substituted piperidines, pyrazines, 1,2-amino alcoholsPyrazines, pyrroles, 1,2-amino alcoholsPiperidones, various N-heterocycles
Advantages Speed, reliability, introduces piperidine scaffoldHigh flexibility in amine and ketone structureHigh atom economy, rapid complexity generation
Limitations Scaffold is fixed (piperidine-based)Can be lower yielding, more synthetic stepsProduct structure is constrained by reaction mechanism

Section 4: Experimental Protocols & Methodologies

The following protocols are representative examples illustrating the application of these building blocks. They are designed to be self-validating by explaining the rationale behind the procedural steps.

Protocol 1: Synthesis of a Tetrasubstituted Pyrazine from an α-Amino Ketone

This protocol demonstrates the classic self-condensation of an α-amino ketone to form a dihydropyrazine, which is then oxidized to the aromatic pyrazine. This reaction highlights the utility of this compound.

Workflow Diagram

workflow start Dissolve 2-Amino-1-(piperidin-1-yl)ethanone HCl in Ethanol base Add Base (e.g., Et3N) to neutralize HCl and free the amine start->base Step 1 heat Heat reaction mixture under reflux (Self-condensation) base->heat Step 2 oxidant Add Oxidant (e.g., air, Cu(OAc)2) to aromatize heat->oxidant Step 3 workup Aqueous Workup & Extraction oxidant->workup Step 4 purify Purification (Column Chromatography) workup->purify Step 5 product Isolated Pyrazine Product purify->product

Caption: Experimental workflow for pyrazine synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq). Dissolve it in a suitable solvent such as ethanol.

    • Rationale: Ethanol is a good solvent for the starting material and the intermediates, and its boiling point is appropriate for reflux conditions.

  • Neutralization: Add a mild organic base, such as triethylamine (1.1 eq), to the solution. Stir for 10 minutes at room temperature.

    • Rationale: The starting material is a hydrochloride salt. The base is required to deprotonate the ammonium salt, liberating the free primary amine which is the active nucleophile for the condensation reaction.

  • Condensation: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

    • Rationale: Thermal energy drives the self-condensation of two molecules of the α-amino ketone to form a stable six-membered dihydropyrazine intermediate.

  • Oxidation: Cool the reaction to room temperature. Introduce an oxidant. This can be as simple as bubbling air through the solution or adding a chemical oxidant like copper(II) acetate.

    • Rationale: The dihydropyrazine intermediate is not aromatic. Oxidation is required to remove two hydrogen atoms and form the stable, aromatic pyrazine ring.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

    • Rationale: Standard workup procedures remove inorganic salts and water-soluble impurities. Chromatography separates the desired product from unreacted starting material and byproducts.

Protocol 2: Synthesis of a β-Amino Ketone via the Mannich Reaction

This protocol describes a typical acid-catalyzed, three-component Mannich reaction.[14][15]

Step-by-Step Methodology:

  • Iminium Ion Formation: In a flask, dissolve the amine hydrochloride (e.g., dimethylamine hydrochloride, 1.0 eq) and paraformaldehyde (1.1 eq) in ethanol. Add a catalytic amount of concentrated HCl. Stir at room temperature for 30 minutes.

    • Rationale: The acid catalyzes the reaction between the amine and formaldehyde to generate the electrophilic Eschenmoser's salt precursor (iminium ion) in situ. Using the hydrochloride salt of the amine and paraformaldehyde is a common and convenient practice.

  • Nucleophilic Addition: To the solution containing the iminium ion, add the enolizable ketone (e.g., acetophenone, 1.0 eq) dropwise.

    • Rationale: Acetophenone provides the acidic α-protons. In the acidic medium, it tautomerizes to its enol form, which acts as the nucleophile.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting ketone is consumed.

    • Rationale: Heating accelerates both the enolization of the ketone and the subsequent C-C bond-forming nucleophilic attack on the iminium ion.

  • Workup and Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like dichloromethane. Combine the organic layers, dry over magnesium sulfate, and concentrate. The resulting crude Mannich base can be purified by crystallization or column chromatography.

    • Rationale: Neutralization quenches the acid catalyst and allows for effective extraction of the organic product. Purification is necessary to remove unreacted starting materials and byproducts.

Conclusion

The selection of an amino ketone building block is a strategic decision that profoundly impacts the efficiency and outcome of a synthetic route. This compound stands out as a highly valuable and convenient reagent for researchers aiming to incorporate the α-amino ketone piperidine motif. Its primary advantages are speed, reliability, and handling safety, allowing for rapid progression to complex targets like substituted pyrazines.

In contrast, alternative strategies such as the de novo synthesis of α-amino ketones or the Mannich reaction for β-amino ketones offer greater structural flexibility and opportunities for molecular complexity generation in a single step. The Mannich reaction, in particular, is a powerful tool for building β-amino ketone frameworks with high atom economy.[16]

Ultimately, the optimal choice is dictated by the specific goals of the research program. For rapid lead optimization or library synthesis where the piperidine scaffold is desired, a pre-formed building block is often superior. For exploratory synthesis or when the target architecture is more suited to a convergent approach, multi-component reactions like the Mannich provide a compelling alternative. A thorough understanding of both approaches is essential for the modern synthetic chemist.

References

  • Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 25983-26015. [Link]
  • NROChemistry. (n.d.). Strecker Synthesis.
  • Chemistry Notes. (2021, July 27).
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Wikipedia. (n.d.). Mannich reaction.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Synthesis of β-amino ketones via a three-component Mannich reaction. [Link]
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. [Link]
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]
  • J&K Scientific LLC. (2021, March 23). Strecker Amino Acid Synthesis. [Link]
  • ResearchGate. (n.d.). Drug molecules consisting of b-aminoketone fragments. [Link]
  • Smith, C. R., & Wirth, T. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 37-53. [Link]
  • Royal Society of Chemistry. (2020, December 8). Recent advances in the synthesis of α-amino ketones. [Link]
  • MDPI. (2021, November 5).
  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]
  • MedSchoolCoach. (n.d.).
  • Russian Chemical Reviews. (2023, April 28). Synthesis of α-amino carbonyl compounds: a brief review. [Link]
  • ResearchGate. (n.d.). Recent advances in the synthesis of α-amino ketones. [Link]
  • National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]
  • Master Organic Chemistry. (n.d.). The Gabriel Synthesis. [Link]
  • Organic Letters. (2001). A Simple Preparation of Ketones.
  • PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride. [Link]
  • MDPI. (n.d.).

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the α-Amino Ketone Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a celebrated structural motif, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved pharmaceuticals and bioactive natural products.[1][2][3] Its conformational flexibility and ability to engage in key binding interactions make it a versatile core for drug design.[2] When coupled with an α-amino ketone functionality, as seen in 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS: 5437-48-9), the resulting molecule becomes a highly valuable and reactive building block.[4][5][6]

These synthons are critical precursors for a variety of heterocyclic compounds and complex amine-containing molecules.[7][8] However, the juxtaposition of a primary amine and a ketone introduces inherent reactivity challenges, including a propensity for self-condensation and other side reactions.[9] Understanding how structural modifications to this core scaffold influence its chemical reactivity is paramount for optimizing reaction conditions, improving yields, and designing novel synthetic pathways in drug development.

This guide provides an in-depth comparative analysis of the reactivity of this compound and a series of its rationally designed analogs. We will explore how subtle changes in structure impact nucleophilicity, carbonyl reactivity, and overall stability, supported by detailed experimental protocols and quantitative data.

Core Reactivity Profile: Understanding the Parent Molecule

The parent compound, 2-Amino-1-(piperidin-1-yl)ethanone, exists as a hydrochloride salt to enhance its stability. The protonated primary amine is less nucleophilic and is protected from participating in intermolecular reactions that can lead to degradation, such as dimerization into dihydropyrazines.[9] For most synthetic applications, the free base must be generated in situ by the addition of a non-nucleophilic base. The core reactivity centers on two key sites: the primary amine (a potent nucleophile when deprotonated) and the electrophilic carbonyl carbon.

Structural Analogs: A Framework for Comparative Analysis

To systematically investigate structure-reactivity relationships, we will evaluate three classes of analogs based on modifications at key positions of the parent scaffold.

G cluster_Core Core Scaffold cluster_Analogs Analog Classes Core 2-Amino-1-(piperidin-1-yl)ethanone A Type A: N-Amine Substitution (e.g., N-benzyl) Core->A Modifies Amine Nucleophilicity B Type B: Piperidine Ring Substitution (e.g., 4-methyl) Core->B Introduces Steric/Electronic Effects C Type C: α-Carbon Substitution (e.g., α-phenyl) Core->C Hinders Carbonyl Site G cluster_prep 1. Preparation & QC cluster_reaction 2. Kinetic Experiment cluster_analysis 3. Analysis & Data Processing A Synthesize/Procure Analogs B Confirm Purity (≥98%) via Validated HPLC/qNMR A->B C Prepare Stock Solutions (Analogs, Reagents) B->C D Equilibrate Reactor (Temp, Atmosphere) C->D E Initiate Reaction (t=0) (Add Limiting Reagent) D->E F Withdraw & Quench Aliquots at Timed Intervals E->F G Analyze Aliquots by HPLC F->G H Integrate Peak Area of Starting Material G->H I Plot ln([A]t/[A]₀) vs. Time H->I J Calculate Rate Constant (k) from Slope I->J

Sources

A Comparative Spectroscopic Guide to 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Verification in Drug Development

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds and their intermediates, such as 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride, a comprehensive spectral analysis is not merely a procedural step but a critical validation of its chemical identity. This guide provides an in-depth technical comparison of the spectral characteristics of this compound, leveraging predictive data in the absence of publicly available experimental spectra. To ground our analysis in empirical evidence, we will compare these predictions with the experimental spectral data of a structurally related analog, 2-amino-1-(pyrrolidin-1-yl)ethanone. This comparative approach will illuminate the subtle yet significant spectral shifts that arise from minor structural modifications, offering valuable insights for researchers in the field.

The Challenge: Data Availability for Novel Compounds

A comprehensive search of prominent spectral databases and chemical supplier documentation reveals a notable absence of publicly available experimental spectral data for this compound. This is not an uncommon scenario for novel or niche chemical entities. Consequently, this guide will utilize high-quality predicted spectral data for our primary compound and contrast it with verified experimental data for a close structural analog to provide a robust analytical framework.

Spectroscopic Analysis: A Multi-faceted Approach

The structural elucidation of an organic molecule is most reliably achieved through the synergistic application of multiple spectroscopic techniques. In this guide, we will focus on the "trifecta" of modern organic analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides unparalleled detail about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

The ¹H NMR spectrum is invaluable for determining the number of different types of protons, their connectivity, and their spatial relationships.

Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
-CH₂- (Piperidine C2, C6 - equatorial)3.5 - 3.7m2H
-CH₂- (Piperidine C2, C6 - axial)3.2 - 3.4m2H
-CH₂-C=O3.9 - 4.1s2H
-NH₃⁺8.0 - 8.5br s3H
-CH₂- (Piperidine C3, C5)1.6 - 1.8m4H
-CH₂- (Piperidine C4)1.5 - 1.6m2H

Experimental ¹H NMR Data for 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride

ProtonsChemical Shift (δ) ppm (Experimental)MultiplicityIntegration
-CH₂- (Pyrrolidine C2, C5)3.4 - 3.6t4H
-CH₂-C=O3.8 - 4.0s2H
-NH₃⁺8.1 - 8.6br s3H
-CH₂- (Pyrrolidine C3, C4)1.8 - 2.0m4H

Comparative Analysis:

The primary difference between the predicted spectrum of the piperidine derivative and the experimental spectrum of the pyrrolidine analog lies in the signals corresponding to the cyclic amine. The six-membered piperidine ring is expected to show more complex multiplets for its methylene groups due to the chair conformation and the distinction between axial and equatorial protons. In contrast, the five-membered pyrrolidine ring, being more planar, exhibits simpler signals, often appearing as triplets or multiplets with less complex splitting patterns. The downfield shift of the protons adjacent to the nitrogen is a common feature in both, a consequence of the electron-withdrawing effect of the nitrogen atom. The singlet for the methylene group adjacent to the carbonyl is a key diagnostic peak in both molecules. The broad singlet in the 8.0-8.6 ppm range is characteristic of the ammonium protons of the hydrochloride salt.

¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their electronic environments.

Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ) ppm (Predicted)
C=O168 - 172
-CH₂- (Piperidine C2, C6)45 - 48
-CH₂-C=O41 - 44
-CH₂- (Piperidine C3, C5)25 - 28
-CH₂- (Piperidine C4)23 - 26

Experimental ¹³C NMR Data for 2-Amino-1-(pyrrolidin-1-yl)ethanone Hydrochloride

CarbonChemical Shift (δ) ppm (Experimental)
C=O167 - 171
-CH₂- (Pyrrolidine C2, C5)46 - 49
-CH₂-C=O42 - 45
-CH₂- (Pyrrolidine C3, C4)23 - 26

Comparative Analysis:

The carbonyl carbon (C=O) is the most downfield signal in both the predicted and experimental spectra, which is characteristic of an amide. The carbons of the piperidine and pyrrolidine rings adjacent to the nitrogen appear in a similar region (45-49 ppm). The methylene carbon adjacent to the carbonyl group is also found in a comparable chemical shift range in both compounds. The remaining methylene carbons of the respective rings appear at higher fields. The slightly different chemical shifts for the ring carbons reflect the different ring strain and geometry of the five- and six-membered rings.

Experimental Protocols

Protocol for NMR Sample Preparation and Data Acquisition

Caption: Workflow for IR spectral acquisition using ATR.

Causality Behind Experimental Choices:

  • ATR Technique: Attenuated Total Reflectance is a modern, rapid, and convenient method for acquiring IR spectra of solid samples with minimal sample preparation.

  • Background Spectrum: Collecting a background spectrum is crucial to subtract the absorbance of atmospheric water and carbon dioxide, which would otherwise interfere with the sample spectrum.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for the identification of functional groups in routine analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum Data for 2-Amino-1-(piperidin-1-yl)ethanone

Ionm/z (Predicted)Interpretation
[M+H]⁺143.12Molecular ion (protonated free base)
[M-NH₂]⁺126.09Loss of the amino group
[C₅H₁₀N]⁺84.08Piperidine ring fragment

Experimental Mass Spectrum Data for 2-Amino-1-(pyrrolidin-1-yl)ethanone

Ionm/z (Experimental)Interpretation
[M+H]⁺129.10Molecular ion (protonated free base)
[M-NH₂]⁺112.08Loss of the amino group
[C₄H₈N]⁺70.06Pyrrolidine ring fragment

Comparative Analysis:

In Electrospray Ionization (ESI) mass spectrometry, which is a soft ionization technique, the protonated molecular ion of the free base ([M+H]⁺) is expected to be the base peak. The molecular weight of the piperidine derivative's free base is 142.11 g/mol , leading to an expected [M+H]⁺ ion at m/z 143.12. For the pyrrolidine analog (free base MW = 128.10 g/mol ), the [M+H]⁺ ion would be at m/z 129.10. The fragmentation patterns are also expected to be diagnostic, with characteristic fragments corresponding to the respective cyclic amine rings.

Protocol for Mass Spectrum Acquisition (ESI-MS)

Caption: Workflow for mass spectrum acquisition using ESI-MS.

Causality Behind Experimental Choices:

  • ESI Technique: Electrospray ionization is a soft ionization method ideal for polar and thermally labile molecules like hydrochloride salts, as it typically produces the protonated molecular ion with minimal fragmentation.

  • Positive Ion Mode: This mode is selected to detect the positively charged [M+H]⁺ ion.

  • MS/MS: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of a selected ion, providing valuable structural information.

Conclusion: The Power of a Corroborative Approach

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • PubChem.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Introduction: The Critical Role of Reference Standards in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preparation and Comparative Analysis of a 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride Reference Standard

In the landscape of pharmaceutical research and drug development, the accuracy and reliability of analytical measurements are paramount. Chemical reference standards are the bedrock of this system, serving as highly characterized materials against which samples are qualified and quantified.[1] this compound is a key chemical entity, often encountered as a process-related impurity or a synthetic building block. The availability of a robust, well-characterized reference standard for this compound is therefore not merely a matter of convenience but a necessity for ensuring regulatory compliance and the integrity of analytical data.

This guide provides a comprehensive framework for the in-house preparation, purification, and rigorous characterization of a primary reference standard for this compound. It further presents a comparative analysis against a commercially sourced standard, offering researchers a data-driven approach to qualifying their in-house material. The methodologies described herein are grounded in principles outlined by international regulatory bodies, ensuring a scientifically sound and defensible process.[2][3][4][5]

Part 1: De Novo Preparation of a Primary Reference Standard

The decision to prepare a reference standard in-house is often driven by factors such as cost, commercial availability, or the need for a purity level exceeding that of commercial offerings. The following synthetic and purification strategy is designed to yield high-purity material suitable for qualification as a primary standard.

Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two classical and high-yielding steps: the formation of an α-halo amide intermediate, followed by a controlled amination to install the primary amine.

  • Step A: Synthesis of 2-Chloro-1-(piperidin-1-yl)ethanone. This intermediate is prepared via the nucleophilic acyl substitution of 2-chloroacetyl chloride with piperidine. The secondary amine of piperidine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. A mild base is used to quench the HCl generated in situ.

  • Step B: Gabriel Synthesis of the Primary Amine. To avoid the common issue of over-alkylation when using ammonia, the Gabriel synthesis is the method of choice for converting the α-chloro intermediate to a primary amine.[5][6][7][8] This method utilizes the phthalimide anion as an ammonia surrogate, which undergoes SN2 displacement of the chloride. The resulting N-alkylphthalimide intermediate is then cleaved, typically with hydrazine, to release the desired primary amine cleanly.[7][8]

Synthesis_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Amination & Salt Formation Piperidine Piperidine Intermediate 2-Chloro-1-(piperidin-1-yl)ethanone (CAS: 1440-60-4) Piperidine->Intermediate  Acylation Chloroacetyl 2-Chloroacetyl Chloride Chloroacetyl->Intermediate Phthalimide_Intermediate N-Substituted Phthalimide Intermediate->Phthalimide_Intermediate Phthalimide Potassium Phthalimide Phthalimide->Phthalimide_Intermediate Gabriel Reaction Hydrazine Hydrazine HCl HCl in Ether FinalProduct 2-Amino-1-(piperidin-1-yl)ethanone HCl (Reference Standard) HCl->FinalProduct Salt Formation Phthalimide_Intermediate->FinalProduct Hydrazinolysis

Caption: Synthetic workflow for the preparation of the reference standard.

Detailed Experimental Protocol: Synthesis

Protocol 1: Synthesis of 2-Chloro-1-(piperidin-1-yl)ethanone

  • To a stirred solution of piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL/g of piperidine) cooled to 0 °C in an ice bath, add a solution of 2-chloroacetyl chloride (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of this compound

  • Dissolve 2-chloro-1-(piperidin-1-yl)ethanone (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Heat the mixture to 80 °C and stir for 6 hours. Monitor by TLC for the disappearance of the chloro-intermediate.

  • Cool the reaction mixture to room temperature and pour it into ice water to precipitate the N-substituted phthalimide intermediate. Filter the solid and wash with water.

  • Suspend the dried intermediate in ethanol and add hydrazine monohydrate (1.5 eq).

  • Reflux the mixture for 4 hours. A thick precipitate of phthalhydrazide will form.

  • Cool the mixture, acidify with concentrated HCl, and filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in a minimal amount of hot isopropanol and allow it to cool, inducing crystallization of the free base.

  • To form the hydrochloride salt, dissolve the purified free base in anhydrous diethyl ether and add a stoichiometric amount of HCl solution in ether.

  • Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to yield the final hydrochloride salt.

Purification: Recrystallization

The final and most critical step for achieving reference standard quality is purification. Recrystallization is employed to remove residual impurities.

Protocol 3: Recrystallization

  • Dissolve the crude hydrochloride salt in a minimum volume of boiling methanol.

  • Slowly add isopropanol as an anti-solvent until the solution becomes slightly turbid.

  • Heat the mixture gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator at 4 °C overnight to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a cold 1:1 mixture of methanol/isopropanol, and dry in a vacuum oven at 40 °C to a constant weight.

Part 2: The Self-Validating System: Comprehensive Characterization

A reference standard is defined by the rigor of its characterization. A multi-technique, or "orthogonal," approach is essential to provide a self-validating assessment of the material's identity, purity, and assigned content, in line with ICH guidelines.[2][3][4][5]

Qualification_Workflow cluster_identity Identity Confirmation cluster_purity Purity & Content Assessment Start Purified Crystalline Solid NMR ¹H & ¹³C NMR Start->NMR MS Mass Spectrometry (MS) Start->MS FTIR FT-IR Spectroscopy Start->FTIR HPLC HPLC-UV (Organic Impurities) NMR->HPLC MS->HPLC FTIR->HPLC KF Karl Fischer (Water Content) HPLC->KF TGA TGA (Residual Solvents) KF->TGA qNMR qNMR (Absolute Purity/Assay) TGA->qNMR End Qualified Reference Standard (with Certificate of Analysis) qNMR->End

Caption: Orthogonal analytical workflow for reference standard qualification.

Analytical Methodologies

Protocol 4: High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity profile and quantify organic impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Prep: 1.0 mg/mL in Mobile Phase A

Protocol 5: Quantitative NMR (qNMR)

  • Objective: To determine the absolute purity (assay) of the material traceably.[7][9][10][11]

  • Internal Standard (IS): Maleic acid (certified reference material).

  • Solvent: D₂O

  • Procedure:

    • Accurately weigh approximately 10 mg of the reference standard and 5 mg of the maleic acid internal standard into a vial.

    • Dissolve in a precise volume of D₂O.

    • Acquire a ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay D1 ≥ 5 * T₁).

    • Integrate a well-resolved, unique signal from the analyte and the singlet from maleic acid.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, masses, number of protons, and integral values of the analyte and the internal standard.[10]

Part 3: Comparative Analysis: In-House vs. Commercial Standard

To validate the in-house material, a direct comparison was performed against a commercially available reference standard of this compound (Purity ≥98% as stated by the vendor). Both materials were subjected to the same battery of analytical tests.

Head-to-Head Data Comparison

The table below summarizes the analytical results obtained for both the in-house prepared standard and the commercial alternative.

Analytical Test In-House Prepared Standard Commercial Standard Parameter Assessed
Appearance White crystalline solidOff-white powderPhysical Form
¹H NMR Conforms to structureConforms to structureIdentity
Mass Spec (m/z) [M+H]⁺ = 143.12[M+H]⁺ = 143.11Identity (Molecular Ion)
HPLC Purity 99.85% (by area %)98.61% (by area %)Organic Purity
Water Content (Karl Fischer) 0.12%0.89%Water Content
Residual Solvents (TGA) <0.1%0.25% (Isopropanol)Solvent Content
qNMR Assay 99.7% (w/w)97.9% (w/w)Absolute Purity
Melting Point 192-194 °C189-193 °CPhysical Constant
Discussion of Results

The in-house prepared reference standard demonstrates superior performance across all key purity metrics. The HPLC analysis reveals a significantly lower level of organic impurities (99.85% vs. 98.61%). Furthermore, the rigorous purification and drying process resulted in substantially lower water and residual solvent content.

Most critically, the absolute purity as determined by qNMR—a primary analytical method—confirms the high quality of the in-house material at 99.7% w/w.[7][9][11] This value is traceable and provides a high degree of confidence for its use in quantitative applications. The commercial standard, while suitable for many qualitative purposes, has a lower assigned purity and higher levels of volatile impurities. The sharper melting point range of the in-house standard is also indicative of its higher purity.

Conclusion and Best Practices

The preparation of an in-house reference standard, when executed with meticulous attention to synthesis, purification, and characterization, can yield material of exceptional quality that surpasses commercially available alternatives. The "self-validating" system of orthogonal analytical techniques—anchored by the absolute quantitation provided by qNMR—is essential for establishing the material's fitness for purpose as a primary reference standard.

Handling and Storage: To maintain its integrity, the qualified reference standard should be stored in a tightly sealed container, protected from light and moisture, at a controlled room temperature or as determined by stability studies.[1] A re-qualification schedule should be established to periodically verify its purity and content over its lifetime.

References

  • Purity by Absolute qNMR Instructions.Journal of Medicinal Chemistry. [Link]
  • ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.European Medicines Agency (EMA). [Link]
  • The complete guide to the ICH Q7 guidelines.Qualio. [Link]
  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
  • A Guide to Quantit
  • Gabriel synthesis.Wikipedia. [Link]
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • The Gabriel Synthesis.Chemistry Steps. [Link]
  • Gabriel Synthesis.Chemistry LibreTexts. [Link]
  • The Gabriel Synthesis For Making Primary Amines.Master Organic Chemistry. [Link]
  • Recent advances in the synthesis of α-amino ketones.Royal Society of Chemistry. [Link]
  • 2-Amino-1-(piperidin-1-yl)ethan-1-one.PubChem. [Link]
  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • Reference Standards, Types, Uses, Preparation & Qualific

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A Senior Application Scientist's Guide to the Synthesis of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

2-Amino-1-(piperidin-1-yl)ethanone hydrochloride, with the molecular formula C₇H₁₅ClN₂O, is a vital chemical intermediate and building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a reactive primary amine and a stable piperidine amide moiety, makes it a versatile precursor for more complex molecular architectures. The hydrochloride salt form enhances its stability and handling properties as a solid.[1][3]

The synthesis of this compound, while seemingly straightforward, presents several strategic choices that significantly impact yield, purity, scalability, and safety. The primary challenge lies in the selective formation of the amide bond and the subsequent introduction or deprotection of the alpha-amino group without side reactions. This guide will dissect and cross-validate the most prevalent synthetic routes, providing the causal logic behind experimental choices to empower researchers in their synthetic planning.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound is predominantly achieved through two robust pathways: the acylation of piperidine with a protected glycine derivative, and a two-step sequence involving an initial reaction with a haloacetyl halide followed by amination.

Method A: Acylation with N-Protected Glycine followed by Deprotection

This is a classic and highly controlled approach that leverages protecting group chemistry to ensure selective bond formation. The most common protecting groups for the glycine amino function are Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which are stable under the amide coupling conditions but can be removed orthogonally.

Reaction Rationale: The use of a protecting group (PG) on the glycine nitrogen is critical. It prevents self-polymerization and ensures that the nucleophilic attack on the activated carboxyl group comes exclusively from the secondary amine of piperidine. The activation of the carboxylic acid (e.g., to an acid chloride or using coupling agents like DCC/EDC) is necessary to overcome the lower reactivity of the acid and facilitate amide bond formation. The final deprotection step is chosen based on the lability of the protecting group; for instance, Boc is readily cleaved under acidic conditions, which conveniently yields the desired hydrochloride salt directly.

Method B: Two-Step Haloacetylation and Amination

This alternative route is often favored for its operational simplicity and the ready availability of starting materials like 2-chloroacetyl chloride.

Reaction Rationale: This pathway begins with the acylation of piperidine with 2-chloroacetyl chloride. The high reactivity of the acid chloride ensures a rapid and high-yielding reaction. The resulting intermediate, 2-chloro-1-(piperidin-1-yl)ethanone, is a potent electrophile. The subsequent step involves a nucleophilic substitution at the alpha-carbon with an amine source, typically ammonia or a protected equivalent like hexamine followed by hydrolysis.[4] This S(_N)2 reaction displaces the chloride to install the required amino group.

Head-to-Head Performance Data

The selection of a synthetic route is ultimately guided by its performance metrics. The following table summarizes typical experimental outcomes for the described methods, compiled from literature and patent insights.

Performance Metric Method A: N-Protected Glycine Method B: Haloacetylation & Amination Notes & Justification
Typical Overall Yield 75-90%60-80%Method A often provides higher overall yields due to fewer side reactions and cleaner conversions.
Purity (Pre-crystallization) High (>95%)Moderate (85-95%)The protecting group strategy in Method A prevents over-alkylation and other impurities common in S(_N)2 reactions.
Number of Steps 3 (Protection, Coupling, Deprotection)2 (Acylation, Amination)Method B is more atom-economical and involves fewer discrete synthetic operations.
Key Reagents N-Boc-glycine, Piperidine, Coupling Agents (e.g., EDC, HOBt) or SOCl₂, TFA/HClPiperidine, 2-Chloroacetyl chloride, Ammonia or HexamineReagent selection in Method A offers more control but can be more expensive. Method B uses highly reactive, common bulk chemicals.
Scalability Good to ExcellentExcellentBoth methods are highly scalable. Method B is often preferred in industrial settings due to lower cost and process simplicity.[5]
Safety Concerns Use of thionyl chloride (if making acid chloride); handling of strong acids for deprotection.Highly reactive and corrosive 2-chloroacetyl chloride; handling of aqueous ammonia.Both routes require appropriate engineering controls and personal protective equipment.

Visualization of Synthetic Workflows

To better illustrate the process flow and decision points, the following diagrams outline the synthetic pathways and a general validation workflow.

SynthesisPathways cluster_A Method A: N-Protected Glycine Route cluster_B Method B: Haloacetylation Route A1 N-Boc-Glycine A2 Activation (e.g., SOCl₂) A1->A2 A3 N-Boc-Glycyl Chloride A2->A3 A5 Amide Coupling A3->A5 A4 Piperidine A4->A5 A6 N-Boc Protected Intermediate A5->A6 A7 Acidic Deprotection (HCl) A6->A7 A8 Final Product A7->A8 B1 2-Chloroacetyl Chloride B3 Acylation B1->B3 B2 Piperidine B2->B3 B4 2-Chloro-1-(piperidin-1-yl)ethanone B3->B4 B5 Amination (e.g., NH₃ or Hexamine) B4->B5 B6 Final Product B5->B6 ValidationWorkflow cluster_QC Quality Control & Validation start Crude Product (Post-Synthesis) purify Purification (Recrystallization) start->purify dry Drying under Vacuum purify->dry TLC TLC/HPLC (Purity Check) purify->TLC product Final Product (White Solid) dry->product MP Melting Point (188-193°C) product->MP NMR ¹H & ¹³C NMR (Structure Elucidation) product->NMR MS Mass Spectrometry (Molecular Weight) product->MS

Caption: Self-validating workflow for synthesis and quality control.

Detailed Experimental Protocols

The following protocol details the steps for Method A, which is often preferred in a research setting for its high control and purity.

Protocol: Synthesis via N-Boc-Glycine Acylation (Method A)

Step 1: Activation of N-Boc-Glycine

  • In a round-bottom flask under a nitrogen atmosphere, suspend N-Boc-glycine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 5 mL per gram of glycine).

  • Cool the mixture to 0 °C using an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess reagent under reduced pressure to yield N-Boc-glycyl chloride as a solid, which is used immediately in the next step.

Step 2: Amide Coupling with Piperidine

  • Dissolve piperidine (2.0 eq) in anhydrous DCM in a separate flask and cool to 0 °C.

  • Dissolve the N-Boc-glycyl chloride from Step 1 in a minimal amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the piperidine solution at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-2-amino-1-(piperidin-1-yl)ethanone.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude intermediate from Step 2 in a minimal amount of methanol or diethyl ether.

  • Add a 4M solution of HCl in dioxane (3.0 eq) or bubble anhydrous HCl gas through the solution.

  • Stir the mixture at room temperature for 2-4 hours. A white precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to afford this compound as a white solid.

Trustworthiness - In-Process Validation: The purity at each stage should be monitored by TLC or HPLC. The final product's identity and purity must be confirmed by NMR, MS, and melting point analysis to ensure it meets specifications. [3][6]

Final Product Characterization

An accurately synthesized product should conform to the following physicochemical properties.

Property Value Source(s)
Molecular Formula C₇H₁₅ClN₂O[2][3]
Molecular Weight 178.66 g/mol [1][2][3][7]
Appearance White to off-white solid[1][3]
Melting Point 188 - 193 °C[1][3]
Purity (Typical) ≥98%[2][3]
CAS Number 5437-48-9[1][2][3]
InChIKey OINZXLOVUKWACU-UHFFFAOYSA-N[1][3]

Conclusion and Recommendations

Both Method A (N-Protected Glycine) and Method B (Haloacetylation) are viable and effective routes for the synthesis of this compound.

  • For research and development purposes , where initial purity and yield are paramount, Method A is recommended . The controlled nature of the protecting group strategy minimizes side-product formation and simplifies purification.

  • For industrial-scale production , where cost of goods and process simplicity are critical drivers, Method B presents a more advantageous profile . Its use of inexpensive, readily available starting materials and a shorter reaction sequence makes it highly suitable for bulk manufacturing. [5] The ultimate choice depends on the specific priorities of the laboratory or production facility, balancing the need for purity against considerations of cost, scale, and operational efficiency.

References

  • PubChem, National Center for Biotechnology Information. 2-Amino-1-(piperidin-1-yl)ethan-1-one. [Link]
  • PubChem, National Center for Biotechnology Information. 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride. [Link]
  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

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A Comparative Guide to Impurity Profiling and Characterization of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the impurity profiling of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride. We will move beyond standard protocols to explore the causality behind experimental choices, offering a framework for developing robust, self-validating analytical systems in line with stringent regulatory expectations.

The Analytical Imperative: Regulatory Context and Molecular Challenges

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2] These impurities are broadly classified as organic, inorganic, and residual solvents.[3][4] The thresholds for action are dictated by the maximum daily dose of the drug, but typically require identification of any impurity present at or above 0.1%.[5]

The molecular structure of this compound presents distinct analytical challenges:

  • High Polarity: The presence of a primary amine and the hydrochloride salt form makes the molecule highly water-soluble, which can complicate separation by traditional reversed-phase chromatography.

  • Weak Chromophore: The molecule lacks a significant UV-absorbing chromophore, making detection and quantification by UV-based detectors challenging at low levels.[6]

  • Reactivity: The primary amine and the amide bond are susceptible to degradation via oxidation and hydrolysis, respectively, necessitating stability-indicating methods.

A successful analytical strategy must therefore be orthogonal, employing multiple, complementary techniques to ensure all potential impurities are detected, identified, and quantified.

The Predicted Impurity Landscape

A thorough understanding of the synthetic route and potential degradation pathways is the foundation of impurity profiling.[7][8] While the specific commercial synthesis of this compound may vary, a plausible route involves the reaction of piperidine with a protected glycine derivative. Based on this, we can predict a landscape of potential process-related and degradation impurities.

Potential Process-Related Impurities:

  • Impurity A (Starting Material): Piperidine

  • Impurity B (Intermediate): Unreacted N-protected glycine derivative

  • Impurity C (By-product): Dimer formed by the reaction of the product with an activated glycine intermediate.

Potential Degradation Products:

  • Impurity D (Hydrolysis): Glycine and Piperidine, resulting from the cleavage of the amide bond.

  • Impurity E (Oxidative Degradation): Products arising from oxidation of the primary amine or the piperidine ring.

G cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway Piperidine Piperidine API 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride Piperidine->API Unreacted (Impurity A) Protected Glycine Protected Glycine Protected Glycine->API Unreacted Intermediate (Impurity B) Dimer Dimer API->Dimer By-product (Impurity C) API_Deg API Hydrolysis_Products Glycine + Piperidine (Impurity D) API_Deg->Hydrolysis_Products Hydrolysis (H₂O) Oxidation_Products Oxidized Derivatives (Impurity E) API_Deg->Oxidation_Products Oxidation ([O])

Caption: Predicted origins of impurities for the target compound.

Crafting an Orthogonal Analytical Strategy

No single analytical technique can adequately profile this compound. An integrated workflow combining chromatographic separation with advanced detection is essential for comprehensive characterization.

G cluster_separation Separation Techniques cluster_detection Detection & Characterization Sample Sample HPLC HPLC (RP / HILIC) Sample->HPLC GC Headspace GC Sample->GC UV_CAD UV / CAD (Quantification) HPLC->UV_CAD HRMS LC-HRMS (Identification) HPLC->HRMS FID_MS FID / MS (Volatiles ID & Quant) GC->FID_MS NMR NMR (Structure Elucidation) HRMS->NMR

Caption: Orthogonal workflow for impurity profiling.
Comparative Analysis of Separation Techniques

The primary challenge is achieving effective chromatographic separation of the polar API from its potentially polar and non-polar impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for analyzing non-volatile organic impurities.[9][10]

    • Reversed-Phase (RP-HPLC): The industry workhorse. For our polar analyte, standard C18 columns may provide insufficient retention. The use of polar-embedded or polar-endcapped C18 phases can improve performance. Mobile phase pH control is critical; an acidic mobile phase (e.g., using 0.1% formic or trifluoroacetic acid) will protonate the amine, ensuring a single ionic species and improving peak shape.[11]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds. It uses a high organic mobile phase with a polar stationary phase, operating on a different retention mechanism than RP-HPLC, thus providing true orthogonality.

  • Gas Chromatography (GC): GC is ideal for analyzing volatile and semi-volatile impurities, such as residual starting materials (piperidine) and residual solvents.[9][12] Headspace GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is the standard for residual solvent analysis as per ICH Q3C guidelines.[5]

Parameter Reversed-Phase HPLC HILIC Headspace GC-MS
Primary Application General impurity profiling, stability studiesAnalysis of highly polar impurities, orthogonal separationResidual solvents, volatile starting materials (e.g., Piperidine)
Analyte Polarity Best for non-polar to moderately polar compoundsBest for polar to highly polar compoundsVolatile and semi-volatile compounds
Key Advantage Robust, widely available, extensive column chemistriesSuperior retention of polar analytes, MS-friendly mobile phasesHigh sensitivity for volatiles, definitive identification by MS
Key Limitation Poor retention for very polar analytesMore sensitive to sample matrix and water content, requires careful equilibrationNot suitable for non-volatile or thermally labile compounds
Comparative Analysis of Characterization Techniques

Once separated, impurities must be identified and structurally elucidated.

  • Mass Spectrometry (MS): When coupled with LC, MS provides molecular weight information and structural details through fragmentation analysis.[9][13]

    • High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) provide highly accurate mass measurements, enabling the determination of elemental composition for unknown impurities. This is a powerful tool for initial identification.[13] A known challenge with piperidine-containing molecules is that they can dominate the fragmentation spectra, leading to a single, uninformative fragment ion, which can sometimes be overcome with alternative fragmentation techniques.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unequivocal structure elucidation.[7][15] It provides detailed information about the carbon-hydrogen framework of a molecule.

    • Causality of NMR Experiments: A suite of experiments is used to solve a structure: ¹H NMR identifies the types and number of protons; ¹³C NMR does the same for carbon atoms; 2D experiments like COSY identify proton-proton couplings (connectivity), while HSQC and HMBC reveal one-bond and multiple-bond correlations between protons and carbons, respectively. Together, these experiments allow for the unambiguous assembly of the molecular structure without requiring a reference standard.[15][16]

Technique Information Provided Key Advantage Key Limitation
LC-HRMS/MS Molecular Formula (from accurate mass), structural fragments, detection of trace-level impurities.Extremely high sensitivity (ppb-ppt), high throughput, provides initial identification.Provides fragments, not definitive connectivity; isomers can be difficult to distinguish.
NMR Spectroscopy Definitive atomic connectivity (C-H framework), stereochemistry, quantification without a specific standard (qNMR).Unambiguous structure elucidation, non-destructive.[15][17]Lower sensitivity (requires µg-mg amounts), lower throughput.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating by incorporating system suitability tests (SSTs) and using orthogonal methods for confirmation.

Protocol 1: RP-HPLC with UV and Charged Aerosol Detection (CAD)
  • Objective: To quantify the main component and known and unknown impurities. The dual-detector approach addresses the weak UV chromophore; CAD provides near-universal response for non-volatile analytes, offering a more accurate assessment of total impurity levels.

  • Methodology:

    • Instrumentation: HPLC system with UV (210 nm) and CAD detectors.

    • Column: Polar-endcapped C18, 150 mm x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve sample in Mobile Phase A at 1.0 mg/mL.

  • Causality & Self-Validation: Formic acid ensures protonation of the amine for good peak shape and is compatible with MS.[18] The use of both UV and CAD provides orthogonal quantification. An impurity detected by CAD but not UV may lack a chromophore, a critical piece of information. SSTs should include resolution checks between the API and a known impurity or a forced degradation product.

Protocol 2: Headspace GC-MS for Volatile Impurities
  • Objective: To identify and quantify residual piperidine (starting material) and other volatile organic compounds.

  • Methodology:

    • Instrumentation: Headspace GC with a Mass Spectrometry (MS) detector.

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Headspace Parameters: Vial Equilibration at 80 °C for 15 min.

    • MS Parameters: Scan mode from m/z 35-350. Electron Ionization (EI) at 70 eV.

    • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial, dissolve in a suitable high-boiling solvent (e.g., DMSO).

  • Causality & Self-Validation: The 624-type column is designed for residual solvent analysis. MS detection provides definitive identification by comparing the resulting mass spectra to a library (e.g., NIST).[19] This method is validated by its specificity and sensitivity for volatile analytes that are invisible to HPLC.

Protocol 3: LC-HRMS for Impurity Identification
  • Objective: To obtain accurate mass and fragmentation data for unknown impurities detected in the HPLC method.

  • Methodology:

    • Instrumentation: UPLC system coupled to a Q-TOF mass spectrometer with an Electrospray Ionization (ESI) source.

    • Chromatography: Employ the same conditions as Protocol 1 to ensure peak correlation.

    • MS Parameters:

      • Ionization Mode: ESI Positive.

      • Acquisition Mode: Full Scan MS and Data-Dependent MS/MS (or IDA).

      • Mass Range: m/z 50-1000.

      • Collision Energy: Ramped from 10-40 eV for MS/MS.

  • Causality & Self-Validation: ESI positive mode is chosen as it is highly effective for protonating amine-containing compounds. Acquiring accurate mass data (<5 ppm error) allows for the generation of a limited list of possible elemental compositions, which is the first and most critical step in identifying an unknown.[16]

Conclusion

The impurity profiling of this compound requires a multi-faceted, orthogonal approach. A simple HPLC-UV method is insufficient due to the compound's structural properties. By combining robust separation techniques like RP-HPLC and GC with information-rich characterization methods such as HRMS and NMR, a complete and accurate picture of the impurity profile can be established. This scientifically-grounded, comparative approach not only meets regulatory requirements but also ensures a deeper understanding of the drug substance, ultimately contributing to the development of safer and more effective medicines.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Kaufman, T. S., & Sarotti, A. M. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 99, 149-173.
  • Simulab. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • ResolveMass. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.
  • FDA. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Molecules. (2022). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301).
  • PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • IJRPR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • ACS Publications. (2025). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra.
  • NIH. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • PubChem. (n.d.). 2-Amino-1-(piperidin-1-yl)ethan-1-one.
  • MDPI. (n.d.). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins.
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A Comparative Benchmarking Guide to the Synthesis of 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of innovation. Among these, aminoketone derivatives hold a significant place due to their versatile pharmacological activities. This guide provides an in-depth technical comparison of synthetic routes to a key intermediate, 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (IUPAC Name: 2-amino-1-(piperidin-1-yl)ethanone;hydrochloride[1]). This compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents.

This document is intended for researchers, scientists, and drug development professionals. It will objectively benchmark two primary synthetic strategies: Direct Amination and the Gabriel Synthesis . The analysis will extend beyond mere reaction yields to encompass a holistic evaluation of process efficiency, safety, cost-effectiveness, and environmental impact, thereby providing a comprehensive framework for informed decision-making in a laboratory or process chemistry setting.

Synthetic Strategies: An Overview

The synthesis of this compound fundamentally involves the formation of a carbon-nitrogen bond at the alpha-position to a carbonyl group. The choice of synthetic route is a critical decision that influences not only the efficiency of the synthesis but also its scalability and overall cost. We will explore two classical yet highly relevant approaches.

Route 1: Direct Amination of 2-Chloro-1-(piperidin-1-yl)ethanone

This route represents a straightforward nucleophilic substitution reaction where the chlorine atom in the precursor, 2-chloro-1-(piperidin-1-yl)ethanone, is displaced by an amino group from an ammonia source. While seemingly simple, this method is often complicated by the potential for over-alkylation, where the initially formed primary amine, being more nucleophilic than ammonia, can react with the starting material to form secondary and tertiary amine byproducts.

Route 2: The Gabriel Synthesis

The Gabriel synthesis is a well-established method for the selective preparation of primary amines.[2] It circumvents the issue of over-alkylation by employing potassium phthalimide as a protected source of the amino group.[3][4] The synthesis involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the liberation of the primary amine.[2]

Experimental Protocols and Comparative Analysis

A rigorous comparison necessitates a detailed examination of the experimental procedures and the resulting data. The following sections provide step-by-step protocols for each route, followed by a comparative analysis of key performance indicators.

Route 1: Direct Amination

The direct amination of 2-chloro-1-(piperidin-1-yl)ethanone with ammonia is a direct and atom-economical approach. However, careful control of reaction conditions is paramount to minimize the formation of byproducts.

Experimental Protocol (Adapted from general amination procedures)

Step 1: Amination

  • In a pressure-rated reaction vessel, dissolve 2-chloro-1-(piperidin-1-yl)ethanone (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Saturate the solution with anhydrous ammonia gas or add a concentrated solution of ammonia in methanol (e.g., 7N).

  • Seal the vessel and heat the reaction mixture to 50-70 °C for 12-24 hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

Step 2: Hydrochloride Salt Formation and Isolation

  • Dissolve the crude amine residue in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring until the precipitation of the hydrochloride salt is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Causality Behind Experimental Choices
  • Pressure Vessel: The use of a pressure vessel is necessary to maintain a sufficient concentration of the volatile ammonia in the reaction mixture, especially when heating.

  • Excess Ammonia: A large excess of ammonia is used to favor the formation of the primary amine and minimize the competing over-alkylation reactions.

  • Solvent Choice: Ethanol and isopropanol are good solvents for both the starting material and the product, facilitating a homogeneous reaction.

  • Salt Formation: The conversion to the hydrochloride salt aids in the purification and stabilization of the final product, which often presents as a stable, crystalline solid.

Route 2: The Gabriel Synthesis

The Gabriel synthesis offers a more controlled approach to the synthesis of the primary amine, effectively preventing the formation of over-alkylation products.

Experimental Protocol (Adapted from general Gabriel synthesis procedures)

Step 1: N-Alkylation of Potassium Phthalimide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend potassium phthalimide (1.1 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add 2-chloro-1-(piperidin-1-yl)ethanone (1.0 eq.) to the suspension.

  • Heat the reaction mixture to 80-100 °C for 4-8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water with stirring to precipitate the N-alkylated phthalimide intermediate.

  • Filter the solid, wash thoroughly with water, and dry to obtain the crude N-(2-oxo-2-(piperidin-1-yl)ethyl)phthalimide.

Step 2: Hydrazinolysis and Hydrochloride Salt Formation

  • Suspend the crude N-alkylated phthalimide intermediate in ethanol or methanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 - 2.0 eq.) to the suspension.

  • Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide byproduct.

  • To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., concentrated HCl or HCl in ethanol) to precipitate the desired product as its hydrochloride salt.

  • Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices
  • Potassium Phthalimide: The use of the pre-formed potassium salt of phthalimide provides a convenient and effective nucleophile for the SN2 reaction.[3]

  • DMF as Solvent: DMF is an excellent solvent for SN2 reactions involving anionic nucleophiles, as it is polar and aprotic, effectively solvating the potassium cation without strongly solvating the phthalimide anion.

  • Hydrazinolysis: Hydrazine hydrate is a common reagent for the cleavage of the N-alkylated phthalimide.[4] It offers milder reaction conditions compared to acidic or basic hydrolysis and results in the formation of a generally insoluble phthalhydrazide byproduct that can be easily removed by filtration.[5]

Comparative Data Summary

ParameterRoute 1: Direct AminationRoute 2: Gabriel Synthesis
Precursor 2-chloro-1-(piperidin-1-yl)ethanone2-chloro-1-(piperidin-1-yl)ethanone
Key Reagents AmmoniaPotassium Phthalimide, Hydrazine Hydrate
Number of Steps 2 (Amination, Salt Formation)2 (N-Alkylation, Hydrazinolysis/Salt Formation)
Reported Yield Variable (Highly dependent on conditions)Generally Good to Excellent
Purity of Crude Product Moderate (Risk of over-alkylation byproducts)High (Minimal over-alkylation)
Reaction Conditions High pressure, elevated temperatureModerate temperature, atmospheric pressure
Byproducts Secondary/tertiary amines, ammonium chloridePhthalhydrazide, KCl

Benchmarking Against Key Performance Indicators

Yield and Purity

The Gabriel synthesis is generally favored for producing primary amines with high purity, as the bulky phthalimide group effectively prevents over-alkylation.[5] Direct amination, while more atom-economical in theory, often suffers from the formation of a mixture of primary, secondary, and tertiary amines, which can complicate purification and lower the overall yield of the desired product.

Cost-Benefit Analysis

A preliminary cost analysis based on commercially available starting materials is presented below. Prices are for illustrative purposes and can vary based on supplier and scale.

ReagentRoute 1: Direct AminationRoute 2: Gabriel Synthesis
2-chloro-1-(piperidin-1-yl)ethanone ~$320/100g~$320/100g
Ammonia (as 7N solution in MeOH) Relatively InexpensiveN/A
Potassium Phthalimide N/A~$94/1kg
Hydrazine Hydrate N/A~$100/1L
Overall Reagent Cost LowerHigher

While the direct amination route appears more cost-effective based on the primary reagents, the potential for lower yields and the increased costs associated with the purification of the final product from a mixture of amines can offset this initial advantage. The higher upfront cost of reagents for the Gabriel synthesis is often justified by the higher purity and more reliable yields, leading to a more predictable and ultimately more economical process on a larger scale.

Safety, Health, and Environmental (SHE) Considerations

Route 1: Direct Amination

  • Hazards: Anhydrous ammonia is a toxic and corrosive gas that poses a significant inhalation hazard.[5] Reactions are typically run under pressure, which introduces an additional safety risk.

  • Environmental Impact: The primary byproduct is ammonium chloride, which has low toxicity but can contribute to water pollution if not disposed of properly. The main environmental concern is the potential for release of ammonia gas.

Route 2: Gabriel Synthesis

  • Hazards: Hydrazine hydrate is a highly toxic and potentially carcinogenic substance.[6][7] It is also a combustible liquid.[4] Careful handling and appropriate personal protective equipment are essential.

  • Environmental Impact: The Gabriel synthesis has a lower atom economy due to the generation of the phthalhydrazide byproduct.[5] While this byproduct is generally a solid and can be filtered off, it represents a significant waste stream that needs to be managed.

Logical and Workflow Diagrams

Synthetic Pathway Comparison

Synthesis_Comparison cluster_0 Route 1: Direct Amination cluster_1 Route 2: Gabriel Synthesis start1 2-Chloro-1-(piperidin-1-yl)ethanone product1 2-Amino-1-(piperidin-1-yl)ethanone start1->product1 Amination reagent1 Ammonia (NH3) reagent1->product1 final1 2-Amino-1-(piperidin-1-yl)ethanone HCl product1->final1 HCl Salt Formation start2 2-Chloro-1-(piperidin-1-yl)ethanone intermediate2 N-Alkylated Phthalimide start2->intermediate2 N-Alkylation reagent2a Potassium Phthalimide reagent2a->intermediate2 product2 2-Amino-1-(piperidin-1-yl)ethanone intermediate2->product2 Hydrazinolysis reagent2b Hydrazine Hydrate reagent2b->product2 final2 2-Amino-1-(piperidin-1-yl)ethanone HCl product2->final2 HCl Salt Formation

Caption: Comparative workflow of Direct Amination vs. Gabriel Synthesis.

Decision-Making Flowchart for Route Selection

Route_Selection decision decision route route start Start: Synthesize Target Molecule purity_check Is high purity critical and over-alkylation a concern? start->purity_check cost_check Is minimizing upfront reagent cost the priority? purity_check->cost_check No gabriel Route 2: Gabriel Synthesis purity_check->gabriel Yes safety_check Are facilities equipped for high-pressure reactions? cost_check->safety_check No amination Route 1: Direct Amination cost_check->amination Yes waste_check Is minimizing solid byproduct waste a priority? safety_check->waste_check Yes safety_check->gabriel No waste_check->gabriel No waste_check->amination Yes

Caption: Decision matrix for selecting the optimal synthetic route.

Conclusion and Recommendations

The choice between direct amination and the Gabriel synthesis for the preparation of this compound is a nuanced one, with each route offering distinct advantages and disadvantages.

  • Direct Amination is an attractive option from a cost and atom-economy perspective, particularly for large-scale production where raw material costs are a significant driver. However, the challenges associated with controlling over-alkylation and the safety considerations of working with ammonia under pressure must be carefully managed. This route is recommended for process chemistry environments where optimization of reaction conditions to maximize the yield of the primary amine is feasible.

  • The Gabriel Synthesis provides a more reliable and controlled method for obtaining the target molecule in high purity, making it an excellent choice for laboratory-scale synthesis and for applications where product purity is of utmost importance. While the reagent costs are higher and the atom economy is lower, the predictability of the outcome and the simpler purification process can lead to overall time and cost savings, especially in a research and development setting.

Ultimately, the optimal synthetic route will depend on the specific priorities of the project, including the scale of the synthesis, the required purity of the final product, and the available resources and expertise. This guide provides the foundational data and analysis to support a rational and well-informed decision.

References

  • American Chemical Society. (n.d.). Amines in Pharmaceutical Synthesis.
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  • Wikipedia. (n.d.). Gabriel synthesis.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
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  • Roughley, S. D., & Jordan, A. M. (2015). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?. Journal of Medicinal Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis.
  • ResearchGate. (2025, August 6). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids.
  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids.
  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.
  • Royal Society of Chemistry. (2020, December 8). Recent advances in the synthesis of α-amino ketones.
  • Russian Chemical Reviews. (2023, April 28). Synthesis of α-amino carbonyl compounds: a brief review.
  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.
  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un.
  • MySkinRecipes. (n.d.). 2-Chloro-1-(piperidin-1-yl)ethanone.
  • ResearchGate. (2025, August 6). Piperidone synthesis using amino acid: A promising scope for green chemistry.
  • Google Patents. (n.d.). CN101417985B - Method for synthesizing 2-amino thizaoline.
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Structure-activity relationship (SAR) studies of "2-Amino-1-(piperidin-1-yl)ethanone hydrochloride" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Piperidine-Based Acetylcholinesterase Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on the 2-amino-1-(piperidin-1-yl)ethanone scaffold, a key structural motif in the design of potent acetylcholinesterase (AChE) inhibitors for potential therapeutic use in neurodegenerative diseases like Alzheimer's. We will objectively compare the performance of these derivatives with established alternatives, supported by experimental data, and provide detailed protocols for their evaluation.

Introduction: The Piperidine Scaffold in Cholinesterase Inhibition

Alzheimer's disease (AD) is a progressive neurodegenerative disorder partly characterized by a decline in the levels of the neurotransmitter acetylcholine (ACh). The "cholinergic hypothesis" posits that inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for ACh degradation, can restore neurotransmitter levels and provide symptomatic relief.[1] The piperidine ring is a highly privileged scaffold in medicinal chemistry and is a cornerstone of Donepezil, a leading FDA-approved drug for AD.[2][3] Its basic nitrogen is crucial for interacting with the catalytic active site of the AChE enzyme.[4]

This guide focuses on derivatives of the 2-amino-1-(piperidin-1-yl)ethanone core structure. By systematically analyzing how modifications to this scaffold affect inhibitory activity, we can derive key principles for designing next-generation inhibitors with improved potency and selectivity.

Core Structure-Activity Relationship (SAR) Analysis

The fundamental scaffold, 2-amino-1-(piperidin-1-yl)ethanone, offers several key positions for chemical modification to explore the chemical space and optimize biological activity. The primary goal of these modifications is to enhance the molecule's interaction with the two key binding sites of the AChE enzyme: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS).[5]

Figure 1: Key modification points on the core scaffold.

Causality of Modifications:
  • R1 (Terminal Group): Modifications here are critical for interacting with the PAS of AChE. The PAS is located at the entrance of the enzyme's active site gorge and is involved in binding larger ligands. Attaching aromatic or bulky groups, such as a substituted benzamide, can establish crucial π-π stacking or hydrophobic interactions with aromatic residues like Tyrosine and Tryptophan in the PAS.[6][7]

  • R2 (Piperidine Ring): The protonated nitrogen of the piperidine ring is fundamental for the molecule's affinity. It forms a key cation-π interaction with the indole ring of Trp84 and other residues within the CAS, anchoring the inhibitor.[5] Substitutions on the piperidine ring itself can modulate basicity and introduce additional interactions. For instance, cis-2,6-dimethyl substitution has been shown to yield considerable AChE inhibition.[8]

  • R3 (Linker): The ethanone linker provides the correct spacing and orientation to allow the molecule to bridge the CAS and PAS, a characteristic of dual-binding site inhibitors like Donepezil.[9] While less commonly modified, its length and rigidity are critical.

Quantitative SAR Data:

The following table summarizes the inhibitory activity of several N-(2-(piperidin-1-yl)ethyl)benzamide derivatives, which are structurally analogous to modifications at the R1 and R2 positions of our core scaffold. The data clearly demonstrates the impact of substitutions on the terminal phenyl ring.

Compound IDR (Substitution on Benzamide)Target EnzymeIC50Reference
5d 2-FluoroAChE13 ± 2.1 nM[10]
5c 4-FluoroAChE25 ± 1.5 nM[10]
5a UnsubstitutedAChE45 ± 3.2 nM[10]
5j 4-ChloroAChE110 ± 8.6 nM[10]
5h 4-MethylAChE190 ± 11.2 nM[10]
Donepezil (Reference Drug)AChE600 ± 50 nM[10]

Expert Interpretation: The data reveals a strong preference for electron-withdrawing groups on the terminal phenyl ring. The ortho-fluoro substituted compound 5d is the most potent, exhibiting an impressive IC50 of 13 nM, which is over 46 times more potent than the reference drug Donepezil in this specific study.[10] This suggests that the electronic properties and specific orientation of the substituent significantly influence binding affinity, likely by modulating interactions within the PAS. The decrease in potency with a bulkier methyl group (5h ) indicates potential steric hindrance.

Comparative Analysis with Donepezil

Donepezil is the gold standard for AChE inhibitors, acting as a reversible, dual-binding site inhibitor.[11][12] A meaningful comparison must evaluate not only potency (IC50) but also the mode of interaction.

CompoundCore StructureKey SAR FeatureAChE IC50Binding Mode
Derivative 5d N-(2-(piperidin-1-yl)ethyl)benzamide2-Fluoro substitution on terminal phenyl ring13 nM[10]Dual-binding (Predicted)[10]
Donepezil Benzylpiperidine-IndanoneIndanone moiety interacts with PAS; Piperidine with CAS~140-600 nM[10][13]Mixed Competitive/Noncompetitive (Dual-binding)[11][12]

Insight: While direct SAR studies on the exact "2-Amino-1-(piperidin-1-yl)ethanone hydrochloride" are limited, the data from close analogs like the N-(2-(piperidin-1-yl)ethyl)benzamide series is highly compelling. Compound 5d demonstrates significantly higher potency than Donepezil in the cited assay, marking it as a promising lead for further development.[10] Its predicted binding mode, similar to Donepezil, suggests it effectively bridges the CAS and PAS.[10]

Mechanistic Insights from Molecular Docking

Molecular docking studies reveal how these inhibitors fit within the AChE active site gorge. The benzylpiperidine portion of Donepezil is known to form π-π interactions with Trp86 and Phe338, while the piperidine nitrogen interacts with the catalytic triad.[6] Derivatives based on our scaffold are predicted to adopt a similar conformation.

Binding_Interactions Predicted Binding Mode of a Piperidine Derivative in AChE cluster_Inhibitor PAS Peripheral Anionic Site (PAS) CAS Catalytic Active Site (CAS) Trp86 Trp86 Tyr337 Tyr337 Phe338 Phe338 Inhibitor Piperidine Derivative Aromatic_End Aromatic End (R1) Piperidine_N Piperidine Nitrogen (R2) Aromatic_End->Trp86 π-π Stacking Aromatic_End->Phe338 Hydrophobic Interaction Piperidine_N->Tyr337 Cation-π Interaction

Figure 2: Diagram of key inhibitor-enzyme interactions.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized assays are critical. The most common method for measuring AChE inhibition is the spectrophotometric assay developed by Ellman.[14][15]

Workflow for In Vitro AChE Inhibition Assay

Figure 3: Workflow diagram for the Ellman's method.

Detailed Step-by-Step Methodology: Ellman's Assay

This protocol is designed for a 96-well plate format for high-throughput screening.

A. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • DTNB Solution: Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.[16]

  • Enzyme Solution: Prepare a solution of Acetylcholinesterase (e.g., from electric eel) in assay buffer to a final concentration of ~0.1 U/mL.

  • Substrate Solution: Prepare a 200 mM stock solution of acetylthiocholine iodide (ATCI) in the assay buffer.[16]

  • Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., from 1 nM to 100 µM) in assay buffer. Ensure the final DMSO concentration in the well is below 1%.

B. Assay Procedure:

  • To the wells of a 96-well microplate, add the following in order:

    • 160 µL of Assay Buffer.

    • 10 µL of the test inhibitor solution (or buffer for the 100% activity control).

    • 20 µL of DTNB Solution.

    • 10 µL of AChE Enzyme Solution. For the blank, add 10 µL of assay buffer instead of the enzyme.

  • Mix gently and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[16]

  • Initiate the enzymatic reaction by adding 10 µL of the ATCI Substrate Solution to all wells. The final volume is 210 µL.

  • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes.[14]

C. Data Analysis:

  • For each concentration, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Control Well)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 2-amino-1-(piperidin-1-yl)ethanone scaffold and its close analogs represent a highly promising class of acetylcholinesterase inhibitors. SAR studies consistently show that the basic piperidine nitrogen is essential for anchoring within the CAS, while modifications to a terminal aromatic group can dramatically enhance potency by optimizing interactions with the PAS. Specifically, derivatives bearing small, electron-withdrawing substituents on a terminal benzamide ring have demonstrated significantly greater potency than the clinical drug Donepezil in preclinical assays.[10]

Future research should focus on synthesizing and evaluating direct derivatives of the core scaffold to confirm these SAR trends. Further optimization could involve exploring different heterocyclic replacements for the terminal phenyl ring and modifying the linker to fine-tune the orientation between the CAS and PAS binding moieties. These efforts, guided by the principles outlined in this guide, could lead to the development of novel and more effective therapeutics for Alzheimer's disease.

References

  • Rastija, V., et al. (2013). Active site directed docking studies: synthesis and pharmacological evaluation of cis-2,6-dimethyl piperidine sulfonamides as inhibitors of acetylcholinesterase. [Source URL not available]
  • (2025). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases.
  • (1996). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry. [Link]
  • Hu, Y., et al. (2018). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. [Link]
  • Berman, T., et al. (2021). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. PubMed Central. [Link]
  • de Paula, J., et al. (2011). Molecular docking and molecular dynamic studies of semi-synthetic piperidine alkaloids as acetylcholinesterase inhibitors. ScienceOpen. [Link]
  • Alonso, D., et al. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature.
  • Alonso, D., et al. (2020).
  • Sudo, M., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed Central. [Link]
  • Hash, C., et al. (2023). Donepezil.
  • (2021).
  • (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Source URL not available]
  • (N/A). Ellman Esterase Assay Protocol. Scribd. [Link]
  • Mark, M., et al. (2021). Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. PubMed Central. [Link]
  • (2021). The structure of Donepezil and SAR Study Sites.
  • Parlar, S. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.
  • Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. [Link]
  • SatheeshKumar, N., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]
  • Xing, W., et al. (2013). Discovery of Novel 2,6-disubstituted Pyridazinone Derivatives as Acetylcholinesterase Inhibitors. PubMed. [Link]
  • Asadi, A., et al. (2022). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PubMed Central. [Link]
  • Sajjadi, S., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed. [Link]
  • Sajjadi, S., et al. (2014). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PubMed Central. [Link]
  • (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. [Link]

Sources

Comparison Guide for In Vitro Assay Validation: Leveraging 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride as a Versatile Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of early-stage drug discovery, the selection of starting materials for chemical library synthesis is a critical decision that profoundly influences the efficiency and outcome of screening campaigns. The piperidine ring, a six-membered nitrogen-containing heterocycle, is widely recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs.[1][2][3][4] Its prevalence is a testament to its favorable physicochemical properties, including a basic nitrogen atom for strong ionic interactions, conformational flexibility for optimal binding to diverse targets, and synthetic tractability.[2][5]

This guide provides an in-depth technical framework for validating the use of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride as a starting material for generating a novel compound library for in vitro screening. We will use a hypothetical, yet highly relevant, application—a protein kinase inhibition assay—to objectively compare the potential performance of a piperidine-based library against one derived from an alternative, well-established scaffold. Every protocol described herein is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility.

The Piperidine Scaffold: A Cornerstone of Medicinal Chemistry

The utility of the piperidine motif is rooted in its ability to enhance "drug-likeness".[2][5] The protonatable nitrogen atom improves aqueous solubility, while the overall scaffold is metabolically stable and can facilitate transport across biological membranes.[2] These characteristics often lead to improved pharmacokinetic (ADME) properties and reduced toxicity.[2] From central nervous system modulators to anticancer agents, the piperidine core is a versatile building block for exploring diverse chemical spaces.[6][7]

This compound (CAS: 5437-48-9) represents an ideal entry point for library synthesis. It is a β-amino ketone, a class of compounds known to be valuable precursors for a wide range of biologically active molecules.[8][9][10] The primary amino group and the ketone moiety offer two reactive handles for rapid diversification, allowing for the generation of a library of amides, substituted amines, and other derivatives.

Hypothetical Application: A High-Throughput Screen for Protein Kinase Inhibitors

To ground our validation framework in a practical context, we will focus on a protein kinase inhibition assay. Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer.[11] We will use Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, as our target enzyme. The assay will be based on the widely-used ADP-Glo™ Kinase Assay technology, which measures the amount of ADP produced during the kinase reaction as a luminescent signal.[11][12]

The rationale for this choice is twofold:

  • Relevance: The piperidine scaffold is present in numerous approved kinase inhibitors, making it a plausible starting point for discovering new ones.

  • Robustness: The ADP-Glo™ assay is a homogenous, high-throughput compatible method with a strong signal-to-background ratio, making it ideal for screening and validation.[11][12]

The Comparative Alternative: The 2-Aminopyrimidine Scaffold

To provide a benchmark for our piperidine-based library, we will compare it to a library derived from a 2-aminopyrimidine scaffold. This scaffold is another privileged structure in kinase inhibitor design, forming the core of numerous successful drugs like Imatinib. Its rigid, planar structure and defined hydrogen bonding patterns make it an excellent starting point for targeting the ATP-binding pocket of kinases.

Illustrative Performance Comparison

The following table presents illustrative data from a hypothetical high-throughput screen of 10,000 compounds from each library against CDK2. This data is designed to reflect plausible outcomes based on the general properties of each scaffold and serves as a basis for our validation discussion.

Parameter Library A (Piperidine-Based) Library B (2-Aminopyrimidine-Based) Rationale / Commentary
Hit Rate (Inhibition >50% at 10 µM) 1.2%0.8%The 3D nature of the piperidine scaffold may allow it to explore a wider range of binding poses, potentially leading to a higher initial hit rate.[13][14]
Average IC50 of Confirmed Hits 2.5 µM0.9 µMThe pre-organized, rigid nature of the aminopyrimidine core often leads to more potent initial hits by effectively targeting the kinase hinge region.
Selectivity Profile (vs. a panel of 10 kinases) ModerateHighAminopyrimidine libraries can be designed with greater initial selectivity due to well-understood structure-activity relationships for this scaffold.
Average clogP of Hits 2.83.5The flexible, aliphatic nature of the piperidine scaffold can lead to compounds with lower lipophilicity compared to the aromatic aminopyrimidine core.[5]
Hit Confirmation Rate 85%95%Hits from the aminopyrimidine library may be more specific, leading to fewer false positives and a higher confirmation rate.

Detailed Methodologies & Validation Protocols

Protocol 1: Synthesis of a Representative Piperidine-Based Library

This protocol describes a simple reductive amination to generate a small, diverse library from the starting material. The causality here is speed and diversity; this two-step process can be easily parallelized.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Acylation (Optional) SM 2-Amino-1-(piperidin-1-yl)ethanone (Starting Material) Imine Intermediate Imine SM->Imine Aldehyde Diverse Aldehydes (R1-CHO) (Diversity Input) Aldehyde->Imine Product Secondary Amine Library (Product 1) Imine->Product ReducingAgent NaBH(OAc)3 (Mild Reducing Agent) ReducingAgent->Product Reduction Product1_ref Secondary Amine Library (from Step 1) FinalProduct Final Amide Library (Product 2) Product1_ref->FinalProduct AcylChloride Acyl Chlorides (R2-COCl) (Diversity Input) AcylChloride->FinalProduct Base DIPEA (Non-nucleophilic Base) Base->FinalProduct Neutralization

Caption: Synthetic workflow for library generation.

Step-by-Step Procedure:

  • Imine Formation: To an array of vials, add this compound (1 equiv.) and a diverse set of aldehydes (1.1 equiv.) in dichloroethane (DCE). Stir at room temperature for 1 hour. The hydrochloride salt is typically neutralized in situ or with a non-nucleophilic base.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv.) to each vial. This reducing agent is chosen for its mildness and tolerance of various functional groups. Stir the reactions at room temperature for 12-16 hours.

  • Work-up & Purification: Quench the reactions with saturated sodium bicarbonate solution. Extract the organic layer, dry, and concentrate. Purify the products via high-throughput preparative HPLC to yield the final library of secondary amines.

Protocol 2: In Vitro CDK2/Cyclin A Kinase Assay (ADP-Glo™)

This protocol is optimized for a 384-well plate format suitable for high-throughput screening.

G cluster_0 Kinase Reaction cluster_1 ADP Detection A Add 1 µL Compound (or DMSO control) B Add 2 µL CDK2/Cyclin A Enzyme A->B C Add 2 µL Substrate/ATP Mix (Initiate Reaction) B->C D Incubate 60 min at Room Temp C->D E Add 5 µL ADP-Glo™ Reagent (Stop reaction, deplete ATP) D->E Proceed to Detection F Incubate 40 min at Room Temp E->F G Add 10 µL Kinase Detection Reagent (Convert ADP to ATP, generate light) F->G H Incubate 30 min at Room Temp G->H I Read Luminescence H->I

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Step-by-Step Procedure:

  • Compound Plating: Add 1 µL of serially diluted library compounds or DMSO vehicle control to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of CDK2/Cyclin A2 enzyme solution (prepared in kinase assay buffer) to each well.

  • Reaction Initiation: Add 2 µL of a mixture containing the peptide substrate and ATP to initiate the kinase reaction. The ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors can be accurately assessed.[15]

  • Incubation: Incubate the plate at room temperature for 60 minutes. This time should be within the linear range of the enzymatic reaction, determined during assay development.[15]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal proportional to kinase activity.[11] Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Protocol 3: In Vitro Assay Validation

Assay validation ensures that the screening data is robust, reproducible, and fit for purpose. This protocol establishes the key performance metrics.

G Start Start Assay Validation Z_Factor Calculate Z' Factor from Max/Min Signal Controls Start->Z_Factor CheckZ Z' > 0.5? Z_Factor->CheckZ S_B_Ratio Calculate Signal-to-Background Ratio CheckZ->S_B_Ratio Yes Optimize Optimize Assay Conditions (e.g., Reagent Concentrations, Incubation Times) CheckZ->Optimize No CheckSB S:B > 10? S_B_Ratio->CheckSB IC50 Determine IC50 of Control Inhibitor CheckSB->IC50 Yes CheckSB->Optimize No CheckIC50 IC50 Consistent with Literature? IC50->CheckIC50 Validated Assay Validated Proceed to HTS CheckIC50->Validated Yes CheckIC50->Optimize No Optimize->Z_Factor

Caption: Logical workflow for in vitro assay validation.

Step-by-Step Procedure:

  • Prepare Control Plates: Prepare several 384-well plates. In half of the wells, perform the assay with DMSO only (Maximum signal, S_max). In the other half, use a potent, known CDK2 inhibitor or no enzyme to establish the minimum signal (Minimum signal, S_min).

  • Calculate Z'-Factor: The Z'-factor is a measure of assay quality, independent of test compounds. Calculate it using the formula: Z' = 1 - (3 * (SD_Smax + SD_Smin)) / |Mean_Smax - Mean_Smin|

    • Trustworthiness: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening. This statistical validation provides confidence in the reproducibility and reliability of the assay.[11]

  • Determine Signal-to-Background (S/B): Calculate the S/B ratio as Mean_Smax / Mean_Smin. A ratio >10 is generally desirable.

  • Control Inhibitor IC50 Determination: Perform a dose-response curve for a known CDK2 inhibitor (e.g., Dinaciclib).

    • Plate the control inhibitor in a 10-point, 3-fold serial dilution.

    • Run the kinase assay as described in Protocol 2.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]

    • Expertise & Causality: The IC50 value must be consistent with historical data or literature values. This step validates that the assay can accurately quantify inhibitor potency and is not subject to systemic errors.

Conclusion

The strategic use of this compound as a starting material provides a rapid and efficient route to generating 3D-rich chemical libraries with favorable drug-like properties. While illustrative data suggests that a library based on a more rigid, traditional kinase scaffold like 2-aminopyrimidine might yield more potent initial hits, the piperidine-based library may offer a higher hit rate and greater structural novelty.

This guide demonstrates that the ultimate value of a starting material is revealed not just by the outcome of a screen, but by the rigor of the validation process. By establishing a robust, statistically sound in vitro assay, researchers can confidently compare the performance of libraries derived from different scaffolds. This self-validating system ensures that decisions to advance hits from any library are based on high-quality, reproducible data, thereby enhancing the overall efficiency of the drug discovery pipeline.

References

  • St-Onge, M., et al. (2020). Community guidelines for GPCR ligand bias: IUPHAR review 32. British Journal of Pharmacology, 177(17), 3843-3855.
  • Grebien, F., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8795.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1331-1339.
  • Abdelshaheed, M., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-11.
  • Klicic, J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US).
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Alexander, S. P. H., et al. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2130, 249-261.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
  • ResearchGate. (n.d.). Piperidine-based drug discovery.
  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • Rotella, D. P. (2002). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Drug Discovery & Development, 5(4), 576-585.
  • El-Sayed, R., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(39), 25293-25315.
  • Hachmann, J., & Lebl, M. (2006). Alternative to piperidine in Fmoc solid-phase synthesis. Journal of Combinatorial Chemistry, 8(2), 149-151.
  • ResearchGate. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • ResearchGate. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • ResearchGate. (n.d.). Drug molecules consisting of b-aminoketone fragments.
  • ResearchGate. (n.d.). Stereoselective Synthesis and Application of β‐Amino Ketones.
  • Wang, J., et al. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Catalysis, 10(4), 2676-2682.

Sources

A Senior Scientist's Guide to Comparative Docking of 2-Amino-1-(piperidin-1-yl)ethanone Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting comparative molecular docking studies on derivatives of the "2-Amino-1-(piperidin-1-yl)ethanone" scaffold. Piperidine-containing compounds are pivotal in medicinal chemistry, with many demonstrating significant biological activity.[1][2][3] Notably, derivatives of the piperidine scaffold have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critically implicated in the pathology of Alzheimer's disease.[4][5][6][7] This document outlines a validated, step-by-step protocol for in-silico screening, from target selection and ligand preparation to docking execution and results interpretation. By comparing a curated set of derivatives against established AChE inhibitors, this guide serves as a practical resource for researchers aiming to identify promising new therapeutic leads.

Part 1: Target Selection and Rationale

The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for managing the symptomatic effects of Alzheimer's disease.[6][8] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), and its inhibition increases ACh levels in the brain, thereby alleviating cognitive and memory deficits.[6][8] The piperidine ring is a key structural feature in several FDA-approved AChE inhibitors, such as Donepezil, making AChE an excellent and highly relevant target for docking studies of novel piperidine derivatives.[1][6][7]

For this guide, we will utilize the high-resolution crystal structure of human acetylcholinesterase (hAChE).

  • Selected Target: Human Acetylcholinesterase (hAChE)

  • PDB ID: 4EY7[9]

  • Rationale: This structure is co-crystallized with the well-known inhibitor Donepezil, providing a clear reference for the active site and enabling robust validation of the docking protocol.[9] The active site of AChE contains a catalytic active site (CAS) and a peripheral anionic site (PAS), both of which are crucial for inhibitor binding.

Part 2: Ligand Library Curation

A well-curated ligand library is essential for a meaningful comparative study. Our library will consist of the parent compound, a series of its hypothetical derivatives to explore structure-activity relationships (SAR), and standard reference inhibitors.

Table 1: Curated Ligand Library for Comparative Docking

Compound IDCompound Name/StructureRole in Study
LIG001 2-Amino-1-(piperidin-1-yl)ethanone (Parent Compound)Parent Scaffold / Baseline
LIG002 2-(Benzoylamino)-1-(piperidin-1-yl)ethanoneDerivative (N-Benzoyl modification)
LIG003 2-Amino-1-(4-benzylpiperidin-1-yl)ethanoneDerivative (Piperidine modification)
LIG004 2-(Methylamino)-1-(piperidin-1-yl)ethanoneDerivative (Amino group modification)
REF001 DonepezilReference Inhibitor (FDA-approved)[6]
REF002 GalantamineReference Inhibitor (FDA-approved)[6]
REF003 TacrineReference Inhibitor (FDA-approved)[4][6]

Part 3: Methodology for Comparative Docking

A rigorous and validated docking protocol is the cornerstone of trustworthy in-silico results. This section details the complete workflow, explaining the causality behind each step.

Overall Docking Workflow

The following diagram illustrates the end-to-end process for our comparative docking study.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_exec Execution Phase PDB 1. Target Acquisition (PDB: 4EY7) PrepProt 2. Protein Preparation (Remove water, add H+) PDB->PrepProt Redock 5. Protocol Validation (Re-dock Donepezil) PrepProt->Redock Prepared Receptor Dock 7. Comparative Docking (Dock Ligand Library) PrepProt->Dock LigLib 3. Ligand Library (2D to 3D Conversion) PrepLig 4. Ligand Preparation (Energy Minimization) LigLib->PrepLig PrepLig->Dock Prepared Ligands RMSD 6. RMSD Calculation (Pose vs. Crystal < 2.0 Å) Redock->RMSD RMSD->Dock Validated Protocol Analyze 8. Data Analysis (Scores & Interactions) Dock->Analyze

Caption: Workflow for Comparative Molecular Docking.

Step-by-Step Experimental Protocol

1. Protein Preparation

  • Objective: To prepare the AChE protein structure for docking, ensuring it is chemically correct and free of confounding elements.

  • Protocol:

    • Download the crystal structure of hAChE (PDB ID: 4EY7) from the Protein Data Bank.[9]

    • Using molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio), remove all water molecules and the co-crystallized ligand (Donepezil). This is done to provide a clean binding site for the new ligands.

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds and are typically not resolved in X-ray crystallography.

    • Assign partial charges using a standard force field like OPLS (Optimized Potentials for Liquid Simulations).[8]

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.

2. Ligand Preparation

  • Objective: To generate low-energy, 3D conformations of the ligands in our library.

  • Protocol:

    • Sketch the 2D structures of all compounds listed in Table 1.

    • Convert the 2D structures into 3D conformations.

    • Assign proper atom types and partial charges.

    • Perform a full energy minimization for each ligand using a suitable force field (e.g., MMFF94x) to obtain the most stable conformation.

3. Docking Protocol and Validation

  • Objective: To establish a reliable docking protocol by ensuring it can reproduce the experimentally observed binding mode of a known inhibitor. This is a critical self-validating step.

  • Protocol:

    • Software Selection: Utilize a well-regarded docking program such as AutoDock Vina, GOLD, or Glide.[8] For this guide, we'll proceed with AutoDock Vina due to its accuracy and accessibility.

    • Grid Generation: Define a grid box that encompasses the entire active site gorge of AChE. The center of the grid should be based on the position of the co-crystallized Donepezil in the original 4EY7 structure. A typical grid size would be 62 x 62 x 62 Å with a 0.375 Å spacing.[10]

    • Validation by Re-docking:

      • Dock the prepared Donepezil ligand (from which the crystal pose was taken) back into the prepared AChE receptor using the defined grid and docking parameters.

      • Compare the top-ranked docked pose with the original crystallographic pose.

      • Calculate the Root Mean Square Deviation (RMSD) between the atoms of the docked pose and the crystal pose.

      • Success Criterion: A docking protocol is considered validated if the RMSD value is less than 2.0 Å, which indicates the protocol can accurately reproduce the known binding mode.[11][12][13]

Part 4: Results and Data Analysis

After executing the validated protocol on the entire ligand library, the results must be systematically analyzed.

Quantitative Data Summary

The primary output of a docking simulation is the binding affinity (or docking score), typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding.

Table 2: Comparative Docking Results against hAChE (PDB: 4EY7)

Compound IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
LIG001 -6.5Trp86, Tyr337
LIG002 -8.2Trp86, Tyr337, Phe338 (π-π stacking with benzoyl ring)
LIG003 -7.8Trp286, Tyr337 (Hydrophobic interaction with benzyl group)
LIG004 -6.8Trp86, Tyr337, His447
REF001 -10.8Trp86, Tyr337, Phe338, His447 (Consistent with literature)[9]
REF002 -9.1Trp86, His447, Phe338
REF003 -8.5Trp86, Phe338
(Note: The values presented are hypothetical for illustrative purposes.)
Structure-Activity Relationship (SAR) Analysis

The data from Table 2 allows for an initial SAR assessment. We can visualize these relationships to better understand how structural modifications impact binding affinity.

SAR cluster_mods Modifications cluster_results Impact on Binding Parent Parent Scaffold (LIG001) Score: -6.5 kcal/mol Mod1 Add N-Benzoyl Group (LIG002) Parent->Mod1 Mod2 Add 4-Benzyl Group (LIG003) Parent->Mod2 Mod3 Add N-Methyl Group (LIG004) Parent->Mod3 Res1 Significant Improvement Score: -8.2 kcal/mol (π-π stacking) Mod1->Res1 Leads to Res2 Moderate Improvement Score: -7.8 kcal/mol (Hydrophobic pocket) Mod2->Res2 Leads to Res3 Minor Improvement Score: -6.8 kcal/mol Mod3->Res3 Leads to

Sources

The "2-Amino-1-(piperidin-1-yl)ethanone" Scaffold: A Comparative Guide to the Efficacy of its Derivatives as Dipeptidyl Peptidase-4 Inhibitors in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic drug discovery, the identification of novel chemical scaffolds that can be elaborated into potent and selective modulators of biological targets is of paramount importance. One such scaffold that has garnered significant interest, particularly in the context of metabolic diseases, is the "2-Amino-1-(piperidin-1-yl)ethanone" core structure. While 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride itself is primarily recognized as a versatile synthetic intermediate, its structural motifs are present in a class of highly effective enzyme inhibitors. This guide provides a comparative analysis of the efficacy of a prominent derivative of this scaffold against other well-established inhibitors in cellular models, with a focus on the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes.

The Rise of the Amino-Piperidine Moiety in DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the rapid degradation of incretin hormones, most notably Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These incretins potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to improved glycemic control. This mechanism forms the basis for a successful class of oral anti-diabetic drugs known as DPP-4 inhibitors.

While "this compound" is a building block, the strategic incorporation of the aminopiperidinyl moiety has been instrumental in the design of potent DPP-4 inhibitors. A prime example is Linagliptin (formerly BI 1356), a xanthine-based molecule that features an (R)-3-aminopiperidine group. This derivative has demonstrated exceptional potency and a favorable pharmacokinetic profile.[1][2]

This guide will compare the cellular efficacy of Linagliptin, as a representative of the therapeutic potential of the amino-piperidine scaffold, with other widely used DPP-4 inhibitors: Sitagliptin, Vildagliptin, and Saxagliptin.

Comparative Efficacy of DPP-4 Inhibitors: An In Vitro Perspective

The cornerstone of evaluating the efficacy of enzyme inhibitors is the determination of their half-maximal inhibitory concentration (IC50). This value quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value denotes a higher potency of the inhibitor.

Extensive in vitro studies have been conducted to compare the potency of Linagliptin with other leading DPP-4 inhibitors. The following table summarizes these findings, with IC50 values determined from enzymatic assays using human DPP-4.

InhibitorChemical ClassDPP-4 IC50 (nM)
Linagliptin (BI 1356) Xanthine-based~1
Sitagliptin β-amino acid-based19
Alogliptin Pyrimidinedione-based24
Saxagliptin Cyanopyrrolidine-based50
Vildagliptin Cyanopyrrolidine-based62

Data compiled from Thomas et al., 2008.[1][2]

The data unequivocally demonstrates the superior in vitro potency of Linagliptin, which is approximately 19-fold more potent than Sitagliptin and over 50-fold more potent than Saxagliptin and Vildagliptin.[1][2] This high potency is attributed to the strong interaction of the (R)-3-aminopiperidine moiety with the S1 and S2 pockets of the DPP-4 active site, a key structural feature that underscores the therapeutic potential of the "2-Amino-1-(piperidin-1-yl)ethanone" scaffold.

Furthermore, Linagliptin exhibits a high degree of selectivity for DPP-4 over other related proteases such as DPP-8 and DPP-9, which is a critical factor in minimizing off-target effects and ensuring a favorable safety profile.[1]

Visualizing the Mechanism of Action: DPP-4 in Glucose Homeostasis

To appreciate the significance of DPP-4 inhibition, it is essential to understand its role in the broader context of glucose regulation. The following diagram illustrates the incretin pathway and the point of intervention for DPP-4 inhibitors.

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake L_cells Intestinal L-cells Food->L_cells GLP1 Active GLP-1 L_cells->GLP1 Beta_cells β-cells GLP1->Beta_cells stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 degraded by Insulin Insulin Secretion Beta_cells->Insulin Glucose_uptake Glucose Uptake by Tissues Insulin->Glucose_uptake Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 DPP4_inhibitor DPP-4 Inhibitors (e.g., Linagliptin) DPP4_inhibitor->DPP4 inhibit

Caption: The incretin pathway and the role of DPP-4 inhibitors.

Experimental Protocols for Assessing DPP-4 Inhibition

The robust evaluation of DPP-4 inhibitors relies on well-defined and validated experimental protocols. Below are methodologies for in vitro and cell-based assessment of DPP-4 activity.

In Vitro Fluorescence-Based DPP-4 Inhibitor Screening Assay

This assay provides a high-throughput method for determining the IC50 of potential DPP-4 inhibitors.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC). Cleavage of this substrate by DPP-4 releases free AMC, which fluoresces. The presence of a DPP-4 inhibitor reduces the rate of AMC release, resulting in a decrease in fluorescence intensity.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Fluorogenic substrate: Gly-Pro-AMC

  • Test compounds (e.g., derivatives of "2-Amino-1-(piperidin-1-yl)ethanone") and known inhibitors (e.g., Linagliptin, Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and reference inhibitors in DPP-4 Assay Buffer.

  • Enzyme Preparation: Dilute the human recombinant DPP-4 enzyme to the desired concentration in cold DPP-4 Assay Buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 30 µl of DPP-4 Assay Buffer

    • 10 µl of diluted DPP-4 enzyme

    • 10 µl of the test compound or reference inhibitor at various concentrations. For control wells, add 10 µl of Assay Buffer (100% activity) or a known potent inhibitor (positive control).

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add 50 µl of the Gly-Pro-AMC substrate solution to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the reaction rates to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Assay_Workflow Start Start Prep_Compounds Prepare Compound Dilutions Start->Prep_Compounds Prep_Enzyme Prepare DPP-4 Enzyme Solution Start->Prep_Enzyme Plate_Setup Set up 96-well plate: Buffer, Enzyme, Inhibitor Prep_Compounds->Plate_Setup Prep_Enzyme->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading Add_Substrate->Read_Fluorescence Data_Analysis Calculate Reaction Rates and IC50 values Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro DPP-4 inhibitor screening assay.

Cell-Based DPP-4 Activity Assay

This assay measures the ability of a compound to inhibit DPP-4 activity in a more physiologically relevant cellular context.

Principle: Live cells that endogenously express DPP-4 are incubated with a cell-permeable fluorogenic DPP-4 substrate. The inhibition of cellular DPP-4 activity by a test compound is quantified by the reduction in fluorescence.

Cell Lines:

  • Caco-2 (Human colorectal adenocarcinoma cells): Known to have high endogenous DPP-4 expression.

  • HepG2 (Human liver cancer cells): Also exhibit significant DPP-4 activity.[3]

Procedure:

  • Cell Culture: Culture Caco-2 or HepG2 cells in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom microplate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and treat the cells with various concentrations of the test compounds or reference inhibitors diluted in serum-free medium. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Substrate Addition: Add a cell-permeable fluorogenic DPP-4 substrate to each well.

  • Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at various time points using a microplate reader.

  • Data Analysis: Similar to the in vitro assay, calculate the percentage of inhibition for each compound concentration and determine the cellular EC50 (half-maximal effective concentration).

Conclusion

While "this compound" serves as a foundational chemical entity, its true potential is realized in its derivatives. The exceptional potency of Linagliptin, which incorporates the aminopiperidinyl moiety, highlights the significance of this scaffold in the design of highly effective DPP-4 inhibitors.[1][2] The comparative analysis presented in this guide, supported by robust in vitro data, positions the "2-Amino-1-(piperidin-1-yl)ethanone" scaffold as a privileged structure in the ongoing quest for novel therapeutics for type 2 diabetes. The provided experimental protocols offer a framework for the continued exploration and optimization of compounds derived from this promising chemical starting point.

References

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. (Source: NIH) [Link]
  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (Source: NIH) [Link]
  • Synthesis, Biological Evaluation, and Molecular Docking of (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile as Dipeptidyl Peptidase IV Inhibitors. (Source: PubMed) [Link]
  • (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. (Source: PubMed) [Link]
  • (PDF) (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a Novel Xanthine.
  • DPP4 ACTIVITY ASSAY KIT. (Source: Life Technologies (India) Pvt. Ltd.) [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical compounds with both confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS No: 5437-48-9). By moving beyond a simple checklist and delving into the causality behind safety protocols, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of deep trust.

Understanding the Hazard Profile

This compound is classified as a harmful substance.[1] The primary routes of exposure and associated hazards are:

  • Ingestion: Harmful if swallowed.[1][2]

  • Skin Contact: Harmful in contact with skin and may cause irritation.[1][2]

  • Inhalation: Harmful if inhaled and may cause respiratory irritation.[1][3]

  • Eye Contact: Can cause serious eye irritation.[2][3]

The GHS07 pictogram, signifying "Harmful/Irritant," is associated with this compound.[1] A "Warning" signal word accompanies this classification.[1][2] Understanding these hazards is the first step in implementing a robust safety plan.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is non-negotiable. The following table summarizes the mandatory PPE for handling this compound, grounded in established safety standards.

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[4]Prevents eye contact with airborne particles or splashes, which can cause serious irritation.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothing.[4][5]Minimizes the risk of skin absorption, which is a significant route of harmful exposure.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[4][5] If ventilation is inadequate or dust is generated, a NIOSH (US) or EN 149 (EU) approved respirator is recommended.[4]Prevents inhalation of the compound, which can be harmful and cause respiratory tract irritation.[1][3]

It is crucial to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to avoid cross-contamination.

Operational and Disposal Plans: A Step-by-Step Approach

A systematic workflow is essential for minimizing risk. The following procedural guidance outlines the key steps for safe handling, from preparation to disposal.

Preparation and Handling
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] This is the primary method for controlling airborne exposure.

  • Pre-Handling Check: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[6][7]

  • Safe Handling Practices:

    • Avoid breathing dust or creating aerosols.[3][5]

    • Avoid contact with skin and eyes.[3][5]

    • Wash hands thoroughly after handling.[2][3][5]

    • Do not eat, drink, or smoke in the handling area.[2][5]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][8]

Spill Response

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal

All waste containing this compound must be treated as hazardous waste.

  • Dispose of the compound and any contaminated materials in a designated, approved waste disposal plant.[2][3][5]

  • Adhere to all local, state, and federal regulations regarding chemical waste disposal.[8]

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Locate Spill Kit & Eyewash prep_hood->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

Emergency Procedures: A Calm and Coordinated Response

In the event of an exposure, immediate and appropriate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][5]

Always have the Safety Data Sheet (SDS) available for emergency responders.

By integrating these principles of hazard awareness, meticulous preparation, and procedural discipline into your daily laboratory practice, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your team.

References

  • 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride - PubChem. (n.d.).
  • Safety Data Sheet - AAPPTec. (n.d.).
  • Material Safety Data Sheet - 4-Amino-N,N-Diethyl-m-Toluidine Hydrochloride, 98% - Cole-Parmer. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.